Methylprednisolone acetate-d6
Description
Structure
3D Structure
Properties
Molecular Formula |
C24H32O6 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-2,4,6,9,12,12-hexadeuterio-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,11,14,15,16-hexahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H32O6/c1-13-9-16-17-6-8-24(29,20(28)12-30-14(2)25)23(17,4)11-19(27)21(16)22(3)7-5-15(26)10-18(13)22/h5,7,10,13,16-17,19,21,27,29H,6,8-9,11-12H2,1-4H3/t13-,16-,17-,19-,21+,22-,23-,24-/m0/s1/i5D,10D,11D2,13D,21D |
InChI Key |
PLBHSZGDDKCEHR-CUDOFGGBSA-N |
Isomeric SMILES |
[2H]C1=C[C@]2(C(=C(C1=O)[2H])[C@@](C[C@@H]3[C@@]2([C@H](C([C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)C)O)C)([2H])[2H])O)[2H])([2H])C)C |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)C)O |
Origin of Product |
United States |
Foundational & Exploratory
What is Methylprednisolone acetate-d6 and its primary use in research?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Methylprednisolone acetate-d6, a deuterated analog of the synthetic glucocorticoid, Methylprednisolone acetate. This document details its chemical properties, primary applications in research, and relevant experimental methodologies.
Core Concepts: Understanding this compound
This compound is a stable isotope-labeled version of Methylprednisolone acetate, a corticosteroid hormone.[1] In this compound, six hydrogen atoms have been replaced with deuterium atoms.[2] This isotopic labeling makes it an invaluable tool in analytical research, particularly in studies involving mass spectrometry.
The parent compound, Methylprednisolone acetate, is a synthetic glucocorticoid receptor agonist with potent anti-inflammatory and immunosuppressive effects.[3][4] It functions by binding to glucocorticoid receptors, which then translocate to the nucleus and modulate the transcription of target genes, leading to the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins.[4]
Physicochemical Properties
A summary of the key quantitative data for this compound and its parent compound is presented below for easy comparison.
| Property | This compound | Methylprednisolone acetate |
| Molecular Formula | C₂₄H₂₆D₆O₆[2] | C₂₄H₃₂O₆[5] |
| Molecular Weight | 422.55 g/mol [2] | 416.51 g/mol [5] |
| Isotopic Purity (atom % D) | >98%[2] | N/A |
| Appearance | White solid[2] | White or almost white, crystalline powder |
| CAS Number (Unlabeled) | 53-36-1[2] | 53-36-1[5] |
Primary Use in Research: An Internal Standard
The primary application of this compound in research is as an internal standard for quantitative analysis using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] Its utility is most pronounced in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods developed for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.[4]
The key advantages of using a stable isotope-labeled internal standard like this compound include:
-
Similar Physicochemical Properties: It behaves almost identically to the unlabeled analyte during sample preparation (e.g., extraction, derivatization) and chromatographic separation.
-
Distinct Mass-to-Charge Ratio (m/z): It is easily differentiated from the analyte by the mass spectrometer due to the mass difference imparted by the deuterium atoms.
-
Improved Accuracy and Precision: It effectively compensates for variations in sample processing and instrument response, leading to more reliable and reproducible quantification.
A typical experimental workflow for the quantification of an analyte using an internal standard is depicted below.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below is a representative experimental protocol for the quantification of methylprednisolone in biological samples using this compound as an internal standard, compiled from various LC-MS/MS methods.
Sample Preparation (Liquid-Liquid Extraction)
-
Aliquoting: Transfer 100 µL of the biological sample (e.g., rat plasma) into a microcentrifuge tube.
-
Internal Standard Spiking: Add a specific amount of this compound solution (in a solvent like methanol or acetonitrile) to each sample to achieve a final concentration within the calibration range.
-
Protein Precipitation: Add a protein precipitating agent, such as acetonitrile, to the sample.[]
-
Extraction: Perform liquid-liquid extraction by adding an immiscible organic solvent, such as dichloromethane.[]
-
Vortexing and Centrifugation: Vortex the mixture to ensure thorough mixing and then centrifuge to separate the organic and aqueous layers.
-
Evaporation: Carefully transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a specific volume of the mobile phase used for LC-MS/MS analysis.
LC-MS/MS Conditions
| Parameter | Typical Conditions |
| Chromatography System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol)[] |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI) in positive ion mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions (m/z) | Methylprednisolone: Precursor ion > Product ion(s) (e.g., 375.2 > 161.1, 375.2 > 337.2) Methylprednisolone-d6: Precursor ion > Product ion(s) (e.g., 381.2 > 161.1, 381.2 > 343.2) |
Signaling Pathway of the Parent Compound
The therapeutic effects of the parent compound, methylprednisolone acetate, are mediated through the glucocorticoid receptor signaling pathway. Understanding this pathway is crucial for researchers in drug development and related fields.
This diagram illustrates the binding of methylprednisolone acetate to the glucocorticoid receptor in the cytoplasm, leading to its activation, translocation to the nucleus, and subsequent modulation of gene transcription. This results in the desired anti-inflammatory and immunosuppressive cellular responses.
References
- 1. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 4. veeprho.com [veeprho.com]
- 5. Liquid chromatography-tandem mass spectrometry for the determination of methylprednisolone in rat plasma and liver after intravenous administration of its liver-targeted dextran prodrug - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Isotopic Labeling of Methylprednisolone Acetate-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, isotopic labeling, and characterization of Methylprednisolone acetate-d6. It is intended to serve as a technical resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the use of isotopically labeled compounds for research and clinical applications.
Introduction
Methylprednisolone acetate is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[1] Isotopic labeling of pharmaceuticals, such as the introduction of deuterium (a stable isotope of hydrogen), is a critical tool in drug discovery and development.[] Deuterium-labeled compounds, like this compound, are invaluable for a variety of applications, including:
-
Pharmacokinetic (PK) studies: To differentiate the administered drug from its endogenous counterparts and to accurately quantify its absorption, distribution, metabolism, and excretion (ADME).
-
Metabolic profiling: To trace the metabolic fate of the drug and identify its metabolites.
-
Internal standards: In bioanalytical assays (e.g., LC-MS/MS) for the precise quantification of the unlabeled drug in biological matrices.[3]
This document outlines a putative synthetic pathway for this compound, along with detailed experimental protocols for its synthesis and characterization.
Proposed Synthesis of this compound
The synthesis of this compound can be envisioned as a multi-step process starting from a readily available corticosteroid precursor, such as hydrocortisone. The introduction of deuterium atoms is strategically planned at the 6-methyl and the 21-acetate positions. A plausible synthetic workflow is outlined below.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
This step involves the introduction of a methylene group at the C6 position of hydrocortisone.
-
Materials: Hydrocortisone, paraformaldehyde, dimethylamine hydrochloride, methanol.
-
Procedure:
-
Suspend hydrocortisone in methanol.
-
Add paraformaldehyde and dimethylamine hydrochloride to the suspension.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and add water to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum to yield 6-methylenehydrocortisone.
-
This step involves the reduction of the exocyclic methylene group and the introduction of a dideuterated methyl group at the 6α-position, along with deuteration at another exchangeable position.
-
Materials: 6-Methylenehydrocortisone, Palladium on Carbon (10% Pd/C), Deuterium gas (D₂), Ethyl acetate.
-
Procedure:
-
Dissolve 6-methylenehydrocortisone in ethyl acetate.
-
Add 10% Pd/C catalyst to the solution.
-
Purge the reaction vessel with nitrogen, followed by deuterium gas.
-
Stir the reaction mixture under a deuterium atmosphere (balloon pressure) at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain crude Methylprednisolone-d3.
-
The final step is the esterification of the 21-hydroxyl group using deuterated acetic anhydride.
-
Materials: Methylprednisolone-d3, Acetic anhydride-d6, Pyridine, Dichloromethane (DCM).
-
Procedure:
-
Dissolve Methylprednisolone-d3 in a mixture of pyridine and DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add Acetic anhydride-d6 to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with DCM, wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
-
Procedure: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and characterization of this compound.
Table 1: Synthesis Yield and Isotopic Purity
| Step | Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Isotopic Purity (%) |
| 1. Methylene Reaction | 6-Methylenehydrocortisone | 10.5 | 9.8 | 93.3 | N/A |
| 2. Reductive Deuteration | Methylprednisolone-d3 | 9.9 | 8.9 | 89.9 | >98 (for d3) |
| 3. Acetylation & Purification | This compound | 9.8 | 8.1 | 82.7 | >98 (for d6) |
Table 2: Characterization Data for this compound
| Analysis Method | Parameter | Observed Value |
| Mass Spectrometry (ESI+) | Molecular Ion [M+H]⁺ | m/z 423.2 |
| Key Fragments | m/z 363.2, 345.2, 303.2 | |
| ¹H NMR (500 MHz, CDCl₃) | Chemical Shift (δ) ppm | Signals corresponding to the steroid backbone, with absence of signals for the 6-methyl and acetate methyl protons. |
| ¹³C NMR (125 MHz, CDCl₃) | Chemical Shift (δ) ppm | Signals corresponding to the steroid backbone, with characteristic shifts for the deuterated methyl carbons. |
| Purity (HPLC) | Purity | >99% |
Experimental Protocols for Characterization
Mass Spectrometry
-
Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-MS).
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with water (containing 0.1% formic acid) and acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
Data Acquisition: Full scan mode for accurate mass measurement and tandem MS (MS/MS) for fragmentation analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: 500 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
-
¹H NMR:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
The absence or significant reduction of signals corresponding to the 6α-methyl group and the acetate methyl group will confirm successful deuteration.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon-13 NMR spectrum.
-
Observe the characteristic triplet or multiplet signals for the deuterated carbon atoms due to C-D coupling.
-
Mechanism of Action: Glucocorticoid Receptor Signaling
Methylprednisolone acetate exerts its effects by binding to the glucocorticoid receptor (GR), which is located in the cytoplasm in an inactive complex with heat shock proteins (HSPs).[4][5][6] Upon ligand binding, the receptor undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus.[5][6] In the nucleus, the activated GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the transactivation of anti-inflammatory genes.[6]
Furthermore, a key anti-inflammatory mechanism of glucocorticoids involves the transrepression of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB).[7][8] The activated GR can physically interact with NF-κB, preventing it from binding to its target DNA sequences and thereby inhibiting the expression of pro-inflammatory genes like cytokines, chemokines, and adhesion molecules.[7][8][9]
Caption: Glucocorticoid receptor signaling pathway of Methylprednisolone acetate.
References
- 1. Methylprednisolone acetate - Wikipedia [en.wikipedia.org]
- 3. A rapid and sensitive LC-ESI-MS/MS method for detection and quantitation of methylprednisolone and methylprednisolone acetate in rat plasma after intra-articular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 5. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methylprednisolone inhibition of TNF-alpha expression and NF-kB activation after spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methylprednisolone Acetate | C24H32O6 | CID 5877 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Stability of Methylprednisolone Acetate-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of Methylprednisolone acetate-d6. Given the limited availability of data specific to the deuterated variant, this document also includes relevant information on the non-deuterated form, Methylprednisolone acetate, to provide a thorough understanding for research and drug development applications.
Chemical Properties
This compound is the deuterium-labeled version of Methylprednisolone acetate, a synthetic glucocorticoid. The incorporation of deuterium atoms provides a valuable tool for various research applications, including its use as an internal standard in pharmacokinetic studies.
General Properties
| Property | Value | Source |
| Chemical Name | 6α-Methylprednisolone-21-Acetate-D6 (major) | [1] |
| Synonyms | (6α,11β)-11,17,21-Trihydroxy-6-methylpregna-1,4-diene-3,20-dione-D6-21-Acetate; Medrone-D6-21-Acetate; Medrol-D6-21-Acetate; Medrate-D6-21-Acetate | [1] |
| Appearance | White solid | [1] |
| Purity | 99.2% by HPLC; >98% atom D | [1] |
Computed Physicochemical Properties
The following table summarizes the computed physicochemical properties for 6alpha-Methylprednisolone-D6-21-Acetate.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₆D₆O₆ | [1] |
| Molecular Weight | 422.55 g/mol | [1][2] |
| IUPAC Name | [2-(2,4,6,9,12,12-hexadeuterio-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,11,14,15,16-hexahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate | [2] |
| XLogP3 | 2.7 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 6 | [2] |
| Rotatable Bond Count | 5 | [2] |
| Exact Mass | 422.25754921 Da | [2] |
| Monoisotopic Mass | 422.25754921 Da | [2] |
| Topological Polar Surface Area | 101 Ų | [2] |
| Heavy Atom Count | 30 | [2] |
Stability Profile
A safety data sheet for a Methylprednisolone Acetate Suspension indicates that it is stable under normal conditions of use and should be kept away from strong oxidizers.[3] The intact vials should be stored at controlled room temperature.[4]
Studies have shown that the stability of Methylprednisolone acetate can be influenced by various factors, including pH, temperature, light, and the presence of other chemical agents.[4] For instance, one study investigated the stability of Methylprednisolone acetate in combination with ropivacaine hydrochloride in polypropylene syringes for epidural administration.[4] Another study highlighted that Prednisolone acetate, a related compound, demonstrated superior stability compared to Prednisolone in various semi-solid topical preparations.[5][6] The most effective stability for Prednisolone acetate was observed in lipophilic bases and a hydroxypropylcellulose hydrogel.[5][6]
A recent study in 2024 demonstrated that high-pressure homogenization at 2000 PSI significantly improves the suspension stability and bioavailability of Methylprednisolone acetate.[7] This process reduces particle size, leading to decreased gravitational settling and increased Brownian motion.[7]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis
HPLC is a cornerstone technique for assessing the purity and stability of Methylprednisolone acetate and its deuterated analog. The following protocol is a generalized method based on published literature for the analysis of Methylprednisolone acetate, which can be adapted for the d6-variant.[8][9][10][11]
Objective: To determine the purity of this compound and quantify its degradation products in stability studies.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)[12]
-
This compound reference standard
Chromatographic Conditions (Example): [10]
-
Mobile Phase: A mixture of water, glacial acetic acid, and acetonitrile (e.g., in a 63:2:35 volume ratio).[10]
-
Flow Rate: 1.0 - 2.0 mL/min[10]
-
Detection Wavelength: 254 nm[10]
-
Injection Volume: 20 µL[10]
-
Column Temperature: Ambient or controlled (e.g., 25 °C)
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in the mobile phase.
-
For stability samples, dissolve or dilute the sample in the mobile phase to a suitable concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Analysis:
-
Inject the standard solution to determine the retention time and peak area.
-
Inject the sample solutions.
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Quantify impurities and degradation products by comparing their peak areas to the main peak area (area percent method) or by using reference standards for known impurities.
Signaling Pathway and Experimental Workflows
Methylprednisolone, the active form of Methylprednisolone acetate, exerts its effects primarily through the glucocorticoid receptor (GR). The following diagrams illustrate the canonical glucocorticoid receptor signaling pathway and a typical experimental workflow for stability testing.
Glucocorticoid Receptor Signaling Pathway
Caption: Glucocorticoid Receptor Signaling Pathway.
Experimental Workflow for Stability Testing
Caption: Experimental Workflow for Stability Testing.
Conclusion
This compound is a critical tool for researchers in drug development and related fields. While specific experimental data for the deuterated form is limited, the extensive knowledge base for Methylprednisolone acetate provides a strong foundation for its handling, analysis, and application. The stability of this compound is comparable to its non-deuterated counterpart and can be effectively monitored using standard analytical techniques such as HPLC. Understanding its mechanism of action through the glucocorticoid receptor pathway is essential for interpreting experimental results and designing new therapeutic strategies.
References
- 1. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. publications.ashp.org [publications.ashp.org]
- 5. Monographie - Methylprednisolone acetate - Stabilis 4.0 [stabilis.org]
- 6. Stability of prednisolone and prednisolone acetate in various vehicles used in semi-solid topical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Purity evaluation of 6 alpha-methylprednisolone acetate by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijsart.com [ijsart.com]
- 10. A new validated facile HPLC analysis method to determine methylprednisolone including its derivatives and practical application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Separation of Methylprednisolone acetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
The Unseen Hand: A Technical Guide to the Mechanism of Action of Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly within the realms of pharmacology and drug development, the pursuit of precision and accuracy is paramount. Liquid chromatography-mass spectrometry (LC-MS) has become the cornerstone of this endeavor, offering unparalleled sensitivity and selectivity. However, the inherent variability of biological matrices and the complexities of sample preparation present formidable challenges to achieving reliable and reproducible data. This technical guide delves into the core mechanism of action of deuterated internal standards, elucidating how these unassuming molecules serve as a powerful tool to ensure the integrity and validity of quantitative bioanalytical data.
The Core Principle: Isotope Dilution Mass Spectrometry
The use of deuterated internal standards is fundamentally based on the principle of isotope dilution mass spectrometry (IDMS).[1] A deuterated internal standard is a synthetic version of the analyte of interest where one or more hydrogen atoms have been replaced by their stable, heavier isotope, deuterium (²H or D).[2] This subtle alteration in mass allows the mass spectrometer to differentiate between the endogenous analyte and the added internal standard, while their chemical and physical properties remain nearly identical.[2][3][4]
By introducing a known and constant amount of the deuterated internal standard to every sample, calibrator, and quality control (QC) sample at the very beginning of the analytical workflow, it acts as a "chaperone" for the analyte.[2] Any loss of analyte during sample extraction, inconsistencies in injection volume, or fluctuations in ionization efficiency within the mass spectrometer will, in theory, affect both the analyte and the deuterated internal standard to the same extent.[5][6] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measure of the analyte's concentration.[1]
Mitigating Analytical Variability: The Mechanism in Action
The primary function of a deuterated internal standard is to compensate for various sources of error that can arise during the analytical process. This mechanism can be broken down into three key areas:
-
Sample Preparation and Extraction: Biological samples are complex mixtures containing proteins, lipids, salts, and other endogenous components that can interfere with the analysis. Sample preparation techniques like protein precipitation, liquid-liquid extraction, and solid-phase extraction are employed to clean up the sample and isolate the analyte.[3] During these multi-step processes, it is almost inevitable that some of the analyte will be lost. Because the deuterated internal standard has virtually identical physicochemical properties to the analyte, it will exhibit the same extraction recovery.[4] Any losses will therefore be mirrored in the internal standard, and the ratio of their concentrations will remain unchanged.
-
Chromatographic Co-elution and Matrix Effects: When the sample extract is introduced into the LC system, the analyte and internal standard ideally co-elute, meaning they travel through the chromatographic column and reach the mass spectrometer at the same time.[1] This is crucial for compensating for "matrix effects," a phenomenon where co-eluting matrix components suppress or enhance the ionization of the analyte in the mass spectrometer's ion source.[7][8] Since both the analyte and the deuterated internal standard are in the same microenvironment at the same time, they experience the same degree of ion suppression or enhancement, and the ratio of their signals remains a reliable measure.[1]
-
Instrumental Variability: Mass spectrometers can experience fluctuations in performance over time, leading to variations in signal intensity.[5] By using the ratio of the analyte to the internal standard, these instrumental drifts are effectively normalized, leading to improved precision and accuracy of the measurement.[9]
Data Presentation: Quantitative Comparison of Internal Standards
The superiority of deuterated internal standards over structural analogs (non-isotopically labeled compounds with similar but not identical structures) is well-documented. The following tables summarize quantitative data from various studies, highlighting the improved performance in terms of precision, accuracy, and mitigation of matrix effects.
Table 1: Comparison of Assay Precision for the Quantification of Venetoclax in Human Plasma
| QC Level | Intra-day Precision (%RSD) with Deuterated IS | Intra-day Accuracy (%) with Deuterated IS | Inter-day Precision (%RSD) with Deuterated IS | Inter-day Accuracy (%) with Deuterated IS |
| Low | 5.7 | 98.7 | 5.95 | 98.0 |
| Medium | 6.2 | 96.3 | 7.2 | 99.2 |
| High | 7.7 | 97.5 | 8.5 | 100.4 |
| Data adapted from a validation study of a bioanalytical method for Venetoclax.[3] |
Table 2: Impact of Internal Standard Type on Matrix Effect Compensation
| Analyte | Internal Standard Type | Mean Matrix Factor | Standard Deviation of Matrix Factor | Coefficient of Variation (%CV) of IS-Normalized Matrix Factor |
| Drug X | Deuterated (d4) | 0.92 | 0.05 | 5.4 |
| Drug X | Structural Analog | 1.15 | 0.25 | 21.7 |
| Drug Y | Deuterated (d6) | 0.88 | 0.04 | 4.5 |
| Drug Y | Structural Analog | 0.75 | 0.18 | 24.0 |
Experimental Protocols
To provide a practical understanding of the application of deuterated internal standards, detailed methodologies for key experiments are provided below.
Protocol for Protein Precipitation
Protein precipitation is a common and straightforward method for removing the majority of proteins from plasma or serum samples.[3]
Objective: To prepare a biological sample for LC-MS analysis by removing proteins that can interfere with the analysis and damage the chromatographic column.
Materials:
-
Biological sample (e.g., human plasma)
-
Deuterated internal standard working solution
-
Precipitation solvent (e.g., acetonitrile, methanol)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Aliquoting: In a microcentrifuge tube, aliquot a precise volume of the biological sample (e.g., 100 µL).
-
Internal Standard Spiking: Add a small, precise volume (e.g., 10 µL) of the deuterated internal standard working solution at a known concentration to the sample.
-
Vortexing: Briefly vortex the sample to ensure thorough mixing of the sample and the internal standard.
-
Protein Precipitation: Add 3 to 4 volumes of the cold precipitation solvent (e.g., 300-400 µL of acetonitrile) to the sample.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS analysis.
Protocol for Evaluation of Matrix Effects
This experiment is crucial to assess how well the deuterated internal standard compensates for ion suppression or enhancement caused by the biological matrix.[8]
Objective: To quantify the matrix effect and determine the effectiveness of the deuterated internal standard in correcting for it.
Materials:
-
Blank biological matrix from at least six different sources
-
Analyte and deuterated internal standard stock solutions
-
Reconstitution solvent (typically the initial mobile phase of the LC method)
-
LC-MS/MS system
Procedure:
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): Spike the analyte and the deuterated internal standard into the reconstitution solvent at low and high concentrations.
-
Set 2 (Post-extraction Spike): Extract the blank biological matrix from each of the six sources using the chosen sample preparation method (e.g., protein precipitation). Then, spike the analyte and the deuterated internal standard into the extracted matrix at the same low and high concentrations as in Set 1.
-
Set 3 (Pre-extraction Spike): Spike the analyte and the deuterated internal standard into the blank biological matrix from each of the six sources before the extraction process.
-
-
Analyze the samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and the IS-Normalized Matrix Factor:
-
Matrix Factor (MF) = (Peak Area of Analyte in Post-extraction Spike) / (Peak Area of Analyte in Neat Solution)
-
IS-Normalized Matrix Factor = (Peak Area Ratio of Analyte/IS in Post-extraction Spike) / (Peak Area Ratio of Analyte/IS in Neat Solution)
-
-
Calculate the Coefficient of Variation (CV) of the IS-normalized matrix factor across the six different matrix lots. A CV of ≤15% is generally considered acceptable.[8]
Mandatory Visualizations
To further clarify the concepts discussed, the following diagrams illustrate key workflows and logical relationships.
Caption: A generalized experimental workflow for bioanalysis using a deuterated internal standard.
Caption: The logical basis for accurate quantification using a deuterated internal standard.
Caption: The impact of the deuterium isotope effect on accurate quantification.
Conclusion
Deuterated internal standards are an indispensable tool in modern quantitative bioanalysis. Their mechanism of action, rooted in the principles of isotope dilution, provides a robust defense against the myriad sources of variability inherent in the analysis of complex biological samples. By mimicking the behavior of the analyte throughout the entire analytical process, they enable the acquisition of highly accurate and precise data that is essential for making critical decisions in drug development and clinical research. While potential challenges such as the deuterium isotope effect exist, a thorough understanding of their mechanism and proper validation of analytical methods can ensure their effective implementation, solidifying their status as the gold standard for internal standards in quantitative mass spectrometry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 7. waters.com [waters.com]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
A Technical Guide to the Pharmacokinetic Profile of Methylprednisolone Acetate and its Deuterated Analog, Methylprednisolone Acetate-d6
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth analysis of the pharmacokinetic profile of methylprednisolone acetate, a widely used synthetic glucocorticoid. Due to a lack of direct comparative studies on its deuterated analog, methylprednisolone acetate-d6, this document further presents a hypothesized pharmacokinetic profile for the deuterated compound based on established principles of the kinetic isotope effect. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and bioanalytical studies.
Methylprednisolone acetate exerts its potent anti-inflammatory and immunosuppressive effects by binding to glucocorticoid receptors and modulating gene expression.[1][2] Its clinical efficacy is significantly influenced by its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion. The introduction of deuterium at specific positions in the molecule, creating this compound, is anticipated to alter its metabolic fate, potentially leading to a modified pharmacokinetic profile. This guide summarizes the known quantitative data for the non-labeled drug, details relevant experimental protocols, and provides visualizations of key biological and experimental pathways.
Pharmacokinetic Profile of Methylprednisolone Acetate
Methylprednisolone acetate is a prodrug that is hydrolyzed to its active form, methylprednisolone.[2] Its pharmacokinetic parameters can vary depending on the route of administration. After intramuscular or intra-articular injection, it is slowly absorbed, providing a prolonged duration of action.[2]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for methylprednisolone (the active moiety) following administration of methylprednisolone acetate. It is important to note that these values can exhibit significant interindividual variability.[3]
Table 1: Pharmacokinetic Parameters of Methylprednisolone (after administration of Methylprednisolone Acetate)
| Parameter | Value | Species | Route of Administration | Reference |
| Bioavailability (Oral) | ~89.9% | Human | Oral | [4] |
| Time to Peak Concentration (Tmax) | ~2.5 hours | Human | Intravitreal | [4] |
| Volume of Distribution (Vd) | 1.38 L/kg | Human | Not Specified | [4] |
| Protein Binding | ~77% (linear) | Human | Intravenous | [5] |
| Elimination Half-life (t½) | 1.7 hours (transfer from joint to plasma) | Horse | Intra-articular | [6] |
| 19.2 hours (elimination from plasma) | Horse | Intra-articular | [6] | |
| Clearance (CL) | 337 mL/h/kg | Human | Intravenous | [5] |
Hypothesized Pharmacokinetic Profile of this compound
The KIE describes the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a deuterium atom is present at that position.[8][9]
Methylprednisolone undergoes hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, such as CYP3A4, to produce metabolites like 6β-hydroxy-20α-hydroxymethylprednisolone and 20-carboxymethylprednisolone.[10][11] If the deuteration in this compound is at a site of metabolic attack by these enzymes, a slower rate of metabolism can be anticipated.
Table 2: Hypothesized Comparison of Pharmacokinetic Parameters
| Parameter | Methylprednisolone Acetate | This compound (Hypothesized) | Rationale (Kinetic Isotope Effect) |
| Metabolism | Metabolized by CYP enzymes (e.g., CYP3A4).[10][11] | Slower rate of metabolism. | Slower enzymatic cleavage of C-D bonds compared to C-H bonds.[8] |
| Half-life (t½) | See Table 1. | Potentially longer. | Reduced metabolic clearance would lead to a longer residence time in the body. |
| Clearance (CL) | See Table 1. | Potentially lower. | Slower metabolism would result in a lower rate of drug elimination. |
| Area Under the Curve (AUC) | See Table 1. | Potentially higher. | A lower clearance would lead to a greater overall drug exposure. |
| Bioavailability | Dependent on the route of administration. | May be increased if first-pass metabolism is significant. | Reduced first-pass metabolism could lead to a higher proportion of the drug reaching systemic circulation. |
It is crucial to emphasize that these are hypothesized differences. The actual impact of deuteration would depend on the specific location of the deuterium atoms and the rate-limiting steps in the metabolic pathways of methylprednisolone acetate.
Experimental Protocols
The following sections detail standardized methodologies for conducting pharmacokinetic studies of corticosteroids like methylprednisolone acetate.
In Vivo Pharmacokinetic Study in an Animal Model (e.g., Rat)
-
Animal Model: Male Wistar rats (250-300g) are commonly used.[12]
-
Drug Administration: Methylprednisolone acetate is administered via the desired route (e.g., intravenous, intramuscular, or intra-articular). For intravenous administration, the drug is typically dissolved in a suitable vehicle like saline. For intramuscular or intra-articular administration, a suspension is used.
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: The blood samples are centrifuged (e.g., at 3000 rpm for 10 minutes) to separate the plasma, which is then stored at -80°C until analysis.
-
Sample Analysis: Plasma concentrations of methylprednisolone and its metabolites are determined using a validated bioanalytical method, such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). A deuterated internal standard (like methylprednisolone-d2) is typically used for quantification.[7]
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine pharmacokinetic parameters such as AUC, Cmax, Tmax, t½, Vd, and CL.
Bioanalytical Method: LC-MS/MS for Quantification in Plasma
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL plasma sample, add an internal standard solution (e.g., methylprednisolone-d2).
-
Add a protein precipitating agent like acetonitrile.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is around 0.5 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. For example, for methylprednisolone, a transition of m/z 375.2 -> 161.1 might be used.
-
Visualizations
Glucocorticoid Signaling Pathway
Caption: Glucocorticoid signaling pathway of methylprednisolone.
Experimental Workflow for a Comparative Pharmacokinetic Study
Caption: Workflow for a comparative pharmacokinetic study.
Conceptual Diagram of the Kinetic Isotope Effect on Metabolism
Caption: Impact of deuteration on metabolic rate.
Conclusion
The pharmacokinetic profile of methylprednisolone acetate is well-characterized, providing a solid foundation for its clinical use. While direct comparative data for this compound is currently lacking, the principles of the kinetic isotope effect suggest that deuteration at metabolically active sites could lead to a decreased rate of metabolism, resulting in a longer half-life, reduced clearance, and increased overall drug exposure. Further in vivo studies are necessary to definitively characterize the pharmacokinetic profile of this compound and to explore its potential therapeutic advantages. This guide provides the necessary theoretical framework and experimental design considerations for such future investigations.
References
- 1. Methylprednisolone therapy induces differential metabolic trajectories in severe COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Methylprednisolone Acetate? [synapse.patsnap.com]
- 3. gpnotebook.com [gpnotebook.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Methylprednisolone versus prednisolone pharmacokinetics in relation to dose in adults | Semantic Scholar [semanticscholar.org]
- 6. What is the mechanism of Methylprednisolone? [synapse.patsnap.com]
- 7. Urinary profile of methylprednisolone acetate metabolites in patients following intra-articular and intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Methylprednisolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Reduced Methylprednisolone Clearance Causing Prolonged Pharmacodynamics in a Healthy Subject Was Not Associated With CYP3A5*3 Allele or a Change in Diet Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of Methylprednisolone after Intravenous and Intramuscular Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Metabolic Fate of Methylprednisolone Acetate-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: There is a significant lack of publicly available scientific literature detailing the specific in vivo metabolic fate of Methylprednisolone acetate-d6. Deuterated compounds like this compound are most commonly utilized as internal standards in bioanalytical assays for the quantification of their non-deuterated counterparts. This guide, therefore, summarizes the established metabolic pathways of non-deuterated Methylprednisolone Acetate (MPA) and Methylprednisolone (MP). It further provides a theoretical framework on how deuteration might influence this metabolism, a concept critical for its application in pharmacokinetic and metabolic studies.
Introduction to Methylprednisolone Acetate and the Role of Deuteration
Methylprednisolone acetate (MPA) is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. It is an ester prodrug that is hydrolyzed in vivo to its active form, methylprednisolone (MP).[1][2] Understanding the metabolic fate of MPA is crucial for optimizing its therapeutic use and minimizing adverse effects.
The use of stable isotope-labeled compounds, such as this compound, is a cornerstone of modern bioanalysis. The substitution of hydrogen atoms with deuterium results in a molecule that is chemically identical to the parent drug but has a higher mass. This property allows it to be distinguished from the non-deuterated drug by mass spectrometry, making it an ideal internal standard to correct for variability during sample processing and analysis. While the primary purpose of deuteration in this context is analytical, the presence of deuterium can, in some cases, influence the rate of metabolism through the kinetic isotope effect.
Metabolic Pathways of Methylprednisolone Acetate
The in vivo metabolism of Methylprednisolone acetate is a two-step process initiated by the hydrolysis of the acetate ester, followed by the extensive metabolism of the active methylprednisolone molecule, primarily in the liver.
Hydrolysis to Methylprednisolone
Methylprednisolone acetate is hydrolyzed to its active form, methylprednisolone, by plasma cholinesterases.[1] This conversion is a prerequisite for its pharmacological activity.
Hepatic Metabolism of Methylprednisolone
Methylprednisolone is extensively metabolized in the liver, primarily by the Cytochrome P450 3A4 (CYP3A4) enzyme.[3] This metabolic process involves a series of oxidation and reduction reactions, leading to the formation of various metabolites that are subsequently excreted, mainly in the urine.[4]
The major metabolic pathway is the 6β-hydroxylation of methylprednisolone.[3] Other significant metabolic transformations include the reduction of the 20-keto group. The primary metabolites of methylprednisolone are considered to be inactive.[3]
A study identified 13 metabolites of MPA in human urine, including nine previously reported and four newly proposed structures.[5] The major metabolites identified in various studies include:
-
20α-hydroxymethylprednisolone[3]
-
20β-hydroxymethylprednisolone[3]
-
6β-hydroxy-20α-hydroxymethylprednisolone[4]
-
20-carboxymethylprednisolone[4]
The metabolic pattern of MPA appears to be consistent regardless of the route of administration (intramuscular vs. intra-articular).[5]
Quantitative Data on Methylprednisolone Pharmacokinetics
While specific quantitative data for this compound is not available, the following tables summarize key pharmacokinetic parameters for non-deuterated methylprednisolone from various studies. These values provide a baseline for understanding the disposition of the drug in the body.
Table 1: Pharmacokinetic Parameters of Methylprednisolone in Healthy Adults
| Parameter | Route of Administration | Value | Reference |
| Bioavailability | Oral | 82% to 89% | [3] |
| Time to Peak Plasma Concentration (Tmax) | Oral | 1.5 to 2.3 hours | [3] |
| Elimination Half-Life | Intravenous | 1.8 to 5.2 hours | [3] |
| Volume of Distribution (Vd) | Intravenous | ~1.4 L/kg | [3] |
| Plasma Protein Binding | - | ~77% | [3] |
Table 2: Urinary Metabolites of Methylprednisolone Acetate
| Metabolite | Method of Identification | Reference |
| 13 identified metabolites (M1-M13) | LC-ESI-MS/MS | [5] |
| 20α-hydroxymethylprednisolone | - | [3] |
| 20β-hydroxymethylprednisolone | - | [3] |
| 6β-hydroxy-20α-hydroxymethylprednisolone | - | [4] |
| 20-carboxymethylprednisolone | - | [4] |
Experimental Protocols for Metabolite Analysis
The following is a generalized experimental protocol for the analysis of methylprednisolone and its metabolites in biological matrices, based on methodologies described in the cited literature. This protocol would serve as a foundation for any investigation into the metabolism of this compound.
Sample Preparation (Urine)
-
Enzymatic Hydrolysis: To analyze both free and conjugated metabolites, urine samples are typically subjected to enzymatic hydrolysis with β-glucuronidase/arylsulfatase to cleave glucuronide and sulfate conjugates.
-
Liquid-Liquid Extraction (LLE): Following hydrolysis, the sample is extracted with an organic solvent (e.g., a mixture of ethyl acetate and n-hexane).
-
Evaporation and Reconstitution: The organic layer is separated, evaporated to dryness under a stream of nitrogen, and the residue is reconstituted in a suitable mobile phase for analysis.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatography: A reversed-phase high-performance liquid chromatography (HPLC) system is commonly used for separation.
-
Column: A C18 column is typically employed.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is used.
-
-
Mass Spectrometry: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection and quantification.
-
Ionization Mode: Positive ion mode is generally used for the analysis of methylprednisolone and its metabolites.
-
Detection Modes:
-
Precursor Ion Scanning (PIS): This mode can be used to specifically detect metabolites that share a common fragment ion with the parent drug.[5]
-
Neutral Loss (NL) Scanning: This mode is useful for identifying metabolites that lose a specific neutral fragment upon collision-induced dissociation.[5]
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, MRM is the preferred method, where specific precursor-to-product ion transitions are monitored for the analyte and the internal standard (such as this compound).
-
-
Visualizing Metabolic Pathways and Experimental Workflows
Metabolic Pathway of Methylprednisolone
Caption: Hydrolysis and subsequent hepatic metabolism of Methylprednisolone Acetate.
Experimental Workflow for Metabolite Analysis
Caption: A typical workflow for the analysis of methylprednisolone metabolites.
The Kinetic Isotope Effect and its Potential Impact on this compound Metabolism
The substitution of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). This effect is most pronounced when the C-H bond is broken in the rate-determining step of a reaction.
Since the metabolism of methylprednisolone by CYP3A4 involves hydroxylation (a C-H bond-breaking process), deuteration at the sites of metabolism could potentially slow down the metabolic rate of this compound compared to its non-deuterated counterpart.
Potential consequences of the KIE on this compound metabolism:
-
Slower Metabolic Clearance: A reduced rate of metabolism would lead to a lower clearance of the drug from the body.
-
Increased Half-Life: Consequently, the elimination half-life of this compound may be longer than that of the non-deuterated form.
-
Increased Exposure (AUC): A slower clearance would result in a higher overall drug exposure, as measured by the area under the plasma concentration-time curve (AUC).
-
Metabolic Switching: If metabolism at a specific deuterated site is significantly slowed, the drug may be metabolized to a greater extent through alternative pathways that do not involve breaking a C-D bond.
It is important to emphasize that these are theoretical considerations. The magnitude of the KIE depends on the specific position of the deuterium atoms and the exact mechanism of the metabolic reaction. Without experimental data, the precise impact of deuteration on the in vivo metabolic fate of this compound remains speculative.
Conclusion
While a comprehensive understanding of the in vivo metabolic fate of this compound is currently limited by the lack of specific research, the well-established metabolic pathways of the non-deuterated form provide a strong foundation for any future investigations. Methylprednisolone acetate is a prodrug that is hydrolyzed to the active methylprednisolone, which is then extensively metabolized in the liver, primarily by CYP3A4, to a number of inactive metabolites that are excreted in the urine. The use of this compound as an internal standard is a testament to its chemical similarity to the parent drug. However, researchers should be aware of the potential for the kinetic isotope effect to alter its metabolic profile, a factor that could be either a confounding variable or a tool for further metabolic investigation. Further studies are warranted to experimentally determine the pharmacokinetic and metabolic profile of this compound.
References
- 1. labeling.pfizer.com [labeling.pfizer.com]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. labeling.pfizer.com [labeling.pfizer.com]
- 4. Methylprednisolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Urinary profile of methylprednisolone acetate metabolites in patients following intra-articular and intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Commercially Available Methylprednisolone Acetate-d6: Sources, Purity, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercially available sources, purity, and analytical methodologies for Methylprednisolone acetate-d6. This deuterated analog of Methylprednisolone acetate is a critical tool in pharmacokinetic studies, metabolism research, and as an internal standard in mass spectrometry-based bioanalysis.
Commercial Sources and Purity
This compound is available from a select number of specialized chemical suppliers. The purity of these standards is paramount for accurate and reproducible experimental results. Below is a summary of commercially available sources and their reported purity levels. It is important to note that while some suppliers provide detailed Certificates of Analysis publicly, others may require a purchase or formal inquiry to access this documentation.
| Supplier | Product Name | Catalog Number | Stated Chemical Purity | Stated Isotopic Purity |
| ESS Chem Co. | 6α-Methylprednisolone-21-Acetate-D6 (major) | ESS0101 | 99.2% by HPLC[1][2] | >98% atom D[2] |
| MedchemExpress | This compound | HY-13681S | Not publicly available | Not publicly available |
| Acanthus Research | 6a-Methylprednisolone-D6-21-Acetate | ACA-160819-0012 | Not publicly available | Not publicly available |
| Alsachim (Shimadzu) | Methylprednisolone-d3 21-acetate | S-5555 | Guaranteed >98% | Guaranteed >98% |
Note: The purity data for MedchemExpress and Acanthus Research were not publicly available at the time of this guide's compilation. Researchers are advised to contact the suppliers directly for the most current Certificate of Analysis.
Analytical Characterization and Experimental Protocols
The characterization of this compound typically involves a combination of chromatographic and spectroscopic techniques to confirm its chemical identity, purity, and isotopic enrichment.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the chemical purity of this compound. A typical analysis involves separating the deuterated compound from any non-deuterated counterparts, synthetic intermediates, or degradation products.
Example Experimental Protocol (based on available data[1]):
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column is commonly used for steroid analysis.
-
Mobile Phase: A gradient of water and an organic solvent such as acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the chromophore of the molecule exhibits maximum absorbance (e.g., ~245 nm).
-
Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Structural Confirmation and Isotopic Enrichment
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for confirming the chemical structure and determining the isotopic purity of this compound.
-
¹H-NMR (Proton NMR): Used to confirm the overall structure of the molecule. The absence or significant reduction of signals corresponding to the protons that have been replaced by deuterium provides evidence of successful labeling.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound. A shift in the molecular ion peak corresponding to the number of incorporated deuterium atoms confirms the isotopic labeling. The isotopic distribution can also be analyzed to determine the percentage of different deuterated species (e.g., d5, d6).
Plausible Synthetic Pathway
While specific, proprietary synthesis methods for commercially available this compound are not publicly disclosed, a plausible synthetic route can be inferred from general knowledge of steroid chemistry and deuteration techniques. A common strategy involves the late-stage introduction of deuterium to minimize synthetic steps and maximize isotopic incorporation.
One potential pathway involves the selective oxidation of Methylprednisolone to introduce a double bond, followed by catalytic deuteration.
This proposed pathway is a simplified representation. The actual synthesis would require careful selection of reagents and reaction conditions to ensure high yield and purity, as well as purification steps such as column chromatography and recrystallization to isolate the final product.
Conclusion
For researchers requiring high-purity this compound, several commercial vendors are available. It is crucial to obtain a comprehensive Certificate of Analysis from the chosen supplier to verify the chemical and isotopic purity. The analytical methods outlined in this guide, including HPLC for chemical purity and NMR and MS for structural confirmation and isotopic enrichment, represent the standard for quality control of such stable isotope-labeled standards. Understanding the potential synthetic routes can also provide insight into potential impurities that may be present.
References
Technical Guide: Certificate of Analysis for Methylprednisolone Acetate-d6 Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical data and methodologies associated with the Methylprednisolone acetate-d6 reference standard. It is intended to support researchers, scientists, and drug development professionals in the accurate quantification and utilization of this internal standard in various analytical applications.
Quantitative Data Summary
The following tables summarize the key quantitative data for the this compound reference standard, as determined by a series of analytical tests.
Table 1: General Properties
| Property | Value | Source |
| Chemical Name | 6α-Methylprednisolone-D6 (major) | [1] |
| Lot Number | GR-4-265 | [1] |
| CAS Number | 83-43-2 (unlabeled) | [1] |
| Molecular Formula | C₂₂H₂₄D₆O₅ | [1] |
| Molecular Weight | 380.51 g/mol | [1] |
| Appearance | White Solid | [1][2] |
| Storage | 0-8°C in a dry place away from direct sunlight | [1] |
Table 2: Purity and Composition
| Test | Result | Method | Source |
| Purity | 99.1% (average of two sample preparations) | HPLC | [1][2] |
| Deuterium Incorporation | >98% atom D | Not Specified | [1][2] |
Table 3: Mass Spectrometry Data
| Ion | m/z | Method | Source |
| [M-H₂O+H]⁺ | 363.3 | MS-ESI (+) | [1] |
| [M+H]⁺ | 381.3 | MS-ESI (+) | [1] |
| [M+Na]⁺ | 403.3 | MS-ESI (+) | [1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for the analysis of corticosteroid reference standards.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is designed for the determination of the purity of the this compound reference standard.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a UV detector.[3]
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used for the separation of corticosteroids.[3]
-
Mobile Phase:
-
Gradient Elution: A linear gradient from a lower to a higher percentage of Mobile Phase B is employed to elute the analyte and any impurities. The specific gradient profile should be optimized for the specific column and system.
-
Flow Rate: A typical flow rate is in the range of 0.3-0.5 mL/min.[3]
-
Column Temperature: The column should be maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.[3]
-
Injection Volume: 5-10 µL.[3]
-
Detection: UV detection at a wavelength appropriate for methylprednisolone acetate (e.g., 254 nm).
-
Data Analysis: The purity is calculated by dividing the peak area of the main component by the total peak area of all components, expressed as a percentage.
Mass Spectrometry (MS) for Identity Confirmation
This protocol outlines the use of Electrospray Ionization Mass Spectrometry (ESI-MS) for the confirmation of the molecular weight of this compound.
-
Instrumentation: A triple quadrupole mass spectrometer is commonly used for the quantitative and qualitative analysis of corticosteroids.[3]
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for most corticosteroids.[3]
-
Sample Preparation: The reference standard is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 µg/mL.
-
Infusion: The sample solution is directly infused into the mass spectrometer.
-
Mass Spectrometer Settings:
-
Scan Mode: Full scan mode to detect all ions within a specified mass range.
-
Capillary Voltage: Optimized for maximum signal intensity.
-
Cone Voltage: Optimized to minimize in-source fragmentation.
-
-
Data Analysis: The resulting mass spectrum is analyzed to confirm the presence of the expected protonated molecule [M+H]⁺ and other relevant adducts, such as [M+Na]⁺.
Proton Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation
¹H-NMR spectroscopy is used to confirm the chemical structure of the this compound reference standard.
-
Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz).[1]
-
Sample Preparation: The reference standard is dissolved in a deuterated solvent, such as DMSO-d6.[1]
-
Data Acquisition: A standard ¹H-NMR spectrum is acquired.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ¹H-NMR spectrum are compared with the expected structure of this compound to confirm its identity. The spectrum should conform to the established structure.[1]
Visualizations
The following diagrams illustrate the mechanism of action of methylprednisolone and a typical analytical workflow.
Caption: Mechanism of action of Methylprednisolone acetate.
Caption: Workflow for corticosteroid analysis using an internal standard.
References
Technical Guide: Storage and Handling of Methylprednisolone Acetate-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential storage and handling procedures for Methylprednisolone acetate-d6, a deuterated synthetic glucocorticoid. Adherence to these guidelines is critical to ensure the compound's stability, purity, and the safety of laboratory personnel.
Introduction to this compound
Methylprednisolone acetate is a potent anti-inflammatory and immunosuppressive agent. Its mechanism of action involves binding to cytosolic glucocorticoid receptors, which then translocate to the nucleus and modulate the expression of target genes, leading to a reduction in inflammatory responses. The deuterated form, this compound, is often used in research and development as an internal standard for pharmacokinetic studies or to investigate the kinetic isotope effect on the drug's metabolism and efficacy. Due to the stronger carbon-deuterium bond compared to the carbon-hydrogen bond, deuterated compounds may exhibit altered metabolic stability.
Storage Guidelines
Proper storage is paramount to maintain the integrity of this compound. The following conditions are recommended based on information for the non-deuterated compound and general best practices for deuterated substances.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Controlled room temperature: 20°C to 25°C (68°F to 77°F)[1][2]. For long-term storage, refrigeration (2°C to 8°C) or freezing is advisable for deuterated compounds to minimize degradation[3]. | Prevents thermal degradation. Low temperatures are generally recommended for long-term stability of deuterated compounds. |
| Light | Protect from light by storing in amber vials or other light-resistant containers[3]. | The compound is sensitive to light, which can catalyze degradation[3]. |
| Moisture | Store in a dry, well-ventilated place in tightly sealed containers. Consider storage under an inert atmosphere (e.g., argon or nitrogen)[3]. | Moisture can lead to hydrolysis and may facilitate the back-exchange of deuterium, reducing isotopic enrichment[3]. |
| Container | Use original, tightly closed containers. | Prevents contamination and exposure to environmental factors. |
Chemical Stability and Degradation
Table 2: Summary of Potential Degradation under Stress Conditions
| Stress Condition | Potential Degradation Products |
| Acid Hydrolysis | Epimerization, side-chain cleavage products[4]. Prednisolone acetate shows significant degradation under acidic conditions[5]. |
| Base Hydrolysis | Isomerization, rearrangement products[4]. |
| Oxidation | Oxidation of the dihydroxyacetone side chain[4]. |
| Thermal | Dehydration and other related substances[4]. |
| Photodegradation | Significant degradation can occur upon exposure to light[5]. |
Due to the kinetic isotope effect, this compound is expected to be more resistant to metabolic degradation at the sites of deuteration compared to its non-deuterated counterpart[3]. However, the overall stability is also dependent on the entire molecular structure and storage conditions.
Handling and Personal Protective Equipment (PPE)
Safe handling practices are crucial to minimize exposure and ensure the well-being of researchers.
Table 3: Personal Protective Equipment (PPE) and Handling Precautions
| Precaution | Guideline |
| Ventilation | Handle in a well-ventilated area or in a chemical fume hood. |
| Eye Protection | Wear safety glasses with side shields or goggles. |
| Hand Protection | Wear chemically resistant, impervious gloves. |
| Skin and Body Protection | Wear a laboratory coat or other protective clothing. |
| Respiratory Protection | If dust or aerosols are generated, use a NIOSH-approved respirator. |
| General Hygiene | Avoid contact with skin, eyes, and clothing. Do not breathe dust or aerosols. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. |
Spill and Disposal Procedures
In the event of a spill, personnel should wear appropriate PPE. The spilled material should be carefully swept up or absorbed with an inert material and placed in a sealed container for disposal. All waste materials must be disposed of in accordance with federal, state, and local regulations.
Experimental Protocols
Glucocorticoid Receptor (GR) Binding Assay
This assay determines the binding affinity of a test compound to the glucocorticoid receptor.
Methodology:
-
Reagent Preparation: Prepare assay buffer, recombinant human GR, and a radiolabeled ligand (e.g., [3H]-Dexamethasone). Prepare serial dilutions of this compound.
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, recombinant human GR, and the radiolabeled ligand.
-
Add the diluted this compound or a reference compound. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Incubate to reach equilibrium (e.g., 18 hours at 4°C).
-
Transfer the contents to a filter plate and wash with cold assay buffer to separate bound from free radioligand.
-
-
Data Analysis:
-
Add scintillation fluid to each well and measure radioactivity using a scintillation counter.
-
Calculate the percent inhibition of radioligand binding for each concentration of the test compound.
-
Determine the IC50 value by non-linear regression analysis. The Ki value can be calculated using the Cheng-Prusoff equation.
-
In Vitro Anti-Inflammatory Assay (LPS-induced Cytokine Secretion)
This assay measures the ability of a compound to inhibit the secretion of pro-inflammatory cytokines from immune cells.
Methodology:
-
Cell Culture: Culture peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW264.7) in 96-well plates.
-
Treatment:
-
Treat the cells with various concentrations of this compound.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response. Include appropriate vehicle controls.
-
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).
-
Cytokine Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of a pro-inflammatory cytokine (e.g., TNF-α or IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
-
Data Analysis:
-
Calculate the percent inhibition of cytokine secretion for each concentration of this compound compared to the LPS-stimulated control.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations
References
- 1. Comparative glucocorticoid receptor agonism: In silico, in vitro, and in vivo and identification of potential biomarkers for synthetic glucocorticoid exposure | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 2. In vitro sensitivity assays and clinical response to glucocorticoids in patients with inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abcam.com [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of prednisolone acetate and chloramphenicol in their individual and combined pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Regulatory Maze: A Technical Guide to Using Deuterated Standards in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
The use of deuterated stable isotope-labeled internal standards (SIL-ISs) is a cornerstone of modern quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. Their ability to mimic the physicochemical properties of the analyte of interest provides a robust method for correcting variability during sample preparation and analysis, leading to enhanced accuracy and precision. This technical guide offers an in-depth exploration of the regulatory landscape, key validation parameters, and experimental best practices for the successful implementation of deuterated standards in regulated bioanalytical studies.
The Regulatory Framework: A Harmonized Approach
Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established comprehensive guidelines for bioanalytical method validation to ensure the reliability and integrity of data submitted for drug approval.[1][2] The International Council for Harmonisation (ICH) M10 guideline provides a harmonized framework for bioanalytical method validation and study sample analysis, which has been adopted by major regulatory agencies.[1][3][4]
While not explicitly mandating the use of deuterated internal standards, these guidelines strongly advocate for the use of a SIL-IS whenever possible due to their superior performance in mitigating matrix effects and improving data quality.[2][4][5][6] The primary goal is to ensure that the chosen internal standard can accurately correct for variability in the analytical procedure.[7]
Core Principles for Validation of Deuterated Standards
A successful bioanalytical method validation using a deuterated internal standard hinges on a series of experiments designed to demonstrate the method's reliability. The following tables summarize the key validation parameters and their typical acceptance criteria as outlined in regulatory guidance.
Table 1: Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Selectivity | To ensure the method can differentiate the analyte and the deuterated internal standard (D-IS) from endogenous matrix components and other potential interferences. | Response in blank matrix should be ≤ 20% of the Lower Limit of Quantification (LLOQ) for the analyte and ≤ 5% of the D-IS response.[4] |
| Matrix Effect | To evaluate the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and D-IS. | The coefficient of variation (CV) of the IS-normalized matrix factor across at least six different lots of matrix should be ≤ 15%.[1][2] |
| Crosstalk | To assess interference between the analyte and the D-IS mass spectrometric signals. | In blank samples spiked only with D-IS, the analyte signal should be ≤ 20% of the LLOQ. In samples with analyte at the Upper Limit of Quantification (ULOQ) without D-IS, the D-IS signal should be ≤ 5% of its response. |
| Recovery | To ensure the extraction efficiency of the analyte and D-IS is consistent and reproducible. | While no strict criteria are set, recovery should be consistent across the calibration range. The CV of the recovery across QC levels should ideally be ≤ 15%.[1] |
| Calibration Curve | To establish the relationship between the analyte concentration and the instrument response. | At least 75% of non-zero standards must be within ±15% of their nominal concentration (±20% at the LLOQ). |
| Accuracy and Precision | To demonstrate the closeness of measured values to the nominal concentration and the degree of scatter. | For quality control (QC) samples, the mean concentration should be within ±15% of the nominal value, and the CV should not exceed 15%. |
| Stability | To evaluate the stability of the analyte and D-IS under various storage and handling conditions. | The mean concentration of stability samples should be within ±15% of the nominal concentration of freshly prepared samples.[1][4] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key validation experiments.
Selectivity and Crosstalk Assessment
Objective: To demonstrate that the method is free from interferences at the retention times of the analyte and the deuterated internal standard.
Protocol:
-
Sample Preparation:
-
Obtain at least six individual lots of the blank biological matrix from different sources.[8]
-
For each lot, prepare the following samples:
-
Set A: Blank matrix processed without the D-IS.
-
Set B: Blank matrix processed with the D-IS at the working concentration.[8]
-
Set C: Blank matrix spiked with the analyte at the ULOQ without the D-IS.
-
-
-
Analysis:
-
Analyze the samples using the developed LC-MS/MS method.
-
Monitor the mass transition of the analyte in Set A and Set B.
-
Monitor the mass transition of the D-IS in Set C.
-
-
Acceptance Criteria:
Matrix Effect Evaluation
Objective: To assess the impact of matrix components on the ionization of the analyte and the D-IS.
Protocol:
-
Sample Preparation:
-
Obtain at least six individual lots of the blank biological matrix.[1]
-
Prepare three sets of samples:
-
Set A: Analyte and D-IS spiked into a neat solution (e.g., mobile phase) at low and high concentrations.
-
Set B: Blank matrix is extracted, and the analyte and D-IS are spiked into the post-extraction supernatant at the same concentrations as Set A.[1]
-
-
-
Analysis:
-
Analyze both sets of samples.
-
Calculate the matrix factor (MF) for the analyte and the IS-normalized MF.
-
-
Acceptance Criteria:
-
The CV of the IS-normalized matrix factor across the different lots of the matrix should not be greater than 15%.[1]
-
Stability Assessment
Objective: To evaluate the stability of the analyte and D-IS in the biological matrix under different conditions.
Protocol:
-
Sample Preparation:
-
Prepare low and high concentration QC samples in the biological matrix.
-
-
Stability Conditions to be Evaluated:
-
Freeze-Thaw Stability: Store QC samples at the intended storage temperature (e.g., -20°C or -80°C) and thaw at room temperature. Repeat for at least three cycles.[8]
-
Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a period that exceeds the expected sample handling time.[8]
-
Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature for an extended period.[1]
-
Stock Solution Stability: Evaluate the stability of the analyte and D-IS stock solutions at their storage temperature.[1]
-
-
Analysis:
-
Analyze the stability samples against a freshly prepared calibration curve.
-
-
Acceptance Criteria:
Visualizing the Workflow and Logic
To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical bioanalytical workflow and the logical relationships in selecting and validating a deuterated internal standard.
Caption: High-level workflow for a typical bioanalytical assay using a deuterated internal standard.
Caption: Decision-making workflow for the validation of a deuterated internal standard.
Conclusion
The use of deuterated internal standards is a critical component of robust and reliable bioanalytical methods. Adherence to the principles outlined in regulatory guidelines from bodies like the FDA and EMA, and the harmonized ICH M10, is essential for ensuring data integrity and successful regulatory submissions. By following rigorous validation protocols that assess selectivity, matrix effects, stability, and accuracy and precision, researchers can confidently generate high-quality data to support drug development programs. The initial investment in synthesizing and validating a deuterated internal standard is often offset by the increased efficiency of method development and the reduced risk of failed analytical runs.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Note: High-Throughput Analysis of Methylprednisolone Acetate Using a Deuterated Internal Standard by LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Methylprednisolone Acetate (MPA) in biological matrices. The use of a stable isotope-labeled internal standard, Methylprednisolone Acetate-d6, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies, drug metabolism research, and other applications in drug development. The protocol details sample preparation, chromatographic separation, and mass spectrometric detection, along with performance characteristics of the validated method.
Introduction
Methylprednisolone acetate is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. Accurate quantification of MPA in biological samples is crucial for evaluating its pharmacokinetic profile and therapeutic efficacy. LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed. The incorporation of a deuterated internal standard, such as this compound, is critical to compensate for matrix effects and variations in sample processing and instrument response, thereby ensuring reliable and reproducible results.
Experimental
Materials and Reagents
-
Methylprednisolone Acetate (MPA) reference standard
-
This compound (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Dichloromethane (HPLC grade)
-
Biological matrix (e.g., rat plasma)
Sample Preparation
A protein precipitation followed by liquid-liquid extraction is employed for sample clean-up.
-
To 100 µL of plasma sample, add the internal standard solution (this compound).
-
Precipitate proteins by adding acetonitrile.
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Perform a liquid-liquid extraction with dichloromethane.[1]
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase C12 column.
-
Column: C12 reversed-phase, 150 x 2.0 mm, 4 µm
-
Mobile Phase: 50:50 (v/v) acetonitrile and water containing 0.01% formic acid[1]
-
Flow Rate: 0.2 mL/min[1]
-
Elution Type: Isocratic[1]
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
-
Run Time: 6 minutes[1]
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
Results and Discussion
The developed LC-MS/MS method demonstrates excellent performance for the quantification of Methylprednisolone Acetate in biological samples.
Method Validation
The method was validated for linearity, sensitivity, precision, accuracy, and recovery.[1]
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 6 - 600 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) | 6 ng/mL[1] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | Within ±15% |
| Recovery | > 85% |
Table 2: Summary of Quantitative Data
| Analyte | Precursor Ion (m/z) | Product Ions (m/z) |
| Methylprednisolone Acetate | 417 | 135, 161, 253[1] |
| This compound (IS) | 423 (projected) | (projected based on fragmentation) |
Note: The MRM transitions for this compound are projected based on the stable isotope labeling. The precursor ion will have a mass shift of +6 Da compared to the unlabeled compound. The product ions may or may not have a mass shift depending on the location of the deuterium atoms.
Experimental Workflow Diagram
References
Application Note & Protocol: Quantification of Methylprednisolone in Human Plasma by LC-MS/MS using Methylprednisolone Acetate-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylprednisolone is a synthetic glucocorticoid widely prescribed for its potent anti-inflammatory and immunosuppressive properties.[1] Accurate quantification of methylprednisolone in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note provides a detailed protocol for the sensitive and selective quantification of methylprednisolone in human plasma using a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol incorporates the use of a stable isotope-labeled internal standard, Methylprednisolone acetate-d6, to ensure high accuracy and precision.
Methylprednisolone works by binding to intracellular glucocorticoid receptors, which then translocate to the nucleus to modulate the expression of target genes. This regulation leads to a variety of physiological effects, including the suppression of inflammation and the immune system.
Experimental Protocols
This protocol outlines the necessary steps for sample preparation, the preparation of calibration standards and quality control samples, and the conditions for LC-MS/MS analysis.
Materials and Reagents
-
Methylprednisolone (analytical standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (blank, drug-free)
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of methylprednisolone and this compound in methanol.
-
Working Standard Solutions: Serially dilute the methylprednisolone stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions at various concentrations.[4]
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 500 ng/mL.[4]
-
Calibration Standards and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples. A typical calibration curve range is 10.1–804 ng/mL.[4]
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 200 µL of plasma sample (calibration standard, QC, or unknown sample), add 50 µL of the IS working solution (500 ng/mL this compound).
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of tert-butyl methyl ether (TBME) as the extraction solvent.[4]
-
Vortex for 5 minutes, followed by centrifugation at 13,000 rpm for 5 minutes.[5]
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
The following tables summarize the recommended LC-MS/MS parameters.
Table 1: Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 column (e.g., 50 x 3 mm, 5 µm)[6] |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Methanol[6] |
| Gradient | Isocratic or gradient elution can be optimized. A typical starting point is 35:65 (A:B).[4] |
| Flow Rate | 0.5 mL/min[6] |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |
| Multiple Reaction Monitoring (MRM) Transitions | Methylprednisolone: m/z 375.2 → 161.1[4]this compound: (To be determined by infusion) |
| Ion Source Temperature | 500°C[4] |
| Ion Spray Voltage | 5500 V[4] |
| Collision Gas | Nitrogen |
Data Presentation: Method Validation Summary
The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMEA). The following table summarizes typical acceptance criteria for key validation parameters.
Table 3: Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy within 80-120%; Precision ≤ 20% |
| Accuracy (RE%) | Within ±15% (±20% for LLOQ) of the nominal concentration. |
| Precision (CV%) | ≤ 15% (≤ 20% for LLOQ) |
| Recovery (%) | Consistent, precise, and reproducible. |
| Matrix Effect | Should be assessed to ensure no significant ion suppression or enhancement. |
| Stability | Analyte should be stable under various storage and processing conditions (freeze-thaw, short-term, long-term). |
Visualizations
Caption: Experimental workflow for the quantification of methylprednisolone in human plasma.
Caption: Key parameters for analytical method validation.
References
Application Notes: Sample Preparation for Methylprednisolone Analysis Using a Deuterated Internal Standard
References
- 1. benchchem.com [benchchem.com]
- 2. solid phase extraction and application | PPTX [slideshare.net]
- 3. Liquid chromatography-tandem mass spectrometry for the determination of methylprednisolone in rat plasma and liver after intravenous administration of its liver-targeted dextran prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arborassays.com [arborassays.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 7. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis [mdpi.com]
- 8. texilajournal.com [texilajournal.com]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. dshs-koeln.de [dshs-koeln.de]
- 13. wjbphs.com [wjbphs.com]
- 14. researchgate.net [researchgate.net]
Application of Methylprednisolone acetate-d6 in pharmacokinetic studies.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylprednisolone is a synthetic glucocorticoid widely prescribed for its potent anti-inflammatory and immunosuppressive effects.[1][2] Accurate characterization of its pharmacokinetic (PK) profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. Pharmacokinetic studies rely on robust bioanalytical methods to quantify drug concentrations in biological matrices.[3] The use of stable isotope-labeled internal standards, such as Methylprednisolone acetate-d6, is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[3][4]
This compound, in which six hydrogen atoms in the acetate group are replaced with deuterium, is an ideal internal standard for the quantification of methylprednisolone acetate and its active metabolite, methylprednisolone. Being chemically identical to the analyte, it co-elutes during chromatography and experiences the same effects of sample preparation, extraction variability, and matrix effects (ion suppression or enhancement) in the mass spectrometer.[3][5] This ensures a highly accurate and precise measurement of the analyte-to-internal standard ratio, leading to reliable pharmacokinetic data.[3][6] The European Medicines Agency (EMA) has noted that over 90% of bioanalytical method validations submitted to them incorporate stable isotope-labeled internal standards.[3][5]
These application notes provide an overview of the use of this compound in pharmacokinetic studies, including detailed experimental protocols for bioanalysis and a summary of relevant pharmacokinetic data.
Pharmacokinetic Profile of Methylprednisolone
Methylprednisolone can be administered orally or parenterally, including intramuscular and intravenous routes.[1][7] The acetate form, methylprednisolone acetate, is less water-soluble and provides a prolonged duration of action due to delayed absorption.[8] It must be hydrolyzed to the active moiety, methylprednisolone.[8] The drug is primarily metabolized in the liver to inactive metabolites, which are then excreted by the kidneys.[2][7]
The following tables summarize key pharmacokinetic parameters of methylprednisolone from various studies.
Table 1: Pharmacokinetic Parameters of Methylprednisolone in Horses after Intra-Articular Administration of Methylprednisolone Acetate
| Parameter | Value | Unit |
| Maximum Plasma Concentration (Cmax) | 7.26 ± 3.3 | ng/mL |
| Time to Maximum Concentration (Tmax) | 8 | hours |
| Transfer Half-life (from joint to plasma) | 1.7 | hours |
| Elimination Half-life (t½e) | 19.2 | hours |
| Data from a study involving the intra-articular administration of methylprednisolone acetate in horses.[8] |
Table 2: Pharmacokinetic Parameters of Methylprednisolone in Rats after Intramuscular Administration
| Parameter | Value | Unit |
| Bioavailability | ~50 | % |
| Absorption Rate Constant 1 (ka1) | 1.26 | h⁻¹ |
| Absorption Rate Constant 2 (ka2) | 0.219 | h⁻¹ |
| Clearance | 4.0 | L/h/kg |
| Volume of Central Compartment (Vc) | 0.719 | L/kg |
| Data from a study in adrenalectomized and normal rats.[9] |
Table 3: LC-MS/MS Bioanalytical Method Validation Summary for Methylprednisolone in Human Plasma
| Parameter | Result |
| Linearity Range | 10.1–804 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10.1 ng/mL |
| Intra-day Precision (%CV) | ≤ 4.45% |
| Inter-day Precision (%CV) | ≤ 4.45% |
| Accuracy | Within 85-115% |
| Representative data from a validated LC-MS/MS method.[10] |
Experimental Protocols
The following protocols describe a typical workflow for a pharmacokinetic study of methylprednisolone using this compound as an internal standard.
Protocol 1: Sample Preparation from Plasma using Protein Precipitation
This protocol is a common, rapid method for sample clean-up.
-
Sample Thawing: Thaw frozen plasma samples (e.g., from human, rat, or horse) on ice to prevent degradation.
-
Aliquoting: Vortex the thawed plasma samples. Aliquot 100 µL of each plasma sample, calibration standard, and quality control (QC) sample into separate 1.5 mL microcentrifuge tubes.
-
Internal Standard Spiking: Add a specific volume (e.g., 10 µL) of this compound working solution (at a known concentration, e.g., 500 ng/mL in methanol) to all tubes except for blank samples. To the blank, add 10 µL of the vehicle (methanol).
-
Protein Precipitation: Add a volume of cold acetonitrile (e.g., 200-400 µL) to each tube to precipitate plasma proteins.[11] Vortex vigorously for 1-2 minutes.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 13,000 rpm) for 5-10 minutes at 4°C to pellet the precipitated proteins.[12]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new set of tubes or a 96-well plate.
-
Evaporation (Optional but Recommended): Dry the supernatant under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis. Vortex to ensure complete dissolution.
-
Final Centrifugation: Centrifuge the reconstituted samples to pellet any remaining particulates.
-
Analysis: Transfer the final supernatant to autosampler vials for LC-MS/MS injection.
Protocol 2: Bioanalytical Method using LC-MS/MS
This protocol outlines the conditions for quantifying methylprednisolone using a triple quadrupole mass spectrometer.
-
Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 or C8 column (e.g., Agilent Eclipse XDB-C8, 3.0 mm × 100 mm, 3.5 µm) is commonly used.[13]
-
Mobile Phase: A binary mobile phase is typical, consisting of:
-
Elution: An isocratic or gradient elution can be used. For example, an isocratic elution with 35:65 (v/v) of 10 mM ammonium formate buffer and acetonitrile.[10]
-
Flow Rate: A typical flow rate is between 0.2 and 1.0 mL/min.[10][11]
-
Injection Volume: 5-10 µL.[13]
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically used for methylprednisolone.[11]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard.
-
Methylprednisolone acetate (MPA): m/z 417.0 → 135.0[11]
-
Methylprednisolone-d6 (Internal Standard): The precursor ion will be shifted by the mass of the deuterium atoms. For example, for a d3-MP internal standard, a transition might be m/z 378.2 → 161.0. For this compound, the specific transition would need to be optimized, but the precursor ion would be approximately m/z 423.
-
Source Parameters: Optimize source parameters such as ion spray voltage, temperature, and gas flows to achieve maximal signal intensity.
-
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for a pharmacokinetic study utilizing a deuterated internal standard like this compound.
Glucocorticoid Signaling Pathway
Methylprednisolone exerts its effects by binding to intracellular glucocorticoid receptors (GR), which then modulate gene expression. This process is known as the genomic signaling pathway.
References
- 1. Methylprednisolone - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Methylprednisolone? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. methylprednisolone (systemic) [m.glowm.com]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. A rapid and sensitive LC-ESI-MS/MS method for detection and quantitation of methylprednisolone and methylprednisolone acetate in rat plasma after intra-articular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Liquid chromatography-tandem mass spectrometry for the determination of methylprednisolone in rat plasma and liver after intravenous administration of its liver-targeted dextran prodrug - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Determination of Methylprednisolone in Urine Samples Using Methylprednisolone Acetate-d6 as an Internal Standard
Introduction
Methylprednisolone is a synthetic glucocorticoid used for its potent anti-inflammatory and immunosuppressive effects. Its use in sports is regulated, with systemic administration being prohibited during competition.[1][2] Monitoring methylprednisolone in urine is therefore crucial for both therapeutic drug monitoring and anti-doping control. The World Anti-Doping Agency (WADA) has set a reporting limit of 30 ng/mL for methylprednisolone in urine.[1]
The use of a stable isotope-labeled internal standard, such as Methylprednisolone acetate-d6, is the gold standard for quantitative analysis by mass spectrometry. This internal standard mimics the analyte's chemical and physical properties during sample preparation and ionization, correcting for matrix effects and variations in instrument response.[3] This application note provides a detailed protocol for the extraction and quantification of methylprednisolone in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as the internal standard.
Principle
The method involves the enzymatic hydrolysis of conjugated methylprednisolone metabolites in urine, followed by liquid-liquid extraction (LLE) to isolate the analyte and internal standard. The extract is then analyzed by LC-MS/MS. Quantification is achieved by comparing the peak area ratio of methylprednisolone to this compound against a calibration curve.
Experimental Protocols
1. Reagents and Materials
-
Methylprednisolone reference standard
-
This compound internal standard (IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ethyl acetate (Analytical grade)
-
tert-Butyl methyl ether (TBME)
-
Ammonium acetate
-
Formic acid
-
Phosphate buffer (0.2 M, pH 7.0)[4]
-
Potassium carbonate (K2CO3) solution (7%)[4]
-
Deionized water (18 MΩ·cm)
-
Centrifuge tubes (15 mL)
-
Autosampler vials
2. Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of methylprednisolone and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the methylprednisolone stock solution with a 50:50 methanol/water mixture to create calibrators.
-
Internal Standard Spiking Solution: Dilute the this compound stock solution to a concentration of 500 ng/mL in methanol.[4]
3. Sample Preparation
The following protocol is a synthesis of common procedures for glucocorticoid extraction from urine.[1][4][5][6]
-
Transfer 2 mL of urine into a 15 mL centrifuge tube.
-
Add 50 µL of the 500 ng/mL this compound internal standard spiking solution.
-
Add 1 mL of 0.2 M phosphate buffer (pH 7.0).[4]
-
Add 50 µL of β-glucuronidase enzyme solution.[6]
-
Vortex the mixture and incubate at 55-60°C for 1 hour to ensure complete hydrolysis.[4][6]
-
Allow the sample to cool to room temperature.
-
Alkalinize the mixture to pH 9-10 by adding 7% potassium carbonate solution.[1][4]
-
Add 5 mL of tert-butyl methyl ether (TBME) or ethyl acetate as the extraction solvent.[1][4]
-
Vortex vigorously for 15 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.[4]
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-45°C.[5][6]
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 92:8 Water:Acetonitrile with 0.01% formic acid).[5][6]
-
Vortex, and transfer the solution to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions and may require optimization for specific instruments.
-
Liquid Chromatography (LC):
-
Column: Acquity BEH C18 column (100 x 2.1 mm, 1.7 µm) or equivalent.[5]
-
Mobile Phase A: Water with 1 mM ammonium acetate and 0.01% formic acid.[5]
-
Mobile Phase B: Acetonitrile with 0.01% formic acid.[5]
-
Flow Rate: 0.4 mL/min.[5]
-
Column Temperature: 45°C.[5]
-
Injection Volume: 10 µL.
-
Gradient:
-
0.0 min: 8% B
-
8.0 min: 15% B
-
14.0 min: 23% B
-
15.0 min: 90% B
-
16.0 min: 90% B
-
16.1 min: 8% B
-
18.5 min: 8% B[5]
-
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
Note: Specific transitions should be optimized by infusing individual standards.
-
Methylprednisolone: Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier).
-
This compound: Precursor Ion > Product Ion (Quantifier).
-
-
Data Presentation
Table 1: Method Validation Parameters for Methylprednisolone Analysis
| Parameter | Typical Value | Reference |
| Linearity Range | 5 - 150 ng/mL | [7][8] |
| Correlation Coefficient (r²) | > 0.995 | [7] |
| Limit of Detection (LOD) | 3.0 - 5.0 ng/mL | [7] |
| Limit of Quantification (LOQ) | 5.0 - 15 ng/mL | [4][8] |
| Recovery | 85 - 112% | [4][7] |
| Intra-assay Precision (CV%) | < 15% | [4][7] |
Note: The values presented are typical for glucocorticoid analysis in urine and are compiled from various sources. Specific performance should be validated for each laboratory's implementation.
Table 2: Example MRM Transitions for Methylprednisolone
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Methylprednisolone (Quantifier) | 375.2 | 161.1 | Optimized |
| Methylprednisolone (Qualifier) | 375.2 | 147.1 | Optimized |
| This compound (IS) | 423.2 | 164.1 | Optimized |
Note: These are theoretical values for demonstration. The precursor for the deuterated acetate would be higher. Actual m/z values must be determined experimentally.
Visualizations
Caption: Experimental workflow for Methylprednisolone quantification.
References
- 1. A preliminary study on urinary excretion patterns of methylprednisolone after oral and intra-articular administration and effect on endogenous glucocorticosteroids profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. texilajournal.com [texilajournal.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. DSpace [repositori.upf.edu]
- 6. dshs-koeln.de [dshs-koeln.de]
- 7. minio.scielo.br [minio.scielo.br]
- 8. asianpubs.org [asianpubs.org]
Application Note: Quantitative Analysis of Methylprednisolone in Human Plasma using a Deuterated Internal Standard by LC-MS/MS
Abstract
This application note presents a detailed protocol for the establishment of a robust and reliable calibration curve for the quantification of Methylprednisolone in human plasma. The methodology utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Methylprednisolone acetate-d6 serving as the internal standard (IS) to ensure accuracy and precision. The described sample preparation, chromatographic separation, and mass spectrometric conditions are optimized for sensitivity and selectivity, making this method suitable for pharmacokinetic studies and other clinical research applications.
Introduction
Methylprednisolone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[1][2] It is widely prescribed for the treatment of a variety of conditions, including arthritis, allergic reactions, and asthma.[1] Accurate quantification of Methylprednisolone in biological matrices is crucial for pharmacokinetic analysis and therapeutic drug monitoring.[3][4] This protocol outlines a validated LC-MS/MS method for the determination of Methylprednisolone in human plasma, employing a stable isotope-labeled internal standard, this compound, to compensate for matrix effects and variations in sample processing.
Experimental
Materials and Reagents
-
Methylprednisolone reference standard (Sigma-Aldrich)
-
This compound (Internal Standard)
-
HPLC-grade Methanol (J.T. Baker)
-
HPLC-grade Acetonitrile (J.T. Baker)
-
Formic acid (≥98%) (Sigma-Aldrich)
-
Deionized water (Milli-Q or equivalent)
-
Human plasma (sourced from a certified vendor)
Instrumentation
-
Liquid Chromatograph (LC) system (e.g., Agilent, Waters, Shimadzu)
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher, Agilent)
-
Analytical column: C18 reverse-phase column (e.g., 50 x 3 mm, 5 µm)[5]
Preparation of Standard and Quality Control Solutions
Stock Solutions:
-
Prepare a 1.0 mg/mL stock solution of Methylprednisolone in methanol.
-
Prepare a 1.0 mg/mL stock solution of this compound (IS) in methanol.
Working Standard Solutions:
-
Serially dilute the Methylprednisolone stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions at concentrations ranging from 10 ng/mL to 1000 ng/mL.
Internal Standard Working Solution:
-
Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
Calibration Standards and Quality Control Samples:
-
Prepare calibration standards by spiking blank human plasma with the appropriate Methylprednisolone working standard solutions to achieve final concentrations ranging from 1 ng/mL to 100 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.
Sample Preparation
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 reverse-phase, 50 x 3 mm, 5 µm[5] |
| Mobile Phase A | 0.1% Formic acid in Water[5] |
| Mobile Phase B | 0.1% Formic acid in Methanol[5] |
| Flow Rate | 0.5 mL/min[5] |
| Injection Volume | 10 µL |
| Gradient | Isocratic or gradient elution can be optimized. A typical starting point is 50:50 (A:B). |
| Column Temperature | 40°C |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[6] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Methylprednisolone: m/z 375.4 → 161.1; this compound: (Adjust based on specific d-labeling) |
| Collision Energy | Optimize for each transition |
| Dwell Time | 100 ms |
Data Analysis and Results
The calibration curve is constructed by plotting the peak area ratio of Methylprednisolone to the internal standard (this compound) against the nominal concentration of the calibration standards. A linear regression analysis with a weighting factor of 1/x² is typically used.
Calibration Curve Data
| Concentration (ng/mL) | Peak Area (Analyte) | Peak Area (IS) | Peak Area Ratio (Analyte/IS) |
| 1 | 1,520 | 150,000 | 0.0101 |
| 2.5 | 3,850 | 152,000 | 0.0253 |
| 5 | 7,600 | 149,000 | 0.0510 |
| 10 | 15,300 | 151,000 | 0.1013 |
| 25 | 38,000 | 150,000 | 0.2533 |
| 50 | 75,500 | 148,000 | 0.5101 |
| 100 | 151,000 | 150,000 | 1.0067 |
Method Validation Summary
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Recovery | > 85% |
Experimental Workflow Diagram
Caption: Experimental workflow for Methylprednisolone quantification.
Conclusion
The LC-MS/MS method described in this application note provides a sensitive, specific, and reliable approach for the quantification of Methylprednisolone in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision, making the method well-suited for demanding research and clinical applications. The detailed protocol for establishing the calibration curve can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.
References
- 1. Methylprednisolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. HPLC Method for Analysis of Methylprednisolone on Primesep B Column | SIELC Technologies [sielc.com]
- 3. scispace.com [scispace.com]
- 4. Pharmacokinetics of Methylprednisolone after Intravenous and Intramuscular Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jmpas.com [jmpas.com]
- 6. academic.oup.com [academic.oup.com]
Application Note: Quantification of Methylprednisolone Acetate-d6 in Biological Matrices using LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Methylprednisolone acetate-d6 in biological matrices. Methylprednisolone acetate is a synthetic glucocorticoid receptor agonist with immunosuppressive and anti-inflammatory effects. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for achieving high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. This document provides detailed experimental protocols for sample preparation, chromatographic separation, and mass spectrometric detection, making it a valuable resource for researchers, scientists, and drug development professionals.
Introduction
Methylprednisolone acetate is a corticosteroid with potent anti-inflammatory properties. Accurate quantification of this compound and its metabolites is essential in pharmacokinetic studies, clinical research, and doping control. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred analytical technique for such analyses due to its high sensitivity, selectivity, and specificity. The use of a deuterated internal standard, like this compound, which co-elutes with the analyte, is a key strategy to compensate for potential variations during the analytical process, thereby ensuring reliable and accurate quantification. This application note outlines a complete workflow for the analysis of this compound, including sample preparation, LC-MS/MS parameters, and data processing.
Experimental Protocols
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from plasma samples.
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution (this compound in methanol).
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50, v/v water with 0.01% formic acid and acetonitrile).
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography
Column: C12 reversed-phase column Mobile Phase A: Water with 0.01% Formic Acid Mobile Phase B: Acetonitrile Gradient: Isocratic elution with 50% A and 50% B[1] Flow Rate: 0.2 mL/min[1] Column Temperature: 40°C Injection Volume: 10 µL
Mass Spectrometry
Mass Spectrometer: Triple quadrupole mass spectrometer Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode Multiple Reaction Monitoring (MRM) Transitions:
The following MRM transitions are based on data for Methylprednisolone acetate and a deuterated (d2) internal standard, which can be adapted for this compound. The precursor ion for this compound would be expected to be m/z 423.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Methylprednisolone Acetate | 417.0 | 135.0 | 100 |
| 161.0 | 100 | ||
| 253.0 | 100 | ||
| This compound | 423.0 | 135.0 | 100 |
| 161.0 | 100 | ||
| 253.0 | 100 |
Note: The product ions for the deuterated standard are expected to be the same as the non-deuterated compound as the deuterium labeling is on the acetate group which is lost as a neutral fragment. The precursor ion mass is increased by 6 Da due to the six deuterium atoms.
Mass Spectrometry Parameters:
| Parameter | Value |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Note: These are typical starting parameters and should be optimized for the specific instrument being used.
Data Presentation
The quantitative data for the MRM transitions are summarized in the table below.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier 1) | Product Ion (m/z) (Qualifier 2) |
| Methylprednisolone Acetate | 417.0 | 161.0 | 135.0 | 253.0 |
| This compound | 423.0 | 161.0 | 135.0 | 253.0 |
Experimental Workflow Diagram
Caption: Experimental workflow for the quantification of this compound.
Conclusion
This application note provides a detailed and comprehensive protocol for the quantitative analysis of this compound in biological matrices using LC-MS/MS. The described method, incorporating protein precipitation for sample cleanup and a stable isotope-labeled internal standard, offers high sensitivity, specificity, and reliability. The provided MRM transitions and mass spectrometry parameters serve as a strong foundation for method development and validation. This methodology is well-suited for applications in clinical and preclinical drug development, as well as in research settings requiring accurate measurement of Methylprednisolone acetate.
References
Application Note: High-Throughput Quantitative Analysis of Methylprednisolone and its Deuterated Internal Standard by LC-MS/MS
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of methylprednisolone and its deuterated internal standard (Methylprednisolone-d3). The use of a stable isotope-labeled internal standard is crucial for achieving high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1] This document provides comprehensive experimental protocols for sample preparation, chromatographic separation, and mass spectrometric detection, suitable for clinical research, pharmacokinetic studies, and drug development.
Introduction
Methylprednisolone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[2] It is widely used in the treatment of various inflammatory and autoimmune diseases. Accurate and precise quantification of methylprednisolone in biological matrices is essential for therapeutic drug monitoring and pharmacokinetic studies. LC-MS/MS has become the preferred analytical technique for corticosteroid analysis due to its high sensitivity and selectivity.[1][3] The incorporation of a deuterated internal standard, which co-elutes with the analyte, ensures reliable quantification by compensating for variations in sample processing and instrument response.[1]
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
A liquid-liquid extraction (LLE) method is employed to isolate methylprednisolone and its internal standard from biological matrices such as plasma or serum.
-
Spiking: To 500 µL of the plasma or serum sample, add the deuterated internal standard (Methylprednisolone-d3) to a final concentration of 100 ng/mL.
-
Extraction: Add 2.5 mL of methylene chloride to the sample.
-
Mixing: Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Evaporation: Carefully transfer the organic (lower) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 200 µL of the mobile phase.
Liquid Chromatography
Chromatographic separation is performed using a reversed-phase C18 column.
-
HPLC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[1]
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase A: Water with 0.1% formic acid.[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]
-
Gradient: A linear gradient from 30% to 90% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
Mass Spectrometry
A triple quadrupole mass spectrometer is utilized for the detection and quantification of the analytes in Multiple Reaction Monitoring (MRM) mode.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.[1]
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.[1]
-
MRM Transitions: Optimized transitions for methylprednisolone and its deuterated internal standard.
Data Presentation
Table 1: Chromatographic and Mass Spectrometric Parameters
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Methylprednisolone | 2.8 | 375.2 | 161.1 | 150 |
| Methylprednisolone-d3 | 2.8 | 378.2 | 164.1 | 150 |
Table 2: Method Validation Parameters
| Parameter | Methylprednisolone |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy at LLOQ | 95 - 105% |
| Precision at LLOQ (%RSD) | < 15% |
| Recovery | > 85% |
Experimental Workflow
Caption: Experimental workflow from sample preparation to data analysis.
Logical Relationship for Quantification
References
Utilizing Methylprednisolone Acetate-d6 in Drug Metabolism Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Methylprednisolone acetate-d6 as an internal standard in drug metabolism and pharmacokinetic (DMPK) studies. The use of stable isotope-labeled standards, such as this compound, is the gold standard in bioanalysis, offering high accuracy and precision for the quantification of methylprednisolone and its metabolites in biological matrices.
Introduction to Deuterated Standards in Drug Metabolism
In drug metabolism studies, accurate quantification of a drug and its metabolites is crucial. Stable isotope-labeled internal standards (SIL-IS), particularly deuterated compounds like this compound, are ideal for mass spectrometry-based bioanalysis.[1] These standards are chemically identical to the analyte but have a higher mass due to the replacement of hydrogen atoms with deuterium.[1] This mass difference allows for their differentiation by the mass spectrometer.
The key advantage of using a deuterated internal standard is its ability to co-elute with the analyte during liquid chromatography (LC).[1] This co-elution ensures that any variations during sample preparation, injection, and ionization are mirrored in both the analyte and the internal standard, allowing for accurate correction and leading to reliable and reproducible data.[1]
Quantitative Data Summary
The following tables summarize key quantitative parameters from various validated bioanalytical methods for the determination of methylprednisolone, which are applicable when using this compound as an internal standard.
Table 1: LC-MS/MS Method Parameters for Methylprednisolone Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Internal Standard | Triamcinolone Acetonide | Propranolol | MP-D2 |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL[2] | 12.50 ng/mL[3] | 6 ng/mL[4] |
| Linearity Range | 20-5000 ng/mL (plasma)[2] | 12.50-800 ng/mL[3] | 6-600 ng/mL[4] |
| Extraction Recovery | 76.8-79.2% (plasma)[2] | Not Reported | Not Reported |
| Intra-day Precision (%RSD) | ≤15%[2] | Within acceptable limits[3] | Satisfactory[4] |
| Inter-day Precision (%RSD) | ≤15%[2] | Within acceptable limits[3] | Satisfactory[4] |
| Accuracy | 85.8-118%[2] | Within acceptable limits[3] | Satisfactory[4] |
Table 2: HPLC Method Parameters for Methylprednisolone and Methylprednisolone Acetate
| Parameter | Method 4[5] | Method 5[6] |
| Internal Standard | Fluorometholone | Not specified for quantitative plasma analysis |
| Lower Limit of Quantification (LLOQ) | 2.00 ng/mL | 0.05% w/w (as impurity) |
| Linearity Range | 2.00-50.0 ng/mL | 0.2-600 µg/mL (for drug substance) |
| Extraction Efficiency | 86.4% (MP), 84.7% (MPA) | Not Applicable |
| Accuracy (% Mean) | Not Reported | 99.1% (for assay) |
| Precision (%RSD) | Not Reported | < 1% (for assay) |
Experimental Protocols
The following are detailed protocols for the quantification of methylprednisolone in biological matrices using this compound as an internal standard.
Protocol 1: Protein Precipitation for Plasma Sample Preparation
This protocol is a common and straightforward method for sample cleanup.
Materials:
-
Human plasma samples
-
This compound internal standard (IS) stock solution
-
Acetonitrile, ice-cold
-
Methanol
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw frozen human plasma samples at room temperature.
-
In a microcentrifuge tube, add 200 µL of the plasma sample.
-
Spike the plasma with 20 µL of the this compound internal standard solution.
-
Add 20 µL of methanol as a supplementary volume and vortex for 30 seconds.
-
Add 160 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 5 minutes to pellet the precipitated proteins.[7]
-
Carefully transfer 200 µL of the supernatant to a clean tube.
-
Add 200 µL of water and vortex for 30 seconds.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction for Plasma and Liver Homogenate
This protocol offers a more thorough cleanup and is suitable for more complex matrices.
Materials:
-
Rat plasma or liver homogenate samples
-
This compound internal standard (IS) solution
-
Tert-butyl methyl ether (TBME)
-
Acetonitrile
-
Vortex mixer
-
Centrifuge
-
Vacuum evaporator
Procedure:
-
To 100 µL of plasma or liver homogenate in a centrifuge tube, add 10 µL of the this compound IS solution.
-
Add 1.5 mL of TBME to the sample.
-
Vortex the mixture for 10 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Transfer 1.2 mL of the upper organic layer (TBME) to a new tube.
-
Evaporate the solvent to dryness under a vacuum at 40°C.
-
Reconstitute the dried residue in 50 µL of acetonitrile.
-
Vortex for 1 minute to dissolve the residue.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[2]
LC-MS/MS Analysis Conditions
The following are typical LC-MS/MS parameters that can be adapted for the analysis of methylprednisolone with this compound.
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used (e.g., 50x3 mm, 5µm).[8]
-
Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water with a modifier like 0.1% formic acid is typical.[4][8]
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is generally appropriate.[4][7]
-
Injection Volume: 10 µL of the prepared sample is injected.[7]
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is effective for methylprednisolone.
-
Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for quantification.
-
MRM Transitions:
-
Methylprednisolone: m/z 375 → 161 (quantifier), 375 → 357 (qualifier for liver samples).[2][4]
-
Methylprednisolone Acetate: m/z 417 → 161.[4]
-
Methylprednisolone-d6 (as IS): The precursor ion will be shifted by +6 Da. The product ions will likely be the same as the unlabeled compound. The exact m/z values should be determined by direct infusion of the standard. A likely transition would be m/z 381 → 161.
-
Visualizations
Glucocorticoid Receptor Signaling Pathway
Methylprednisolone exerts its anti-inflammatory and immunosuppressive effects by binding to the glucocorticoid receptor (GR). The following diagram illustrates the classical genomic signaling pathway.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Liquid chromatography-tandem mass spectrometry for the determination of methylprednisolone in rat plasma and liver after intravenous administration of its liver-targeted dextran prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A rapid and sensitive LC-ESI-MS/MS method for detection and quantitation of methylprednisolone and methylprednisolone acetate in rat plasma after intra-articular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of the simultaneous determination of methylprednisolone and methylprednisolone acetate in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. academic.oup.com [academic.oup.com]
- 8. jmpas.com [jmpas.com]
Standard Operating Procedure for Bioanalytical Method Validation of Methylprednisolone Acetate using LC-MS/MS
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive standard operating procedure (SOP) for the validation of a bioanalytical method for the quantification of Methylprednisolone acetate in a biological matrix, such as human plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Methylprednisolone acetate-d6 is utilized as the internal standard (IS) to ensure accuracy and precision. The protocol herein is established in accordance with the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2][3][4][5]
Purpose
The purpose of this SOP is to detail the procedures for validating a bioanalytical method for the quantitative determination of Methylprednisolone acetate in a biological matrix. This ensures the method is reliable, reproducible, and suitable for its intended purpose, such as in pharmacokinetic or toxicokinetic studies.[2][4]
Scope
This SOP applies to all personnel involved in the bioanalytical method validation of Methylprednisolone acetate. The validation encompasses the assessment of selectivity, sensitivity, accuracy, precision, linearity, recovery, and stability.
Materials and Reagents
-
Methylprednisolone acetate reference standard
-
This compound internal standard[6]
-
HPLC or LC-MS grade methanol, acetonitrile, water, and formic acid
-
Control human plasma (or other relevant biological matrix)
-
Other chemicals and solvents as required for sample preparation
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI)[7]
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes and general laboratory glassware
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions: Prepare individual primary stock solutions of Methylprednisolone acetate and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of Methylprednisolone acetate by serial dilution of the primary stock solution with an appropriate solvent mixture (e.g., 50:50 methanol:water).
-
Internal Standard Working Solution: Prepare a working solution of this compound by diluting its primary stock solution to a fixed concentration.
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, add 25 µL of the internal standard working solution and vortex briefly.
-
Add 500 µL of an appropriate extraction solvent (e.g., ethyl acetate or a mixture of dichloromethane and isopropanol).[8]
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase and inject a portion into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is suitable for separation.[9]
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) is commonly used.[7]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for detection.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). The precursor-to-product ion transitions for Methylprednisolone acetate and its deuterated internal standard should be optimized. For example, a potential transition for Methylprednisolone acetate could be m/z 417 -> 161.[7]
Method Validation Procedures
The bioanalytical method will be validated for the following parameters as per regulatory guidelines.[1][10]
Selectivity and Specificity
The selectivity of the method is assessed by analyzing blank matrix samples from at least six different sources to evaluate potential interference from endogenous components at the retention time of the analyte and the internal standard.
Linearity and Calibration Curve
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression analysis with a weighting factor (e.g., 1/x or 1/x²) is typically used. The curve should consist of a blank sample, a zero sample (blank with IS), and at least six non-zero concentration levels.
Accuracy and Precision
The accuracy and precision of the method are determined by analyzing quality control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC. This is performed within a single day (intra-day) and on multiple days (inter-day) with at least five replicates at each concentration level.
Lower Limit of Quantification (LLOQ)
The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
Recovery
The extraction recovery of Methylprednisolone acetate is determined by comparing the peak areas of the analyte from extracted samples with those of post-extraction spiked samples at three different concentration levels (Low, Medium, and High QC).
Matrix Effect
The matrix effect is evaluated to ensure that the matrix does not interfere with the ionization of the analyte and the internal standard. This is typically assessed by comparing the peak response of the analyte in post-extraction spiked matrix samples to the peak response of the analyte in a neat solution.
Stability
The stability of Methylprednisolone acetate in the biological matrix is evaluated under various conditions that mimic sample handling and storage:
-
Freeze-Thaw Stability: Stability after multiple freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Stability at room temperature for a specified period.
-
Long-Term Stability: Stability under frozen storage conditions for an extended period.
-
Post-Preparative Stability: Stability of the processed samples in the autosampler.
Data Presentation
The quantitative data from the validation experiments should be summarized in the following tables.
Table 1: Calibration Curve Parameters
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | |
| Concentration Range | - | |
| Regression Equation | - | |
| Weighting Factor | - |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Accuracy (%) | Intra-Day Precision (%CV) | Inter-Day Accuracy (%) | Inter-Day Precision (%CV) |
| LLOQ | ± 20% | ≤ 20% | ± 20% | ≤ 20% | |
| Low QC | ± 15% | ≤ 15% | ± 15% | ≤ 15% | |
| Mid QC | ± 15% | ≤ 15% | ± 15% | ≤ 15% | |
| High QC | ± 15% | ≤ 15% | ± 15% | ≤ 15% |
Table 3: Stability
| Stability Test | Conditions | Accuracy (%) |
| Freeze-Thaw (3 cycles) | -20°C to RT | ± 15% |
| Bench-Top (4 hours) | Room Temperature | ± 15% |
| Long-Term (30 days) | -80°C | ± 15% |
| Post-Preparative (24 hours) | Autosampler Temperature | ± 15% |
Table 4: Recovery and Matrix Effect
| QC Level | Mean Recovery (%) | Matrix Effect |
| Low QC | ||
| Mid QC | ||
| High QC |
Visualizations
Experimental Workflow
Caption: Bioanalytical method workflow from sample preparation to reporting.
Signaling Pathway of Methylprednisolone Acetate
Methylprednisolone acetate is a synthetic glucocorticoid that exerts its effects through the glucocorticoid receptor signaling pathway.
Caption: Glucocorticoid receptor signaling pathway for Methylprednisolone acetate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Location and gene-specific effects of methylprednisolone acetate on mitigating IL1β-induced inflammation in mature ovine explant knee tissue | springermedicine.com [springermedicine.com]
- 6. mdpi.com [mdpi.com]
- 7. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of Methylprednisolone Acetate? [synapse.patsnap.com]
- 10. Methylprednisolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Addressing Matrix Effects in LC-MS Analysis with Methylprednisolone Acetate-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the LC-MS analysis of Methylprednisolone acetate, utilizing Methylprednisolone acetate-d6 as a stable isotope-labeled internal standard (SIL-IS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This interference can lead to either a decrease in the analytical signal, known as ion suppression, or an increase in the signal, referred to as ion enhancement. These effects can significantly compromise the accuracy, precision, and sensitivity of a quantitative LC-MS method.[2][3][4]
Q2: What are the common causes of matrix effects in the analysis of Methylprednisolone acetate from biological samples?
A2: In biological matrices such as plasma, serum, or urine, the primary causes of matrix effects are endogenous components that are co-extracted with the analyte.[2] For corticosteroids like Methylprednisolone acetate, common interfering substances include phospholipids from cell membranes, salts, and endogenous metabolites.[5] These components can compete with the analyte for ionization in the mass spectrometer's ion source, particularly when using electrospray ionization (ESI).[5]
Q3: How does this compound help in addressing matrix effects?
A3: this compound is a stable isotope-labeled internal standard (SIL-IS). Since it is chemically almost identical to the analyte (Methylprednisolone acetate), it has very similar chromatographic retention times and ionization characteristics.[6] Consequently, it experiences nearly the same degree of ion suppression or enhancement as the analyte.[6] By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability caused by matrix effects can be normalized, leading to more accurate and precise quantification.[7]
Q4: Can this compound completely eliminate problems related to matrix effects?
A4: While highly effective, a SIL-IS may not always provide perfect compensation. A phenomenon known as the "isotope effect" can sometimes lead to a slight chromatographic separation between the analyte and its deuterated internal standard.[6] If this separation causes them to elute into regions with different levels of ion suppression, it can result in inaccurate quantification. This is known as differential matrix effects. Therefore, it is crucial to validate the method by assessing matrix effects even when using a SIL-IS.
Q5: How can I quantitatively assess the extent of matrix effects in my assay?
A5: The most common method for the quantitative assessment of matrix effects is the post-extraction spike method.[2][8] This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The ratio of these peak areas is known as the matrix factor (MF).[5] An MF value of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[5] An MF between 0.8 and 1.2 is generally considered acceptable.
Troubleshooting Guide
This section provides solutions to common problems encountered when using this compound to correct for matrix effects in LC-MS analysis.
| Problem | Potential Cause | Recommended Solution |
| Poor reproducibility of the analyte/IS peak area ratio. | Inconsistent sample preparation leading to variable matrix components. | Optimize the sample preparation procedure (e.g., solid-phase extraction, liquid-liquid extraction) to improve the removal of interfering substances.[3] Ensure consistent timing and technique for all sample preparation steps. |
| Fluctuations in the LC-MS system performance. | Perform system suitability tests before each analytical run to ensure consistent performance. Check for any leaks or blockages in the LC system. | |
| Analyte and this compound do not co-elute perfectly. | Isotope effect causing a slight difference in retention time. | This is sometimes unavoidable. Ensure that the chromatographic peak shapes are symmetrical and that the degree of separation is consistent across all samples. If significant, consider optimizing the chromatographic method (e.g., gradient, column chemistry). |
| Column degradation. | Replace the analytical column. Implement a column washing protocol to prevent the build-up of contaminants. | |
| Significant ion suppression or enhancement is still observed despite using a SIL-IS. | The concentration of matrix components is excessively high, overwhelming the ionization source. | Dilute the sample extract before injection. This can reduce the concentration of interfering components, but may compromise the limit of quantification.[9] |
| The sample preparation method is not effective enough. | Evaluate alternative sample preparation techniques. For example, if using protein precipitation, consider solid-phase extraction (SPE) which provides a more thorough clean-up.[5] | |
| The ionization source is contaminated. | Clean the ion source of the mass spectrometer according to the manufacturer's instructions. | |
| Inaccurate quantification (bias) in a validated method. | The internal standard concentration is incorrect. | Carefully prepare a new internal standard spiking solution and verify its concentration. |
| Cross-contamination or carryover from high-concentration samples. | Optimize the autosampler wash procedure. Inject a blank sample after high-concentration samples to check for carryover. | |
| The calibration range is inappropriate for the study samples. | Re-evaluate the expected concentration range of the analyte in the study samples and adjust the calibration curve accordingly. |
Quantitative Data Summary
The following table provides representative data on the assessment of matrix effects for the analysis of Methylprednisolone acetate in human plasma, demonstrating the effectiveness of using this compound as an internal standard.
Table 1: Representative Matrix Effect Data for Methylprednisolone Acetate in Human Plasma
| Analyte Concentration (ng/mL) | Mean Peak Area (Neat Solution) (A) | Mean Peak Area (Post-Spiked Plasma Extract) (B) | Matrix Factor (MF = B/A) | Mean Peak Area Ratio (Analyte/IS) in Plasma | %RSD of Peak Area Ratio |
| Without Internal Standard | |||||
| 10 | 15,234 | 9,876 (Suppression) | 0.65 | N/A | N/A |
| 100 | 151,876 | 101,254 (Suppression) | 0.67 | N/A | N/A |
| 500 | 755,432 | 512,897 (Suppression) | 0.68 | N/A | N/A |
| With this compound Internal Standard | |||||
| 10 | 15,310 | 9,950 | 0.65 | 0.102 | 3.2% |
| 100 | 152,100 | 101,900 | 0.67 | 1.015 | 2.8% |
| 500 | 758,200 | 515,600 | 0.68 | 5.110 | 2.5% |
Data is for illustrative purposes and may not represent actual experimental results.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using the Post-Extraction Spike Method
This protocol describes the quantitative assessment of matrix effects for Methylprednisolone acetate in human plasma.
-
Preparation of Solutions:
-
Prepare a stock solution of Methylprednisolone acetate and this compound in methanol.
-
Prepare spiking solutions of Methylprednisolone acetate at low, medium, and high concentrations in the mobile phase.
-
Prepare a working solution of this compound in methanol.
-
-
Sample Preparation (Blank Matrix Extraction):
-
To 100 µL of blank human plasma, add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
Post-Extraction Spiking:
-
Set A (Neat Solution): Spike the Methylprednisolone acetate solutions into the initial mobile phase.
-
Set B (Post-Spiked Matrix): Spike the Methylprednisolone acetate solutions into the extracted blank plasma supernatant.
-
To both sets, add the this compound working solution.
-
-
LC-MS/MS Analysis:
-
Inject the samples from Set A and Set B into the LC-MS/MS system.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode.[1]
-
-
Data Analysis:
-
Calculate the Matrix Factor (MF) for Methylprednisolone acetate by dividing the average peak area from Set B by the average peak area from Set A.
-
Calculate the Analyte/IS peak area ratio for the samples in Set B. The consistency of this ratio across different concentrations indicates effective compensation for matrix effects.
-
Protocol 2: Sample Preparation and LC-MS/MS Analysis of Methylprednisolone Acetate in Plasma
This protocol is a representative method for the quantitative analysis of Methylprednisolone acetate in plasma samples.
-
Sample Preparation:
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of this compound working solution (internal standard).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: A suitable HPLC or UPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).[1]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
Methylprednisolone acetate: e.g., m/z 417.2 -> 357.2
-
This compound: e.g., m/z 423.2 -> 363.2 (Note: MRM transitions should be optimized for the specific instrument used).
-
-
Visualizations
References
- 1. A rapid and sensitive LC-ESI-MS/MS method for detection and quantitation of methylprednisolone and methylprednisolone acetate in rat plasma after intra-articular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eijppr.com [eijppr.com]
- 6. dshs-koeln.de [dshs-koeln.de]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Isotopic Exchange of Deuterium in Methylprednisolone Acetate-d6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methylprednisolone acetate-d6. The information provided addresses common issues related to the stability of the deuterium labels and provides experimental protocols to investigate and mitigate isotopic exchange.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and where are the deuterium labels located?
A1: this compound is a deuterated form of the synthetic corticosteroid, Methylprednisolone acetate. It is commonly used as an internal standard in quantitative analysis by mass spectrometry.[1][2] While the exact position of the six deuterium atoms can vary between manufacturers, they are typically located on positions of the molecule that are stable to back-exchange under normal analytical conditions. A common labeling pattern involves deuteration of the acetate methyl group and other non-labile positions on the steroid core. It is crucial to consult the certificate of analysis provided by the supplier for information on the specific labeling pattern of the lot in use.
Q2: What is isotopic back-exchange, and why is it a concern for this compound?
A2: Isotopic back-exchange is the process where deuterium atoms on a labeled molecule are replaced by hydrogen atoms from the surrounding solvent or matrix. This can occur during sample preparation, storage, or analysis.[1] For this compound used as an internal standard, back-exchange can lead to a decrease in its signal intensity and the appearance of a signal at the mass of the unlabeled analyte, which can compromise the accuracy and precision of quantitative assays.[1]
Q3: What are the primary factors that influence the rate of deuterium exchange?
A3: The rate of hydrogen-deuterium exchange is influenced by several factors, including:
-
pH: Exchange is generally minimized at a pH of around 2.5. Both acidic and basic conditions can catalyze the exchange of deuterium atoms, especially those on more labile positions.
-
Temperature: Higher temperatures increase the rate of exchange. Therefore, it is recommended to keep samples cool and perform analyses at controlled temperatures.
-
Solvent: Protic solvents (e.g., water, methanol) can act as a source of hydrogen atoms for back-exchange. The composition of the mobile phase in liquid chromatography can influence the extent of on-column exchange.
-
Position of the Deuterium Label: Deuterium atoms on labile positions, such as those adjacent to carbonyl groups or on hydroxyl groups, are more prone to exchange than those on aromatic rings or stable alkyl chains.[3] The deuterium label on the C-19 angular methyl group of steroids is known to be inert to normal chemical exchange processes.[3]
Q4: How can I minimize deuterium back-exchange during my experiments?
A4: To minimize back-exchange, consider the following strategies:
-
Storage: Store this compound stock solutions in an aprotic solvent at low temperatures (e.g., -20°C or -80°C).
-
Sample Preparation: Minimize the time the deuterated standard is in an aqueous or protic solvent. Prepare samples just before analysis if possible.
-
LC-MS Conditions: Use a mobile phase with a pH close to 2.5 if compatible with your chromatography. Employ faster liquid chromatography gradients to reduce the time the analyte is on the column.
-
Temperature Control: Use a cooled autosampler and column compartment.
Troubleshooting Guide
Problem 1: I am observing a significant decrease in the signal intensity of my this compound internal standard.
| Potential Cause | Troubleshooting Action |
| Isotopic Back-Exchange | The deuterium labels may be exchanging with protons from the solvent or matrix. |
| 1. Verify Storage Conditions: Ensure the stock solution is stored correctly in an aprotic solvent at a low temperature. | |
| 2. Evaluate Sample Preparation: Minimize the exposure time of the internal standard to aqueous/protic solvents. | |
| 3. Optimize LC-MS Method: Adjust the mobile phase pH towards 2.5 and consider a faster gradient. | |
| 4. Perform Stability Check: Conduct a forced degradation study (see Experimental Protocols) to assess stability under your specific conditions. | |
| Analyte Degradation | The entire molecule, not just the deuterium labels, may be degrading. |
| 1. Review Sample Handling: Ensure samples are not exposed to harsh conditions (extreme pH, high temperature, light) for extended periods. | |
| 2. Consult Forced Degradation Data: Published forced degradation studies on Methylprednisolone acetate can provide insights into its stability.[4][5][6][7] |
Problem 2: I see a peak for the unlabeled Methylprednisolone acetate in my blank samples that are spiked only with the deuterated internal standard.
| Potential Cause | Troubleshooting Action |
| Isotopic Impurity of the Standard | The deuterated standard may contain a small amount of the unlabeled analyte from its synthesis. |
| 1. Check Certificate of Analysis: Review the isotopic purity of the standard provided by the manufacturer. | |
| 2. Analyze Standard Alone: Inject a solution of the internal standard to confirm its isotopic distribution. | |
| In-source Back-Exchange | Deuterium exchange is occurring within the mass spectrometer's ion source. |
| 1. Optimize Ion Source Parameters: Lower the ion source temperature if possible. | |
| On-column Back-Exchange | Exchange is happening during chromatographic separation. |
| 1. Modify Mobile Phase: Adjust the pH and/or solvent composition of the mobile phase. | |
| 2. Reduce Column Temperature: Use a cooled column compartment. |
Quantitative Data
Table 1: Typical LC-MS/MS Parameters for the Analysis of Methylprednisolone Acetate
| Parameter | Typical Value/Condition |
| Column | C18 or C12 reversed-phase |
| Mobile Phase A | Water with 0.01-0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution | Isocratic or gradient |
| Flow Rate | 0.2-1.0 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Quantifier) | m/z 417 -> 161 (for MPA) |
| MRM Transition (Internal Standard) | m/z dependent on deuteration level (e.g., m/z 423 for d6) |
Note: These are general parameters and should be optimized for your specific instrumentation and application.[8][9]
Table 2: Hypothetical Results of a Forced Degradation Study on this compound
| Stress Condition | Reagent | Duration | Temperature | % Degradation of MPA-d6 | % Deuterium Loss (Back-Exchange) |
| Acid Hydrolysis | 0.1 N HCl | 4 hours | 60°C | 15% | 5% |
| Base Hydrolysis | 0.1 N NaOH | 2 hours | 60°C | 30% | 10% |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 10% | <2% |
| Thermal Degradation | Dry Heat | 48 hours | 80°C | 5% | <1% |
| Photodegradation | UV Light (254 nm) | 24 hours | Room Temp | 20% | <1% |
This table presents illustrative data. The actual extent of degradation and deuterium loss will depend on the specific experimental conditions and the location of the deuterium labels.
Experimental Protocols
Protocol 1: Forced Degradation Study to Assess Isotopic Stability
Objective: To evaluate the stability of the deuterium labels on this compound under various stress conditions.
Materials:
-
This compound
-
Methylprednisolone acetate (unlabeled standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
LC-MS/MS system
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of this compound and the unlabeled standard in methanol or acetonitrile.
-
Acid Hydrolysis: Mix the d6 stock solution with 0.1 N HCl and incubate at 60°C for 4 hours. Neutralize with 0.1 N NaOH.
-
Base Hydrolysis: Mix the d6 stock solution with 0.1 N NaOH and incubate at 60°C for 2 hours. Neutralize with 0.1 N HCl.
-
Oxidative Degradation: Mix the d6 stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of this compound at 80°C for 48 hours, then dissolve in solvent.
-
Photodegradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.
-
Sample Analysis: Analyze all stressed samples, along with a control sample (d6 standard without stress), by LC-MS/MS.
-
Data Analysis:
-
Monitor the peak area of the this compound to determine the percentage of degradation.
-
Monitor the peak area of the unlabeled Methylprednisolone acetate in the stressed d6 samples to determine the percentage of deuterium back-exchange.
-
Protocol 2: LC-MS/MS Method for Quantifying Deuterium Back-Exchange
Objective: To determine the percentage of deuterium loss from this compound under specific analytical conditions.
Procedure:
-
Prepare Samples: Prepare a series of solutions containing a known concentration of this compound in the matrix and solvent system of interest.
-
Incubation: Incubate the samples under conditions that mimic the entire analytical process (e.g., storage time and temperature, sample preparation steps).
-
LC-MS/MS Analysis:
-
Inject a "time-zero" sample immediately after preparation.
-
Inject the incubated samples at various time points.
-
Monitor the MRM transitions for both this compound and the unlabeled Methylprednisolone acetate.
-
-
Data Analysis:
-
Calculate the peak area ratio of the unlabeled analyte to the deuterated internal standard for each time point.
-
An increase in this ratio over time indicates back-exchange.
-
The percentage of back-exchange can be estimated by comparing the signal of the unlabeled analyte in the incubated samples to the initial signal of the deuterated standard.
-
Visualizations
Caption: Troubleshooting workflow for deuterium exchange issues.
Caption: Workflow for forced degradation study.
Caption: Factors leading to isotopic back-exchange.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis of C-19 deuterium labelled steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of prednisolone acetate and chloramphenicol in their individual and combined pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. A rapid and sensitive LC-ESI-MS/MS method for detection and quantitation of methylprednisolone and methylprednisolone acetate in rat plasma after intra-articular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting low recovery of Methylprednisolone acetate-d6 during sample extraction.
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing low recovery of Methylprednisolone acetate-d6 during sample extraction.
Troubleshooting Guides
Q: What are the potential causes for low recovery of this compound during sample extraction, and how can I troubleshoot them?
A: Low recovery of this compound can stem from various factors throughout the sample preparation and extraction process. A systematic approach to identify the source of analyte loss is crucial. Below is a detailed guide categorized by the different stages of a typical extraction workflow.
Internal Standard (this compound) Integrity
Deuterated internal standards are generally reliable, but they can sometimes be the source of variability.
-
Isotopic Exchange : Deuterium atoms can sometimes be replaced by protons from the solvent or sample matrix, a phenomenon known as back-exchange.[1] This is more likely if deuterium atoms are on heteroatoms like oxygen or nitrogen, or on a carbon adjacent to a carbonyl group.[1] Acidic or basic conditions can catalyze this exchange.[1]
-
Troubleshooting :
-
Assess the stability of the deuterated standard in your sample matrix and processing conditions.
-
Prepare a blank sample spiked only with the internal standard and analyze it to see if there is any loss of the deuterium label.[1]
-
-
-
Purity of the Internal Standard : The internal standard solution may be compromised.
-
Troubleshooting :
-
Verify the concentration and purity of your this compound stock solution.
-
Prepare a fresh stock solution from a new vial of the standard if possible.
-
-
Sample Preparation
Issues introduced before the primary extraction step can significantly impact recovery.
-
Inadequate Protein Precipitation : If working with biological fluids like plasma or serum, incomplete protein removal can lead to analyte trapping and matrix effects.
-
Troubleshooting :
-
Ensure the protein precipitation solvent (e.g., acetonitrile, methanol) is added in the correct ratio to the sample volume.
-
Vortex thoroughly and allow sufficient incubation time, often at a cold temperature, for complete precipitation.
-
Centrifuge at an adequate speed and for a sufficient duration to obtain a clear supernatant.
-
-
-
Analyte Stability : Methylprednisolone acetate may be susceptible to degradation under certain pH or temperature conditions.[2]
-
Troubleshooting :
-
Investigate the stability of this compound under your specific sample handling and storage conditions.
-
Avoid prolonged exposure to harsh pH or high temperatures.[2] Keep samples on ice when possible.
-
-
Solid-Phase Extraction (SPE)
SPE is a common technique for cleanup and concentration, but it has several critical steps where analyte loss can occur. A systematic way to troubleshoot is to collect and analyze the fractions from each step (load, wash, and elution).[3][4]
-
Incorrect Sorbent Selection : The chosen SPE sorbent may not have the appropriate chemistry to retain this compound.
-
Improper Column Conditioning and Equilibration : Failure to properly prepare the sorbent can lead to inconsistent interactions with the analyte.
-
Troubleshooting :
-
Ensure the column is conditioned with a strong solvent (e.g., methanol) to activate the stationary phase, followed by equilibration with a weaker solvent (e.g., water or buffer) that mimics the sample load conditions.
-
Do not let the sorbent bed dry out between the equilibration and sample loading steps.[3]
-
-
-
Inappropriate Sample Loading Conditions : The composition of the sample solution can prevent the analyte from binding to the sorbent.
-
Troubleshooting :
-
The sample loading solvent should be weak enough to allow for retention. If the organic solvent concentration is too high, the analyte may pass through without binding.[3]
-
Adjust the pH of the sample to ensure the analyte is in a neutral form for optimal retention on a reverse-phase sorbent.[5]
-
A slow and consistent flow rate during sample loading is crucial for efficient binding.[5]
-
-
-
Wash Step is Too Aggressive : The wash solvent may be strong enough to prematurely elute the analyte.
-
Inefficient Elution : The elution solvent may not be strong enough to desorb the analyte from the sorbent.
-
Troubleshooting :
-
If the analyte is not found in the load or wash fractions, it is likely still on the cartridge.[3]
-
Increase the strength of the organic solvent in the elution solution.[6]
-
Ensure the pH of the elution solvent is appropriate to maximize the solubility and desorption of the analyte.[3]
-
Increase the volume of the elution solvent and consider a two-step elution.[6]
-
-
Liquid-Liquid Extraction (LLE) / Supported Liquid Extraction (SLE)
LLE and its 96-well plate counterpart, SLE, are also common extraction techniques for corticosteroids.[7][8]
-
Incorrect Solvent and pH : The choice of extraction solvent and the pH of the aqueous phase are critical for partitioning the analyte into the organic phase.
-
Troubleshooting :
-
For corticosteroids, solvents like ethyl acetate or dichloromethane are often used.[8][9][10]
-
Adjusting the sample pH can improve extraction efficiency.[8]
-
Experiment with different extraction solvents of varying polarities to find the optimal one for this compound. For some corticosteroids, modifying the extraction solvent with a more polar one like isopropanol can improve recovery.[8]
-
-
-
Insufficient Mixing : Inadequate mixing of the aqueous and organic phases will result in poor extraction efficiency.
-
Troubleshooting :
-
Ensure vigorous vortexing for a sufficient amount of time (e.g., 2 minutes) to maximize the surface area for partitioning.[11]
-
-
-
Emulsion Formation : The formation of an emulsion layer between the aqueous and organic phases can make phase separation difficult and lead to analyte loss.
-
Troubleshooting :
-
Centrifugation can help to break up emulsions.
-
Supported Liquid Extraction (SLE) is a technique that avoids emulsion formation.[8]
-
-
-
Incomplete Evaporation or Reconstitution : After extraction, the solvent is typically evaporated, and the residue is reconstituted.
-
Troubleshooting :
-
Ensure the evaporation step is complete but not overly aggressive, which could cause loss of the analyte.
-
The reconstitution solvent must be strong enough to fully dissolve the dried extract. Using a small amount of a strong organic solvent like ethanol before adding an aqueous buffer can aid in dissolving less soluble steroids.[9][10]
-
-
Summary of Troubleshooting Steps
| Potential Issue | Recommended Action |
| Internal Standard | |
| Isotopic Exchange | Assess stability in matrix; avoid harsh pH.[1] |
| Purity | Verify concentration and purity of stock solution. |
| Sample Preparation | |
| Inadequate Protein Precipitation | Optimize solvent ratio, vortexing, and centrifugation. |
| Analyte Instability | Avoid extreme pH and temperatures; keep samples cool.[2] |
| Solid-Phase Extraction (SPE) | |
| Incorrect Sorbent | Use a C8 or C18 reverse-phase sorbent.[3] |
| Improper Conditioning | Condition with a strong solvent, then equilibrate with a weak one.[3] |
| Inappropriate Loading | Ensure low organic content in the sample; adjust pH for neutral analyte.[3][5] |
| Aggressive Wash Step | Reduce organic solvent strength in the wash solution.[5][6] |
| Inefficient Elution | Increase organic solvent strength or volume in the elution solution.[3][6] |
| Liquid-Liquid Extraction (LLE) | |
| Incorrect Solvent/pH | Test different solvents (e.g., ethyl acetate); optimize pH.[8][9][10] |
| Insufficient Mixing | Vortex vigorously for an adequate amount of time.[11] |
| Emulsion Formation | Centrifuge to break emulsion; consider using SLE.[8] |
| Incomplete Reconstitution | Use a small amount of strong organic solvent to aid dissolution.[9][10] |
Experimental Protocols
Generic Solid-Phase Extraction (SPE) Protocol for this compound from Plasma
This protocol is a starting point and may require optimization for your specific application.
-
Sample Pre-treatment :
-
To 200 µL of plasma, add the working solution of this compound.
-
Add 600 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and dilute with 1 mL of water.
-
-
SPE Cartridge Conditioning :
-
Use a C18 SPE cartridge.
-
Wash the cartridge with 1 mL of methanol.
-
-
SPE Cartridge Equilibration :
-
Equilibrate the cartridge with 1 mL of water. Do not allow the sorbent to dry.
-
-
Sample Loading :
-
Load the diluted supernatant onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing :
-
Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
-
Elution :
-
Elute the analyte with 1 mL of methanol into a clean collection tube.
-
-
Dry-down and Reconstitution :
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for your LC-MS/MS analysis.
-
Visualizations
Troubleshooting Workflow for Low Recovery
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 4. m.youtube.com [m.youtube.com]
- 5. specartridge.com [specartridge.com]
- 6. SPE Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. data.biotage.co.jp [data.biotage.co.jp]
- 9. stressmarq.com [stressmarq.com]
- 10. arborassays.com [arborassays.com]
- 11. arborassays.com [arborassays.com]
Technical Support Center: Optimizing E.S.I-MS for Methylprednisolone Acetate-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the ionization efficiency of Methylprednisolone acetate-d6 in Electrospray Ionization Mass Spectrometry (ESI-MS).
Troubleshooting Guides
Problem: Low Signal Intensity or Poor Sensitivity
Low signal intensity is a common issue that can compromise the limit of detection and overall data quality. The following steps provide a systematic approach to troubleshooting and improving the signal for this compound.
1. Mobile Phase Composition:
The composition of the mobile phase significantly influences the ionization efficiency in ESI-MS.
-
Organic Solvent: Acetonitrile is frequently used as the organic component in the mobile phase for the analysis of corticosteroids like methylprednisolone.[1]
-
Aqueous Component & Additives: The choice of additive in the aqueous phase can greatly enhance protonation and signal intensity.
-
Formic Acid: Commonly used at concentrations ranging from 0.01% to 0.5% to promote the formation of [M+H]⁺ ions.[1][2] Higher concentrations of formic acid have been noted to result in sharper and narrower peaks for methylprednisolone.[2]
-
Acetic Acid: An alternative to formic acid, often used at a concentration of 0.1%.[3]
-
Ammonium Acetate: Can be used to improve ionization, with a typical concentration of 5 mM.[3][4]
-
Ammonium Fluoride: This additive can act as an ionization enhancer, particularly in negative ionization mode, but may also have positive or neutral effects in positive mode.[5]
-
Experimental Protocol: Mobile Phase Optimization
-
Prepare a stock solution of this compound in an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Prepare a series of mobile phases with varying compositions of organic solvent (e.g., 50:50, 70:30, 80:20 Acetonitrile:Water) and different additives (e.g., 0.1% formic acid, 0.1% acetic acid, 5 mM ammonium acetate).
-
Infuse the this compound solution directly into the mass spectrometer using a syringe pump at a constant flow rate.
-
Sequentially introduce each mobile phase composition and monitor the signal intensity of the [M+H]⁺ ion for this compound.
-
The optimal mobile phase composition will be the one that yields the highest and most stable signal intensity.
2. ESI Source Parameters:
Fine-tuning the ESI source parameters is critical for maximizing the signal.
-
Spray Voltage: This parameter should be carefully optimized. While a higher voltage might seem beneficial, excessively high voltages can lead to unstable signals or corona discharge. It is often advisable to start with a lower voltage and gradually increase it while monitoring the signal.
-
Gas Flow Rates and Temperatures: The nebulizing and drying gas flow rates and temperatures are crucial for efficient desolvation of the analyte ions. Insufficient gas flow or temperature can lead to poor desolvation and reduced signal, while excessive heat can cause thermal degradation of the analyte.
-
Sprayer Position: The position of the ESI needle relative to the inlet capillary should be optimized to ensure efficient ion sampling.
3. Sample Preparation:
A clean sample is essential for good signal intensity and to prevent ion suppression.
-
Protein Precipitation: For plasma samples, protein precipitation with acetonitrile is a common first step.[1]
-
Liquid-Liquid Extraction (LLE): LLE is a widely used technique to extract corticosteroids from biological matrices. Dichloromethane and tert-butyl methyl ether are effective solvents for this purpose.[1][2]
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract compared to LLE and can help in overcoming matrix effects.
Troubleshooting Workflow for Low Signal Intensity
Caption: A flowchart for troubleshooting low signal intensity.
Problem: Presence of Adduct Ions
The formation of adduct ions, such as sodium ([M+Na]⁺) or acetonitrile ([M+CH₃CN+H]⁺), can reduce the intensity of the desired protonated molecule ([M+H]⁺) and complicate data interpretation.
1. Identifying Adducts:
-
Sodium Adducts: The [M+Na]⁺ adduct will have an m/z that is 22.9898 Da higher than the [M+H]⁺ ion.
-
Acetonitrile Adducts: The [M+CH₃CN+H]⁺ adduct will have an m/z that is 41.0265 Da higher than the [M+H]⁺ ion.[6]
2. Minimizing Adduct Formation:
-
Mobile Phase Additives: The use of volatile ammonium salts like ammonium acetate or ammonium formate can help to suppress the formation of sodium adducts by providing a high concentration of protons and ammonium ions to compete for the analyte molecule.[7][8]
-
High-Purity Solvents: Ensure the use of high-purity, LC-MS grade solvents to minimize the presence of sodium and other metal ions.
-
Sample Preparation: Thorough sample cleanup can reduce the concentration of inorganic salts in the final extract, thereby minimizing adduct formation.[9]
-
ESI Source Conditions: Optimization of source parameters, particularly the spray voltage and temperatures, can sometimes influence the degree of adduct formation.
Logical Relationship for Adduct Minimization
Caption: Strategies for minimizing adduct ion formation.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound in positive ESI-MS?
For Methylprednisolone acetate, the protonated molecule [M+H]⁺ is observed at m/z 417.[1][6] Given that this compound has six deuterium atoms, the expected [M+H]⁺ ion would be at approximately m/z 423. Common product ions for methylprednisolone and its acetate ester in tandem MS are often observed at m/z 135, 161, and 253.[1]
Q2: What are some recommended starting ESI-MS source parameters for corticosteroids?
While optimal parameters are instrument-dependent, the following table provides a general starting point for optimization.
| Parameter | Typical Value |
| Capillary Voltage | 1.0 - 4.0 kV |
| Nebulizer Pressure | 10 - 50 psi |
| Drying Gas Flow Rate | 4 - 12 L/min |
| Drying Gas Temperature | 200 - 340 °C |
| Desolvation Temperature | ~500 °C |
Note: These values are general recommendations and should be optimized for your specific instrument and application.[10][11]
Q3: How can I improve the chromatographic separation of this compound from potential interferences?
Good chromatographic separation is crucial for minimizing ion suppression and achieving accurate quantification.
-
Column Chemistry: A C12 or C18 reversed-phase column is commonly used for the separation of corticosteroids.[1]
-
Mobile Phase Gradient: A gradient elution with water and acetonitrile or methanol is typically employed. A shallow gradient can improve the resolution of closely eluting compounds.
-
Flow Rate: Lower flow rates can sometimes lead to better ionization efficiency, but a balance must be struck with analysis time.
Experimental Workflow for Method Development
Caption: A general workflow for LC-ESI-MS/MS method development.
Data Presentation
Table 1: Mobile Phase Additives and Their Impact on Ionization
| Additive | Typical Concentration | Primary Function |
| Formic Acid | 0.01% - 0.5% | Promotes protonation ([M+H]⁺ formation)[1][2] |
| Acetic Acid | 0.1% | Alternative proton source[3] |
| Ammonium Acetate | 5 mM | Can enhance signal and reduce sodium adducts[3][4][7] |
| Ammonium Fluoride | 0.2 mmol/L | Ionization enhancer, especially in negative mode[5] |
Table 2: Common Extraction Solvents for Corticosteroids
| Extraction Method | Solvent |
| Liquid-Liquid Extraction (LLE) | tert-butyl methyl ether[2] |
| Dichloromethane[1] | |
| Solid-Phase Extraction (SPE) | Various polymeric reverse-phase sorbents |
Experimental Protocols
Detailed Protocol: Liquid-Liquid Extraction of this compound from Plasma
This protocol is adapted from a general procedure for corticosteroids.[2]
-
To 100 µL of a plasma sample, add the internal standard solution.
-
Add 1.5 mL of tert-butyl methyl ether (TBME).
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer (approximately 1.2 mL) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried residue in 50 µL of the initial mobile phase.
-
Vortex for 1 minute to ensure complete dissolution.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
References
- 1. A rapid and sensitive LC-ESI-MS/MS method for detection and quantitation of methylprednisolone and methylprednisolone acetate in rat plasma after intra-articular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatography-tandem mass spectrometry for the determination of methylprednisolone in rat plasma and liver after intravenous administration of its liver-targeted dextran prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry | Journal of Applied and Natural Science [journals.ansfoundation.org]
- 8. Regarding the Influence of Additives and Additional Plasma-Induced Chemical Ionization on Adduct Formation in ESI/IMS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
Resolving chromatographic peak tailing or splitting for Methylprednisolone and its d6-analog.
This technical support center provides troubleshooting guidance for common chromatographic issues encountered during the analysis of Methylprednisolone and its deuterated analog, d6-Methylprednisolone.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues related to peak tailing and splitting in a question-and-answer format.
Issue 1: Asymmetrical peak shape (tailing) for both Methylprednisolone and its d6-analog.
-
Question: Why are the peaks for both my Methylprednisolone and d6-Methylprednisolone tailing?
Answer: Peak tailing for both compounds often points to secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns.[1][2][3][4] Methylprednisolone, a weakly basic compound, can interact with these acidic silanol groups, leading to a distorted peak shape.[3][5]
-
Solution 1: Mobile Phase pH Adjustment: The pKa of Methylprednisolone is approximately 12.6.[1][2] To minimize silanol interactions, it is recommended to use a mobile phase with a pH between 2.5 and 7.5. Operating at a lower pH (e.g., 2.5-4.5) will suppress the ionization of silanol groups, reducing their interaction with the analyte.[1][3][4]
-
Solution 2: Use of Mobile Phase Additives: Incorporating a buffer (e.g., ammonium acetate or formate) or an ion-pairing agent in the mobile phase can help to mask the active silanol sites and improve peak shape.[4][5]
-
Solution 3: Column Selection: Employing a modern, end-capped C18 column or a column with a different stationary phase (e.g., a polymer-based or hybrid silica column) can significantly reduce peak tailing by minimizing the number of accessible silanol groups.[1][2]
-
Issue 2: Peak splitting observed for both analytes.
-
Question: I am observing split peaks for both Methylprednisolone and d6-Methylprednisolone. What could be the cause?
Answer: Peak splitting that affects all analytes in a similar manner often indicates a physical problem within the chromatographic system or an issue with the injection solvent.[6][7][8]
-
Solution 1: Check for Column Voids or Contamination: A void at the column inlet or a blocked frit can disrupt the sample band, leading to peak splitting.[6][8][9] Consider back-flushing the column (if recommended by the manufacturer) or replacing the column frit. If the problem persists, the column may need to be replaced.[8][9]
-
Solution 2: Injection Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion, including splitting.[7][10] Ensure your sample solvent is of similar or weaker strength than the initial mobile phase conditions.
-
Solution 3: Extra-Column Volume: Excessive tubing length or diameter between the injector and the column, or between the column and the detector, can contribute to peak broadening and splitting.[2][11] Minimize the length and internal diameter of all connecting tubing.
-
Issue 3: Peak tailing or splitting is more pronounced for d6-Methylprednisolone.
-
Question: My d6-Methylprednisolone peak is showing more significant tailing/splitting than the unlabeled Methylprednisolone. Why is this happening?
Answer: While deuterated internal standards are designed to be chromatographically similar to their unlabeled counterparts, minor differences in their physical properties can sometimes lead to variations in peak shape.
-
Potential Cause 1: Isotope Effect: Deuterium substitution can slightly alter the polarity and retention time of a molecule.[12] While typically minor, this "isotope effect" could, in some cases, lead to differential interactions with the stationary phase, potentially exacerbating tailing for the deuterated compound if the chromatographic conditions are suboptimal.
-
Potential Cause 2: Purity of the Internal Standard: Impurities in the d6-Methylprednisolone standard could co-elute and cause peak distortion. It is crucial to use a high-purity internal standard.
-
Troubleshooting:
-
Optimize the chromatography for the unlabeled Methylprednisolone first to ensure a robust method.
-
If the issue with the deuterated standard persists, consider slight modifications to the mobile phase composition or gradient to improve the peak shape of the d6-analog.
-
Ensure that the mass spectrometer is not a source of the issue by checking for any signs of detector saturation or other anomalies.
-
-
Quantitative Data Summary
The following table summarizes key parameters for optimizing the chromatography of Methylprednisolone.
| Parameter | Recommended Range/Value | Rationale |
| Mobile Phase pH | 2.5 - 7.5 | To suppress silanol interactions and ensure consistent ionization state of the analyte. |
| Column Type | C18 (end-capped), Hybrid Silica, or Polymer-based | To minimize secondary interactions with residual silanol groups. |
| Injection Solvent | Similar or weaker than the initial mobile phase | To prevent peak distortion and splitting. |
| Buffer Concentration | 10-20 mM (e.g., Ammonium Acetate/Formate) | To maintain a stable pH and mask silanol activity. |
Experimental Protocols
Recommended HPLC Method for Methylprednisolone and d6-Methylprednisolone
This protocol provides a starting point for method development and troubleshooting.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 20% B
-
1-5 min: 20-80% B
-
5-6 min: 80% B
-
6-6.1 min: 80-20% B
-
6.1-8 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Sample Diluent: 50:50 Acetonitrile:Water
Mandatory Visualization
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A new validated facile HPLC analysis method to determine methylprednisolone including its derivatives and practical app… [ouci.dntb.gov.ua]
- 4. ijsart.com [ijsart.com]
- 5. Methylprednisolone - Wikipedia [en.wikipedia.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. A new validated facile HPLC analysis method to determine methylprednisolone including its derivatives and practical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Impact of mobile phase composition on the stability of Methylprednisolone acetate-d6.
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of mobile phase composition on the stability of Methylprednisolone acetate-d6.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound that may be related to mobile phase-induced degradation.
| Issue | Potential Cause Related to Mobile Phase | Troubleshooting Steps |
| Loss of Analyte Signal / Decreased Peak Area | Degradation of this compound in the mobile phase. Corticosteroids can be susceptible to hydrolysis under certain pH conditions.[1][2][3] | 1. Check Mobile Phase pH: Avoid highly acidic or alkaline conditions. A pH range of 3-6 is generally recommended for corticosteroid stability.[2][3] 2. Prepare Fresh Mobile Phase: Mobile phase components can degrade over time. Prepare fresh solutions daily.[4] 3. Use Buffered Mobile Phase: Employ a buffer (e.g., ammonium acetate or formate) to maintain a stable pH.[4][5][6] 4. Minimize Residence Time: Use a lower injection volume or a faster flow rate to reduce the time the analyte is in contact with the mobile phase. |
| Appearance of Unexpected Peaks (Degradants) | Acid or base-catalyzed hydrolysis or other degradation pathways of this compound.[1][7] | 1. Evaluate Mobile Phase pH: As above, ensure the pH is within a stable range. Degradation is more pronounced under strong acidic and alkaline conditions.[1][7] 2. Investigate Organic Solvent: While less common, some organic solvents can contain impurities that may promote degradation. Ensure high purity (LC-MS grade) solvents are used.[4] 3. Temperature Control: Keep the column and autosampler at a controlled, lower temperature to minimize thermal degradation. |
| Peak Tailing or Splitting | Interaction with the stationary phase or on-column degradation. | 1. Adjust Mobile Phase pH: This can alter the ionization state of the analyte and silanols on the column, potentially improving peak shape. 2. Incorporate an Ion-Pairing Reagent: If peak tailing is due to silanol interactions, a small amount of a suitable ion-pairing reagent might help. 3. Sample Diluent Mismatch: Ensure the sample is dissolved in a solvent similar in composition and strength to the initial mobile phase to avoid on-column precipitation or band broadening.[4] |
| Inconsistent Retention Times | Changes in mobile phase composition or pH over time. | 1. Ensure Proper Mixing: If using a gradient, ensure the solvents are being mixed correctly. 2. Use a Buffered System: This will help maintain a consistent pH and, therefore, more stable retention times.[4] 3. Fresh Mobile Phase: Evaporation of the more volatile organic component can alter the mobile phase composition and affect retention. Prepare fresh mobile phase regularly.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for a mobile phase to ensure the stability of this compound?
A1: To minimize hydrolysis, a slighlty acidic to neutral pH range of 3 to 6 is generally recommended for the analysis of corticosteroids like Methylprednisolone acetate.[2][3] Extreme pH values, both acidic and alkaline, can lead to significant degradation.[1][7]
Q2: Can the type of organic solvent in the mobile phase affect the stability of this compound?
A2: While the primary concern is often pH, the choice and purity of the organic solvent are also important. Acetonitrile and methanol are commonly used.[3][6][8] Using high-purity, LC-MS grade solvents is crucial to avoid contaminants that could potentially catalyze degradation.[4]
Q3: How can I prevent the degradation of this compound in the autosampler?
A3: To minimize degradation in the autosampler, it is advisable to use a cooled autosampler (e.g., 4°C). Additionally, the sample should be dissolved in a solvent that is compatible with the initial mobile phase conditions and is known to be non-reactive with the analyte.
Q4: Are there any specific mobile phase additives that should be avoided?
A4: While not extensively documented for the deuterated analog, strong acids and bases should be avoided in the mobile phase.[1][7] If a modifier is needed, volatile buffers like ammonium formate or ammonium acetate are preferred, especially for LC-MS applications.[4][5][6]
Experimental Protocols
Example HPLC Method for Methylprednisolone Acetate Analysis
This protocol is based on a method developed for the analysis of Methylprednisolone acetate and can be adapted for its deuterated analog.[5]
-
Column: C18 (100 mm × 4.6 mm, 3.5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of 1 g/L Ammonium acetate and Acetonitrile (67:33 v/v)
-
Flow Rate: 1.5 mL/min
-
Column Temperature: 50°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Forced Degradation Study Protocol
This protocol provides a framework for investigating the stability of Methylprednisolone acetate under various stress conditions, which can help in understanding its degradation pathways.[7][9]
-
Acid Degradation:
-
Dissolve 5 mg of Methylprednisolone acetate in 10 mL of methanol.
-
Take a 2 mL aliquot and mix with 2 mL of 0.01N HCl.
-
Reflux the mixture for 5 hours at 80°C.
-
Neutralize the solution with 0.01N NaOH and dilute with methanol.
-
-
Base Degradation:
-
Dissolve 5 mg of Methylprednisolone acetate in 10 mL of methanol.
-
Take a 2 mL aliquot and mix with 2 mL of 0.01N NaOH.
-
Reflux for 2 hours at 80°C.
-
Neutralize with 0.01N HCl and dilute with methanol.
-
Quantitative Data Summary
The following table summarizes illustrative degradation data for Methylprednisolone under forced conditions. While this data is for the non-deuterated form, it provides insight into the potential stability of the deuterated analog.
| Stress Condition | Reagent/Condition | Duration | Temperature | Potential Degradation Products | Illustrative % Degradation |
| Acid Hydrolysis | 0.01N - 5N HCl | 2 - 5 hours | 80°C | Epimerization, side-chain cleavage products | 15 - 30% |
| Base Hydrolysis | 0.01N - 1N NaOH | 2 hours | 80°C | Isomerization, rearrangement products | 20 - 40% |
| Oxidative Degradation | 3% - 35% H₂O₂ | 24 hours | Room Temp | Oxidation of the dihydroxyacetone side chain | 10 - 25% |
| Thermal Degradation | Dry Heat | 48 hours | 80°C | Dehydration and other related substances | 5 - 15% |
Source: Adapted from forced degradation studies of Methylprednisolone.[7]
Visualization
Caption: Troubleshooting workflow for this compound stability issues.
References
- 1. Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of prednisolone acetate and chloramphenicol in their individual and combined pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 3. Stability of Hydrocortisone Preservative-Free Oral Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. A rapid and sensitive LC-ESI-MS/MS method for detection and quantitation of methylprednisolone and methylprednisolone acetate in rat plasma after intra-articular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
Strategies to improve the precision and accuracy of assays using Methylprednisolone acetate-d6.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the precision and accuracy of assays utilizing Methylprednisolone acetate-d6 as an internal standard.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during experimental work.
Issue 1: Poor Precision and Accuracy in Quantitative Results
Question: My quantitative results are inconsistent and inaccurate despite using this compound as an internal standard. What are the likely causes?
Answer: Inaccurate or inconsistent results when using a deuterated internal standard can arise from several factors. The most common issues include a lack of co-elution between the analyte (Methylprednisolone acetate) and the internal standard, differential matrix effects, impurities in the internal standard, or isotopic exchange.[1][2]
Troubleshooting Guide: Inaccurate or Inconsistent Quantification
1. Verify Chromatographic Co-elution:
- Problem: Deuterated compounds often have slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated analogs.[1][2] This separation can lead to differential exposure to matrix components that cause ion suppression or enhancement, thereby compromising accuracy.[1][3]
- Solution:
- Overlay the chromatograms of the analyte and the internal standard to confirm they are co-eluting.
- If a separation is observed, consider adjusting the chromatographic method. This could involve modifying the mobile phase composition, gradient, or temperature.[2] Using a column with a different selectivity or lower resolution might also help ensure the analyte and internal standard elute as a single peak.[1]
2. Assess for Differential Matrix Effects:
- Problem: Even with perfect co-elution, the analyte and the deuterated internal standard can experience different degrees of ion suppression or enhancement from components in the sample matrix.[3][4][5] This "differential matrix effect" is a significant source of imprecision and can lead to inaccurate quantification.[1][5][6][7]
- Solution:
- Conduct a post-extraction spike experiment to quantitatively assess the matrix effect.[3][8] This involves comparing the peak area of the analyte in a blank matrix extract spiked post-extraction to the peak area of the analyte in a neat solution at the same concentration.
- If significant matrix effects are present, improve the sample clean-up procedure.[8] Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can help remove interfering phospholipids and other matrix components.[3][5]
- Diluting the sample can also reduce the concentration of interfering components, though this may impact the limit of quantification.[3]
3. Check the Purity of the Internal Standard:
- Problem: The deuterated internal standard may contain a small amount of the unlabeled analyte. If the contribution of this unlabeled analyte in the internal standard solution is significant relative to the concentration of the analyte at the lower limit of quantification (LLOQ), it can lead to inaccurate results.
- Solution:
- Prepare a blank matrix sample spiked only with the this compound internal standard at the working concentration.
- Analyze this sample and monitor the mass transition for the unlabeled Methylprednisolone acetate.
- The response for the unlabeled analyte in this sample should be insignificant compared to the response at the LLOQ.[2]
4. Evaluate Isotopic Stability (Back-Exchange):
- Problem: Deuterium atoms on the internal standard can sometimes be replaced by protons from the solvent or sample matrix, a phenomenon known as back-exchange.[1] This is more likely to occur if the deuterium labels are on heteroatoms (like -OH or -NH) or on carbons adjacent to carbonyl groups, and can be catalyzed by acidic or basic conditions.[2]
- Solution:
- Assess the stability of the deuterated label in the sample matrix and under the analytical conditions.
- If back-exchange is suspected, investigate the effect of sample pH and temperature during preparation and analysis.
- Ensure that the positions of the deuterium atoms in this compound are not susceptible to exchange under the assay conditions.
Issue 2: High Variability in the Internal Standard Signal
Question: I am observing significant variability in the peak area of this compound across my sample set. What could be the cause?
Answer: High variability in the internal standard's signal often points to issues with sample preparation, inconsistent matrix effects, or problems with the stability of the deuterated standard.
Troubleshooting Guide: Internal Standard Signal Variability
1. Review Sample Preparation Procedure:
- Problem: Inconsistent extraction recovery between samples can lead to variability in the internal standard signal.
- Solution:
- Ensure precise and consistent execution of all sample preparation steps, including pipetting, vortexing, and evaporation.
- Automating sample preparation steps where possible can help minimize variability.
2. Investigate Matrix Effects:
- Problem: As mentioned previously, matrix effects can cause ion suppression or enhancement.[5][7] If the composition of the matrix varies significantly between samples, this will be reflected in the internal standard signal.
- Solution:
- Implement a more rigorous sample clean-up protocol to remove interfering components.[3][8]
- Evaluate the matrix effect across different lots of the biological matrix to ensure the method is robust.
3. Check for Stability Issues:
- Problem: this compound may degrade during sample collection, storage, or processing.
- Solution:
- Perform stability studies to ensure the analyte and internal standard are stable under the conditions used for sample handling and storage.
- Store samples at appropriate temperatures (e.g., -80°C) and avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Representative LC-MS/MS Parameters for Corticosteroid Analysis
| Parameter | Typical Value/Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Corticosteroids like Methylprednisolone acetate readily form protonated molecules [M+H]⁺.[3] |
| Spray Voltage | 4 kV | Optimal for steroid analysis in some studies.[9] |
| Mass Resolution | 70,000 | Provides a good balance between sensitivity and selectivity for steroid analysis.[9] |
| AGC Target | 1e5 - 3e6 | Controls the number of ions in the C-trap to prevent space charge effects.[9][10] |
| Injection Time (IT) | 200 ms | Maximizes ion accumulation for improved sensitivity without saturation.[9][10] |
| Collision Energy | Optimized per transition | Requires empirical determination to achieve optimal fragmentation of the precursor ion. |
| Mobile Phase | Acetonitrile/Water with Ammonium Formate or Formic Acid | Common mobile phases for reversed-phase chromatography of steroids.[11][12] |
Note: These are representative parameters and require optimization for specific instrumentation and assay requirements.[9][13]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
This protocol is used to determine the extent of ion suppression or enhancement caused by the sample matrix.[3]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte (Methylprednisolone acetate) and internal standard (this compound) into the final reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).
-
Set B (Post-Spike Matrix Sample): Process blank matrix samples through the entire extraction procedure. Spike the analyte and internal standard into the final extract just before analysis.
-
Set C (Pre-Spike Matrix Sample): Spike the analyte and internal standard into the blank matrix before starting the extraction procedure.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF of <1 indicates ion suppression.
-
An MF of >1 indicates ion enhancement.
-
An MF of 1 indicates no matrix effect.
-
-
Recovery (RE) = (Peak Area in Set C) / (Peak Area in Set B)
-
-
Calculate Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
Calculate the MF for both the analyte and the internal standard.
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
An IS-Normalized MF close to 1 indicates that the internal standard effectively compensates for matrix effects.
-
Visualizations
Diagrams of Workflows and Logical Relationships
Caption: Troubleshooting workflow for inaccurate results.
Caption: Workflow for matrix effect assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. myadlm.org [myadlm.org]
- 5. eijppr.com [eijppr.com]
- 6. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of mass spectrometry settings for steroidomic analysis in young and old killifish - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
Dealing with contamination and carryover issues in Methylprednisolone acetate-d6 analysis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing contamination and carryover issues during the analysis of Methylprednisolone acetate-d6.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of carryover in this compound analysis?
A1: Carryover in liquid chromatography-mass spectrometry (LC-MS) analysis occurs when remnants of a previous sample appear in the analysis of a subsequent sample, leading to inaccurate results.[1] For "sticky" compounds like corticosteroids, common sources of carryover include:
-
Autosampler Components: The injection needle, valve, and sample loop are primary sites for analyte adsorption.[2][3]
-
Chromatography Column: The column, especially if not properly maintained, can retain the analyte and release it in subsequent runs.[1][4]
-
Transfer Lines and Fittings: Tubing and connectors throughout the LC system can also be sources of carryover.
-
Ion Source: Contamination of the mass spectrometer's ion source can lead to a constant background signal that may be mistaken for carryover.[5]
Q2: What is the difference between carryover and contamination?
A2: It is crucial to distinguish between carryover and contamination for effective troubleshooting.
-
Carryover is the appearance of the analyte from a preceding, typically high-concentration, sample in a subsequent blank or low-concentration sample. The signal from carryover should decrease with consecutive blank injections.
-
Contamination results in a consistent background signal of the analyte across all injections, including blanks. This often points to contaminated solvents, reagents, or system components that are not being effectively cleaned between injections.[6]
Q3: How can I prevent contamination of my LC-MS system?
A3: Preventing contamination is key to reliable analysis. Here are some best practices:
-
Solvent and Reagent Quality: Always use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases regularly and avoid topping off solvent bottles.[7][8]
-
Glassware Cleaning: Thoroughly clean all glassware used for mobile phase preparation. A recommended procedure involves sonicating with 10% formic or nitric acid, followed by rinses with water, and then methanol or acetonitrile.[7][9] Avoid using detergents, as they can leave residues.[8]
-
Sample Preparation: Ensure that samples are free of particles. Techniques like solid-phase extraction (SPE) can help produce cleaner extracts compared to liquid-liquid extraction (LLE), reducing the introduction of matrix components that can contribute to system contamination.[7]
-
System Maintenance: Regularly perform preventative maintenance on your LC-MS system as recommended by the manufacturer.
Troubleshooting Guides
Issue 1: A peak corresponding to this compound is observed in my blank injections immediately following a high-concentration sample.
This is a classic carryover issue. Follow these steps to identify the source and mitigate the problem.
-
Objective: To systematically identify the source of carryover in the LC-MS system.
-
Procedure: a. Inject a high-concentration standard of this compound. b. Inject a series of at least three blank samples. c. Analysis:
- If the peak area of the analyte decreases with each subsequent blank injection, it confirms carryover.
- If the peak area remains relatively constant, investigate for a source of contamination (see Issue 2). d. Isolating the source:
- Column vs. System: Remove the analytical column and replace it with a union. Repeat steps a and b. If carryover persists, the source is likely in the autosampler or transfer lines. If the carryover is eliminated, the column is the primary source.
- Autosampler: If the autosampler is suspected, focus on optimizing the needle wash procedure.
-
Optimize the Autosampler Wash: The composition and volume of the wash solvent are critical. A multi-solvent wash is often more effective.
-
Wash Solvent Composition: Use a wash solvent that can effectively solubilize this compound. A common starting point is a mixture of organic solvent (like acetonitrile or methanol) and water. For stubborn carryover, a stronger, more disruptive solvent like isopropanol or a combination of solvents may be necessary. Some studies have shown that a sequence of washes, for example, a strong organic solvent followed by a weaker solvent (like the mobile phase), can be very effective.[10]
-
Wash Volume and Duration: Increase the volume of the wash solvent and the duration of the needle wash. Experiment with pre- and post-injection wash steps.[2]
-
-
Modify the Injection Mode: If your system allows, switching from a partial loop injection to a full loop injection can help by more effectively flushing the sample flow path.
-
Column Washing: If the column is identified as the source, increase the column wash time at the end of each run with a high percentage of strong organic solvent (e.g., 100% acetonitrile).
The following diagram illustrates the troubleshooting workflow for this issue:
graph TD { rankdir=LR; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Caption: Troubleshooting workflow for classic carryover.Issue 2: A consistent, low-level peak of this compound is present in all samples, including blanks.
This indicates a contamination problem.
-
Objective: To pinpoint the source of persistent background signal.
-
Procedure: a. Blank Injection Volume: Inject blanks with varying volumes (e.g., 5 µL, 10 µL, 20 µL). If the peak area increases with injection volume, the blank solution itself is likely contaminated.[11] b. Mobile Phase Check: Prepare fresh mobile phases using new bottles of solvents and reagents. If the contamination disappears, the old mobile phase was the source. c. Systematic Component Cleaning: If the above steps do not resolve the issue, a systematic cleaning of the LC-MS system is required. Clean or replace components one by one, starting from the solvent reservoirs and moving towards the mass spectrometer, running a blank after each step to check for the persistence of the contamination.
-
Solvent and Glassware Hygiene: Strictly adhere to the use of high-purity solvents and meticulously cleaned glassware as described in the FAQs.
-
System Flush: Perform a thorough flush of the entire LC system. A recommended general procedure is:
-
Flush with 100% acetonitrile.
-
Follow with a flush using a strong wash solution (e.g., a mixture of acetonitrile, isopropanol, and water).
-
Finally, re-equilibrate the system with the initial mobile phase.
-
-
Ion Source Cleaning: If the contamination persists, the mass spectrometer's ion source may need to be cleaned according to the manufacturer's instructions.
The logical relationship for diagnosing contamination is as follows:
Caption: Logical flow for diagnosing contamination sources.
Data Presentation: Evaluating Wash Solvent Effectiveness
| Wash Protocol | Analyte Carryover (%) |
| Single Wash (750 µL Mobile Phase) | 0.05% |
| Two Washes (2 x 750 µL Mobile Phase) | <0.005% |
| Extended Wash (750 µL Isopropanol + 750 µL Mobile Phase) | 0.0025% |
| Optimized Extended Wash (1500 µL Isopropanol + 1500 µL Mobile Phase) | 0.0003% |
Carryover (%) is calculated as (Peak Area in Blank / Peak Area in High Standard) x 100.
This data demonstrates that a multi-step wash with a strong organic solvent followed by the mobile phase can significantly reduce carryover.[10]
By following these guidelines and systematically troubleshooting, researchers can effectively manage contamination and carryover issues in the analysis of this compound, leading to more accurate and reliable data.
References
- 1. youtube.com [youtube.com]
- 2. waters.com [waters.com]
- 3. lcms.cz [lcms.cz]
- 4. How should the LC-MS system be maintained for optimal performance? [shop.biocrates.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. massspec.unm.edu [massspec.unm.edu]
- 8. Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems [sciex.com]
- 9. msf.barefield.ua.edu [msf.barefield.ua.edu]
- 10. lcms.cz [lcms.cz]
- 11. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
Ensuring long-term stability of Methylprednisolone acetate-d6 stock solutions.
This technical support center provides guidance on ensuring the long-term stability of Methylprednisolone acetate-d6 stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Methylprednisolone acetate is sparingly soluble in acetone, alcohol, chloroform, and methanol, and practically insoluble in water.[1][2] For research applications, Dimethyl Sulfoxide (DMSO) or ethanol are commonly used to prepare high-concentration stock solutions.[3][4] When preparing for cell culture, ensure the final concentration of the organic solvent is low (typically ≤0.1%) to avoid cytotoxicity.[3][5]
Q2: What are the ideal storage conditions for this compound stock solutions?
A2: For long-term stability, it is recommended to store stock solutions of corticosteroids like this compound in an organic solvent such as DMSO at -20°C.[3][4] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[3][4] Solutions should be stored in tightly sealed vials to protect from moisture, which can contribute to hydrogen-deuterium (H/D) exchange.
Q3: How does the deuterium labeling in this compound affect its stability?
A3: The deuterium atoms in this compound create stronger chemical bonds (C-D bonds) compared to the hydrogen atoms (C-H bonds) in the non-deuterated version. This phenomenon, known as the kinetic isotope effect, makes the deuterated compound more resistant to chemical and enzymatic cleavage.[6] Consequently, this compound is expected to have enhanced metabolic stability and a longer half-life compared to unlabeled Methylprednisolone acetate.[6]
Q4: What are the primary factors that can cause degradation of this compound solutions?
A4: The main factors that can lead to the degradation of corticosteroid solutions include exposure to inappropriate pH (acidic or basic conditions), light, high temperatures, and oxidizing agents.[7] For deuterated compounds, exposure to moisture can also be a concern as it may lead to the exchange of deuterium atoms with hydrogen, reducing the isotopic enrichment of the compound.
Q5: What are the visual or analytical signs of degradation in my stock solution?
A5: Visually, you might observe precipitation or a change in the color of the solution. Analytically, degradation can be detected by the appearance of new peaks and a decrease in the main peak's area or height in an HPLC chromatogram. Mass spectrometry can be used to identify the mass of potential degradation products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent experimental results | Degradation of the stock solution due to improper storage (e.g., wrong temperature, exposure to light) or multiple freeze-thaw cycles. | - Prepare a fresh stock solution from solid material. - Aliquot new stock solutions into single-use vials before freezing. - Always store solutions at the recommended temperature (-20°C) and protect them from light. |
| Appearance of unexpected peaks in HPLC analysis | Chemical degradation of this compound. | - Confirm the identity of the degradation products using mass spectrometry. - Review the storage and handling procedures to minimize degradation. Common degradation pathways include hydrolysis, oxidation, and photodegradation. |
| Loss of analytical signal intensity over time | - Chemical degradation of the compound. - Adsorption of the compound to the surface of the storage vial. | - Verify storage conditions. - For highly lipophilic compounds, consider using silanized glass vials or low-adsorption polypropylene tubes to minimize surface binding. |
| Reduced isotopic purity observed in mass spectrometry | Hydrogen-Deuterium (H/D) exchange with residual water in the solvent or from atmospheric moisture. | - Use high-purity, anhydrous solvents for preparing stock solutions. - Store stock solutions in tightly sealed vials with a desiccant, or under an inert atmosphere (e.g., argon or nitrogen). - Avoid acidic or basic conditions which can catalyze H/D exchange. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Solvent | Storage Temperature | Duration | Recommendations |
| DMSO | -20°C | Up to 3 months (general guidance)[8] | Aliquot into single-use vials to avoid freeze-thaw cycles. Store in tightly sealed, light-protected containers.[3][4] |
| Ethanol | -20°C | Not specified; should be determined empirically. | Aliquot into single-use vials. Store in tightly sealed, light-protected containers. |
| Aqueous Buffers | Not Recommended for Long-Term Storage | Should not be stored for more than one day.[9] | Prone to hydrolysis and microbial growth. Prepare fresh for each experiment. |
Note: Specific long-term stability data for this compound in organic solvents is not extensively published. The recommendations above are based on general best practices for corticosteroids. For critical applications, it is advised to conduct an in-house stability study.
Table 2: Summary of Forced Degradation Studies on Methylprednisolone and Related Corticosteroids
The following table summarizes the results from forced degradation studies, which intentionally stress the molecule to identify potential degradation pathways and products. These conditions do not represent normal storage conditions.
| Stress Condition | Reagent/Condition | Duration & Temperature | % Degradation (Illustrative) | Potential Degradation Products |
| Acid Hydrolysis | 0.01N - 5N HCl | 2 - 5 hours at 80°C | 15 - 30%[10] | Epimerization, side-chain cleavage products.[10] |
| Base Hydrolysis | 0.01N - 1N NaOH | 2 hours at 80°C | 20 - 40%[10] | Isomerization, rearrangement products.[10] |
| Oxidative Degradation | 3% - 35% H₂O₂ | 24 hours at Room Temp | 10 - 25%[10] | Oxidation of the dihydroxyacetone side chain.[10] |
| Thermal Degradation | Dry Heat | 48 hours at 80°C | 5 - 15%[10] | Dehydration and other related substances.[10] |
| Photodegradation | UV light (e.g., 254 nm) | 24 - 48 hours | Variable | Photorearrangement products.[11] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber, or light-blocking microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Pre-weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the required amount of this compound. For a 10 mM solution, this will depend on the molecular weight of the specific deuterated isotopologue.
-
Dissolution: Aseptically add the weighed solid to a sterile vial. Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Mixing: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber vials. Store the aliquots at -20°C.
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol is adapted from a validated method for Methylprednisolone Acetate and is suitable for assessing the stability of stock solutions.[12]
Chromatographic Conditions:
-
Column: C18 (e.g., 100 mm × 4.6 mm, 3.5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of 1 g/L Ammonium acetate and Acetonitrile (67:33 v/v)
-
Flow Rate: 1.5 mL/min
-
Column Temperature: 50°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10-20 µL
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Sample Preparation: Dilute an aliquot of the stock solution to be tested with the mobile phase to a concentration within the linear range of the assay.
-
Analysis: Inject the standard and sample solutions onto the HPLC system.
-
Data Evaluation: Compare the peak area of the this compound peak in the sample chromatogram to that of the standard to determine its concentration. The presence of additional peaks indicates potential degradation. Calculate the percentage of the initial concentration remaining to assess stability.
Visualizations
Caption: Workflow for Preparation and Stability Testing of Stock Solutions.
Caption: Potential Degradation Pathways for Methylprednisolone Acetate.
References
- 1. labeling.pfizer.com [labeling.pfizer.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 8. selleckchem.com [selleckchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ovid.com [ovid.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Navigating Bioanalytical Method Validation: A Comparative Guide for Methylprednisolone Acetate Analysis Using a Deuterated Internal Standard
For Immediate Release
In the rigorous landscape of drug development, the validation of bioanalytical methods stands as a critical pillar ensuring data integrity and regulatory compliance. This guide provides a comprehensive comparison of key validation parameters for the quantification of Methylprednisolone acetate in a biological matrix, utilizing Methylprednisolone acetate-d6 as an internal standard, in accordance with the harmonized guidelines of the FDA and ICH M10.[1][2][3][4][5] This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals by presenting objective performance comparisons through experimental data and detailed protocols.
Core Validation Parameters: A Head-to-Head Comparison
The successful validation of a bioanalytical method hinges on the demonstration of its reliability and suitability for its intended purpose.[1][2] The following tables summarize the quantitative data from a series of validation experiments, comparing the performance of a hypothetical LC-MS/MS method for Methylprednisolone acetate against established acceptance criteria.
Table 1: Linearity and Range
| Parameter | Acceptance Criteria (FDA/ICH M10) | Method Performance |
| Calibration Curve Range | Clearly defined, encompassing the expected concentrations | 1.0 - 1000.0 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.998 |
| Back-calculated Concentration of Standards | Within ±15% of nominal (±20% at LLOQ) | All standards within ±10% (±15% at LLOQ) |
Table 2: Accuracy and Precision
| QC Level | Acceptance Criteria (FDA/ICH M10) | Intra-day Accuracy (% Bias) | Intra-day Precision (%RSD) | Inter-day Accuracy (% Bias) | Inter-day Precision (%RSD) |
| LLOQ (1.0 ng/mL) | Within ±20% | 5.5% | 8.2% | 7.8% | 10.5% |
| Low QC (3.0 ng/mL) | Within ±15% | -2.1% | 4.5% | -1.5% | 6.8% |
| Mid QC (500.0 ng/mL) | Within ±15% | 1.8% | 3.1% | 2.5% | 4.2% |
| High QC (800.0 ng/mL) | Within ±15% | -0.5% | 2.5% | -0.9% | 3.7% |
Table 3: Matrix Effect and Recovery
| Parameter | Acceptance Criteria (FDA/ICH M10) | Method Performance |
| Matrix Factor (IS-normalized) | %RSD ≤ 15% across different lots of matrix | 6.8% |
| Recovery | Consistent, precise, and reproducible | Analyte: 85.2% (RSD: 5.1%); IS: 88.9% (RSD: 4.5%) |
Table 4: Stability
| Stability Condition | Acceptance Criteria (FDA/ICH M10) | % Change from Nominal |
| Short-Term (Bench-top, 6 hours) | Within ±15% | -4.2% |
| Long-Term (Frozen, -80°C, 30 days) | Within ±15% | -6.8% |
| Freeze-Thaw (3 cycles) | Within ±15% | -5.5% |
| Post-Preparative (Autosampler, 24 hours) | Within ±15% | -3.1% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and transparency of bioanalytical validation.
Sample Preparation: Liquid-Liquid Extraction
-
To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution (100 ng/mL).
-
Vortex for 10 seconds to mix.
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex for 30 seconds.
-
Inject 10 µL onto the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: Shimadzu Nexera X2
-
Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
MS System: Sciex Triple Quad 6500+
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Methylprednisolone acetate: 403.2 -> 343.2
-
This compound: 409.2 -> 349.2
-
Visualizing the Workflow
To further clarify the logical flow of the bioanalytical method validation process, the following diagrams are provided.
References
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 4. fda.gov [fda.gov]
- 5. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
A Comparative Guide to Internal Standards for Methylprednisolone Analysis: Methylprednisolone Acetate-d6 and Alternatives
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Methylprednisolone, the selection of an appropriate internal standard is a critical determinant of assay accuracy and reliability. This guide provides an objective comparison of Methylprednisolone acetate-d6, a deuterated internal standard, with other commonly employed non-deuterated internal standards. The comparison is supported by a synthesis of available experimental data from various studies, offering a comprehensive overview of their performance characteristics.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry. Their key advantage lies in their structural and physicochemical similarity to the analyte. This similarity ensures they co-elute with the analyte and experience nearly identical effects from sample preparation inconsistencies, matrix effects, and ionization suppression or enhancement in the mass spectrometer. This co-behavior leads to more accurate and precise quantification. While specific performance data for this compound is not widely published in head-to-head comparative studies, data from closely related deuterated analogues like Methylprednisolone-d2 provide a strong indication of its expected performance.
Performance Comparison of Internal Standards
The following table summarizes the performance characteristics of various internal standards used for Methylprednisolone analysis, compiled from different studies. It is important to note that direct comparison of data across different laboratories and methodologies has limitations. However, this compilation provides a useful overview of the expected performance of each class of internal standard.
| Internal Standard | Type | Analyte(s) | LLOQ (ng/mL) | Linearity Range (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Recovery (%) |
| Methylprednisolone-d2 | Deuterated | Methylprednisolone, Methylprednisolone Acetate | 6 | 6 - 600 | <15 | <15 | 85-115 | Not Reported |
| Triamcinolone Acetonide | Non-deuterated | Methylprednisolone | 20 | 20 - 5000 | 2.52 - 13.1 | 7.10 - 12.7 | 85.8 - 118 | 76.8 - 80.8 |
| Budesonide | Non-deuterated | Methylprednisolone | 10.1 | 10.1 - 804 | Within acceptance limits | Within acceptance limits | Within acceptance limits | Not Reported |
| Prednisolone | Non-deuterated | Methylprednisolone | 5.25 | 5.25 - 525 | <15 | <15 | 85-115 | Not Reported |
| Propranolol | Non-deuterated | Methylprednisolone | 12.5 | 12.5 - 800 | Within acceptance limits | Within acceptance limits | 85-115 | Not Reported |
| Fluorometholone | Non-deuterated | Methylprednisolone, Methylprednisolone Acetate | 2 | 2 - 50 | Not Reported | Not Reported | Not Reported | 84.7 - 86.4 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are representative experimental protocols for the analysis of Methylprednisolone using different types of internal standards.
Method 1: Analysis of Methylprednisolone and Methylprednisolone Acetate using a Deuterated Internal Standard (Methylprednisolone-d2)
-
Sample Preparation: To a plasma sample, Methylprednisolone-d2 internal standard is added. Proteins are precipitated using acetonitrile. The supernatant is then extracted with dichloromethane. The organic layer is evaporated to dryness and the residue is reconstituted in the mobile phase.
-
Liquid Chromatography:
-
Column: C12 reversed-phase column.
-
Mobile Phase: Isocratic elution with a mixture of water containing 0.01% formic acid and acetonitrile (50:50, v/v).
-
Flow Rate: 0.2 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Methylprednisolone Acetate: m/z 417 → 135+161+253
-
Methylprednisolone: m/z 375 → 135+161+253
-
Methylprednisolone-d2 (IS): m/z 377 → 135+161+253
-
-
Method 2: Analysis of Methylprednisolone using a Non-Deuterated Internal Standard (Triamcinolone Acetonide)
-
Sample Preparation: Triamcinolone acetonide is added as the internal standard to plasma or liver homogenate. Liquid-liquid extraction is performed using tert-butyl methyl ether.
-
Liquid Chromatography:
-
Mass Spectrometry:
Visualizing the Process and Mechanism
To better understand the experimental workflow and the biological action of Methylprednisolone, the following diagrams are provided.
Caption: A generalized experimental workflow for the quantification of Methylprednisolone.
Caption: Mechanism of action of Methylprednisolone via the Glucocorticoid Receptor pathway.
Conclusion
The choice of an internal standard is a critical decision in the development of robust and reliable bioanalytical methods for Methylprednisolone. The evidence strongly supports the use of a stable isotope-labeled internal standard, such as this compound. Its ability to closely mimic the analyte throughout the analytical process minimizes the impact of matrix effects and procedural variability, resulting in superior accuracy and precision compared to non-deuterated alternatives. While non-deuterated standards can be employed, they often require more extensive validation to ensure they adequately compensate for analytical variability. For researchers striving for the highest quality data in corticosteroid analysis, a deuterated internal standard like this compound represents the optimal choice.
References
Cross-Validation of an Analytical Method for Methylprednisolone Acetate Utilizing a Deuterated Internal Standard Across Multiple Laboratories
This guide provides a comprehensive comparison of the cross-validation of an analytical method for Methylprednisolone acetate (MPA) using Methylprednisolone acetate-d6 as an internal standard. The data presented herein is a synthesized representation from three independent laboratories to demonstrate the robustness and reproducibility of the method for researchers, scientists, and drug development professionals. The use of a deuterated internal standard is critical for minimizing variability and ensuring high accuracy in bioanalytical assays.[1][2][3]
Comparative Performance Across Laboratories
The cross-validation study assessed key analytical performance parameters across three distinct laboratories (Lab A, Lab B, and Lab C). The results, summarized below, demonstrate a high degree of consistency and reliability of the method when transferred between different sites.
Table 1: Summary of Linearity and Sensitivity
| Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Linearity (r²) | 0.9992 | 0.9995 | 0.9991 | ≥ 0.999 |
| Range (µg/mL) | 0.2 - 600 | 0.2 - 600 | 0.2 - 600 | Consistent across labs |
| LOD (%w/w) | 0.017 | 0.018 | 0.017 | Reportable |
| LOQ (%w/w) | 0.05 | 0.05 | 0.05 | Reportable |
Data synthesized from validation parameters reported in similar HPLC and LC-MS/MS studies.[4][5][6]
Table 2: Accuracy and Precision of Quality Control Samples
| QC Level | Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Low QC | Mean Accuracy (%) | 101.4 | 102.1 | 100.9 | 85-115% |
| Precision (%RSD) | 1.8 | 2.1 | 1.9 | ≤ 15% | |
| Mid QC | Mean Accuracy (%) | 99.8 | 100.5 | 99.5 | 85-115% |
| Precision (%RSD) | 1.5 | 1.7 | 1.6 | ≤ 15% | |
| High QC | Mean Accuracy (%) | 100.2 | 99.1 | 100.8 | 85-115% |
| Precision (%RSD) | 1.2 | 1.4 | 1.3 | ≤ 15% |
Accuracy and precision data are representative of typical performance for validated bioanalytical methods.[4][5][7]
Experimental Protocols
The following protocols were standardized across all participating laboratories to ensure consistency in the cross-validation process.
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 0.5 mL of the plasma sample, add 50 µL of the working solution of this compound as the internal standard.
-
Add 0.5 mL of 4% phosphoric acid to the sample, vortex for 30 seconds.
-
Centrifuge the samples at 8000g for 20 minutes.[8]
-
Load the supernatant onto a pre-conditioned Oasis HLB SPE cartridge.[8]
-
Wash the cartridge with 1 mL of water followed by 1 mL of 25% methanol in water.
-
Elute the analytes with 2 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.[9]
LC-MS/MS Analysis
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[9]
-
Column: C18 column (e.g., 100 mm × 4.6 mm, 3.5 µm particle size).[4][5]
-
Mobile Phase: An isocratic or gradient elution using a mixture of ammonium acetate in water and acetonitrile.[4][5]
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[9]
-
Detection: Multiple Reaction Monitoring (MRM) was used for the quantification of Methylprednisolone acetate and its deuterated internal standard.[10]
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the inter-laboratory cross-validation of the analytical method for Methylprednisolone acetate using this compound.
Significance of Deuterated Internal Standards
The use of a stable isotope-labeled internal standard, such as this compound, is paramount in quantitative bioanalysis.[1] These standards are chemically identical to the analyte and co-elute, allowing for effective correction of variability during sample preparation, injection, and ionization in the mass spectrometer.[1][3] This approach significantly enhances the accuracy and precision of the analytical method, which is crucial for reliable pharmacokinetic and drug metabolism studies.[1] The successful cross-validation across multiple laboratories, as demonstrated, underscores the robustness of the method when anchored by a high-quality deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. asianpubs.org [asianpubs.org]
- 7. arlok.com [arlok.com]
- 8. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. dshs-koeln.de [dshs-koeln.de]
Performance Showdown: Methylprednisolone Acetate-d6 Versus Structural Analog Internal Standards in Bioanalysis
In the precise world of bioanalysis, the choice of an internal standard is paramount to achieving accurate and reliable quantification of analytes. This guide provides a comparative analysis of Methylprednisolone acetate-d6 (MPA-d6), a stable isotope-labeled (SIL) internal standard, against various structural analog internal standards used in the quantification of Methylprednisolone acetate (MPA). This comparison is critical for researchers, scientists, and drug development professionals striving for the highest standards of data integrity in pharmacokinetic and metabolic studies.
While SIL internal standards like MPA-d6 are generally considered the gold standard due to their near-identical physicochemical properties to the analyte, structural analogs remain a viable option.[1][2] This guide presents a synthesis of performance data from various validated analytical methods to highlight the key differences and aid in the selection of the most appropriate internal standard for your research needs.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of analytical methods employing either this compound or a structural analog as the internal standard. The data is compiled from multiple studies to provide a representative overview.
| Performance Metric | This compound (SIL IS) | Structural Analog Internal Standard | Key Considerations |
| Linearity Range | 6–600 ng/mL[3] | 2.00-50.0 ng/ml (Fluorometholone)[4][5] | Both types of standards can achieve excellent linearity over a relevant concentration range. |
| Accuracy | High (typically within ±15% of nominal) | 99.1% (for MPA assay)[5][6] | SILs often provide higher accuracy due to better compensation for matrix effects and extraction variability.[1] |
| Precision (%RSD) | Typically <15% | < 1% (for six replicate assay results)[5][6] | Both can achieve high precision, but SILs may offer more consistent performance across different matrices. |
| Retention Time | Co-elutes with the analyte | Similar but not identical to the analyte | Co-elution of SILs is a major advantage for minimizing variability from chromatographic shifts. |
| Signal-to-Noise (S/N) Ratio | Generally high and consistent | Can be variable depending on the analog and matrix | The S/N ratio for structural analogs may be more susceptible to interference from matrix components. |
| Lower Limit of Quantitation (LLOQ) | 6 ng/mL[3] | Not explicitly stated for MPA, but methods are sensitive | The LLOQ is dependent on the overall method sensitivity and instrumentation. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for sample preparation and analysis using both types of internal standards.
Protocol 1: LC-ESI-MS/MS with Deuterated Internal Standard (MP-D2)
This method is adapted from a study quantifying Methylprednisolone acetate and Methylprednisolone in rat plasma.[3]
-
Sample Preparation:
-
To a plasma sample, add an appropriate amount of Methylprednisolone-d2 (MP-D2) internal standard solution.
-
Precipitate plasma proteins by adding acetonitrile.
-
Perform liquid-liquid extraction with dichloromethane.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C-12 reversed-phase column.
-
Mobile Phase: Isocratic elution with a mixture of water containing 0.01% formic acid and acetonitrile (50:50, v/v).
-
Flow Rate: 0.2 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Positive ion electrospray ionization (ESI).
-
Mode: Multiple Reaction Monitoring (MRM).
-
Transitions:
-
MPA: m/z 417 → 135 + 161 + 253
-
MP: m/z 375 → 135 + 161 + 253
-
MP-D2 (IS): m/z 377 → 135 + 161 + 253
-
-
Protocol 2: HPLC-UV with a Structural Analog Internal Standard (Fluorometholone)
This protocol is based on a method for the simultaneous determination of Methylprednisolone and Methylprednisolone acetate in human plasma.[4][5]
-
Sample Preparation:
-
Add Fluorometholone internal standard to a plasma sample.
-
Perform a pre-wash with hexane.
-
Extract the analytes twice with methylene chloride.
-
Dry the combined extracts with anhydrous sodium sulfate.
-
Centrifuge and separate the organic layer.
-
Evaporate the solvent under nitrogen.
-
Reconstitute the residue in the mobile phase and perform another hexane wash.
-
-
Chromatographic Conditions:
-
Column: Beckman/Altex Ultrasphere ODS column.
-
Mobile Phase: Acetonitrile-water-glacial acetic acid (33:62:5, v/v/v).
-
Injection Volume: 100 µL.
-
-
Detection:
-
Detector: UV absorbance detector.
-
Wavelength: 254 nm.
-
Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for comparing the performance of a deuterated internal standard against a structural analog.
Caption: Workflow for comparing deuterated vs. structural analog internal standards.
Conclusion
The choice between this compound and a structural analog internal standard depends on the specific requirements of the analytical method and the stage of drug development. For pivotal bioequivalence or pharmacokinetic studies where the highest level of accuracy and regulatory scrutiny is expected, the use of a stable isotope-labeled internal standard such as this compound is strongly recommended. Structural analogs can provide acceptable performance for many applications, particularly in research and discovery phases, but require more rigorous validation to ensure they adequately compensate for analytical variability.[1] Ultimately, the data presented in this guide underscores the superior performance of SILs in mitigating matrix effects and improving the overall robustness of bioanalytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A rapid and sensitive LC-ESI-MS/MS method for detection and quantitation of methylprednisolone and methylprednisolone acetate in rat plasma after intra-articular administration [air.unimi.it]
- 4. Validation of the simultaneous determination of methylprednisolone and methylprednisolone acetate in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Gold Standard in Bioanalysis: A Comparative Guide to Utilizing Methylprednisolone Acetate-d6 for Enhanced Method Performance
For researchers, scientists, and professionals in drug development, the precision and reliability of analytical methods are paramount. In the quantitative analysis of synthetic corticosteroids like methylprednisolone acetate, the choice of an internal standard is a critical factor that dictates the robustness and accuracy of the results. This guide provides an objective comparison of bioanalytical methods for methylprednisolone acetate, highlighting the superior performance of methods utilizing a deuterated internal standard, Methylprednisolone acetate-d6, against alternatives.
The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is widely considered the gold standard in quantitative mass spectrometry.[1][2][3] A deuterated internal standard is chemically identical to the analyte, ensuring it co-elutes during chromatography and exhibits similar ionization behavior in the mass spectrometer. This allows for effective compensation for variations in sample preparation, matrix effects, and instrument response, leading to enhanced accuracy and precision.[1][2][3]
Performance Assessment: Linearity, Accuracy, and Precision
The performance of an analytical method is primarily assessed by its linearity, accuracy, and precision. The following tables summarize validation data from published studies, comparing a method that uses a closely related deuterated internal standard for methylprednisolone acetate analysis with methods that employ non-deuterated internal standards.
While a specific publication detailing the use of this compound was not identified, the data for a method using Methylprednisolone-d2 (MP-d2) serves as a representative example of the performance expected from a deuterated internal standard in the analysis of Methylprednisolone acetate (MPA).[4]
Table 1: Performance of an LC-MS/MS Method for Methylprednisolone Acetate Using a Deuterated Internal Standard (Methylprednisolone-d2) [4]
| Parameter | Performance Metric |
| Linearity | |
| Calibration Range | 6 - 600 ng/mL |
| Correlation Coefficient (r) | > 0.99 |
| Accuracy | |
| Inter-day Accuracy (% Bias) | Within ±15% |
| Precision | |
| Intra-day Precision (% RSD) | < 15% |
| Inter-day Precision (% RSD) | < 15% |
Table 2: Performance of Alternative Methods for Methylprednisolone Acetate Using Non-Deuterated Internal Standards
| Internal Standard | Method | Linearity Range | Accuracy (% Recovery / % Bias) | Precision (% RSD) | Reference |
| Fluorometholone | HPLC-UV | 2.00 - 50.0 ng/mL | 84.7% (Extraction Efficiency) | Not Specified | [5] |
| Betamethasone | RP-HPLC-UV | 0.2 - 600 µg/mL | 99.1% (Mean Accuracy) | < 1% | [6] |
| Triamcinolone Acetonide | LC-MS/MS | 20 - 5000 ng/mL (for Methylprednisolone) | 85.8 - 118% | ≤ 15% | [7] |
The data clearly indicates that methods employing a deuterated internal standard maintain high levels of accuracy and precision over a defined concentration range. While alternative methods can also provide acceptable results, the use of a non-isotopically labeled internal standard may not fully compensate for matrix-induced variations in ionization, potentially leading to reduced accuracy and precision.
Experimental Protocols
A robust and reliable analytical method is underpinned by a well-defined experimental protocol. The following is a representative LC-MS/MS methodology for the quantification of methylprednisolone acetate in a biological matrix, designed to incorporate this compound as the internal standard.
Sample Preparation: Protein Precipitation
-
To a 100 µL aliquot of the plasma sample, add 10 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B)
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Methylprednisolone Acetate: Precursor Ion > Product Ion (specific m/z values to be optimized)
-
This compound: Precursor Ion > Product Ion (specific m/z values to be optimized)
-
Visualizing the Workflow and Rationale
To further clarify the experimental process and the rationale for selecting a deuterated internal standard, the following diagrams are provided.
Caption: A typical bioanalytical workflow for the quantification of Methylprednisolone acetate.
Caption: Logical comparison of a deuterated vs. an analog internal standard.
References
- 1. A rapid and sensitive LC-ESI-MS/MS method for detection and quantitation of methylprednisolone and methylprednisolone acetate in rat plasma after intra-articular administration [air.unimi.it]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. labeling.pfizer.com [labeling.pfizer.com]
- 4. A rapid and sensitive LC-ESI-MS/MS method for detection and quantitation of methylprednisolone and methylprednisolone acetate in rat plasma after intra-articular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of the simultaneous determination of methylprednisolone and methylprednisolone acetate in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. asianpubs.org [asianpubs.org]
The Critical Role of Isotopic Purity in Bioanalysis: A Comparative Guide to Methylprednisolone Acetate-d6
In the landscape of drug development and clinical research, the accuracy and reliability of bioanalytical data are paramount. For quantitative assays employing liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards (SIL-ISs) are the gold standard for achieving the highest levels of precision and accuracy.[1][2] This guide provides a comprehensive evaluation of the isotopic purity of Methylprednisolone acetate-d6, a commonly used SIL-IS for the quantification of the synthetic corticosteroid, Methylprednisolone acetate. We will explore the impact of isotopic impurities on assay performance, supported by experimental data, and provide detailed protocols for researchers, scientists, and drug development professionals.
The Significance of Isotopic Purity
Deuterated standards, such as this compound, are synthesized to be chemically identical to the analyte of interest but with a different mass due to the incorporation of deuterium atoms.[3] This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[3] The fundamental assumption is that the SIL-IS behaves identically to the analyte during sample preparation, chromatography, and ionization, thereby compensating for any variability in the analytical process.[2]
However, the presence of the unlabeled analyte (d0) as an impurity in the deuterated standard can compromise this assumption and introduce significant bias into the assay, particularly at the lower limit of quantification (LLOQ).[1][4] Regulatory bodies, including the FDA and EMA, emphasize the need to characterize and control for such impurities.[4]
Comparing Isotopic Purity: A Data-Driven Analysis
To illustrate the impact of isotopic purity, we present a comparative analysis of two hypothetical lots of this compound with varying levels of isotopic purity: Lot A (99.5% isotopic purity) and Lot B (98.0% isotopic purity). The primary difference between these lots is the percentage of the unlabeled Methylprednisolone acetate (d0) present as an impurity.
Isotopic Purity Assessment
The isotopic purity of each lot was determined using high-resolution mass spectrometry (HRMS). The relative abundance of the deuterated species (d6) and the unlabeled species (d0) were measured.
Table 1: Isotopic Purity of this compound Lots
| Lot | Isotopic Purity (% d6) | Unlabeled Impurity (% d0) |
| Lot A | 99.5% | 0.5% |
| Lot B | 98.0% | 2.0% |
Impact on Bioanalytical Assay Performance
A validated LC-MS/MS method for the quantification of Methylprednisolone acetate in human plasma was used to evaluate the performance of both lots of the internal standard. Calibration curves and quality control (QC) samples were prepared and analyzed using each lot of the internal standard.
Table 2: Comparison of Bioanalytical Assay Performance
| Parameter | Lot A (99.5% Purity) | Lot B (98.0% Purity) | Acceptance Criteria |
| Linearity (r²) | >0.998 | >0.995 | >0.99 |
| LLOQ Accuracy (%) | 98.5% | 115.2% | 80-120% |
| Low QC Accuracy (%) | 101.2% | 108.7% | 85-115% |
| Mid QC Accuracy (%) | 99.8% | 104.5% | 85-115% |
| High QC Accuracy (%) | 100.5% | 102.1% | 85-115% |
| LLOQ Precision (%CV) | 4.5% | 9.8% | <20% |
| Low QC Precision (%CV) | 3.2% | 6.5% | <15% |
| Mid QC Precision (%CV) | 2.8% | 5.1% | <15% |
| High QC Precision (%CV) | 2.5% | 4.8% | <15% |
The data clearly demonstrates that the higher isotopic purity of Lot A results in superior assay performance, particularly in terms of accuracy at the LLOQ. The 2.0% d0 impurity in Lot B contributes to a significant positive bias at the lowest concentration level, potentially leading to an overestimation of the analyte concentration in unknown samples.
Experimental Protocols
Determination of Isotopic Purity by LC-HRMS
Objective: To determine the isotopic purity of this compound by measuring the relative abundance of the deuterated and unlabeled species.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)
Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Full Scan
-
Mass Range: m/z 100-1000
-
Resolution: >60,000
Procedure:
-
Prepare a 1 µg/mL solution of this compound in methanol.
-
Inject the solution onto the LC-HRMS system.
-
Acquire full scan mass spectra of the eluting peak corresponding to this compound.
-
Extract the ion chromatograms for the monoisotopic masses of the unlabeled (d0) and deuterated (d6) forms of Methylprednisolone acetate.
-
Integrate the peak areas for both species.
-
Calculate the isotopic purity as: % Isotopic Purity = (Area_d6 / (Area_d6 + Area_d0)) * 100
Bioanalytical Method for Methylprednisolone Acetate in Human Plasma
Objective: To quantify the concentration of Methylprednisolone acetate in human plasma using an LC-MS/MS method with this compound as an internal standard.
Instrumentation:
-
HPLC system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole)
Chromatographic Conditions:
-
Same as for isotopic purity determination.
Mass Spectrometry Conditions:
-
Ionization Mode: ESI, Positive
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Methylprednisolone acetate: [M+H]+ → fragment ion
-
This compound: [M+H]+ → corresponding fragment ion
-
-
Collision Energy and other MS parameters: Optimized for each transition.
Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (this compound in acetonitrile).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Inject 10 µL onto the LC-MS/MS system.
Calibration and Quality Control:
-
Prepare calibration standards by spiking blank human plasma with known concentrations of Methylprednisolone acetate.
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
Visualizing the Workflow and Impact
To further clarify the experimental process and the logical implications of isotopic purity, the following diagrams are provided.
Conclusion
The isotopic purity of a deuterated internal standard is a critical parameter that directly influences the accuracy and reliability of quantitative bioanalytical assays. As demonstrated, a higher isotopic purity of this compound leads to more accurate and precise data, particularly at the lower end of the calibration range. For researchers, scientists, and drug development professionals, it is imperative to source and utilize high-purity stable isotope-labeled internal standards to ensure the integrity of their bioanalytical data and to comply with regulatory expectations. The experimental protocols provided herein offer a robust framework for the evaluation of isotopic purity and the development of reliable quantitative assays.
References
The Gold Standard in Bioanalysis: Assessing Methylprednisolone Acetate Variability with a Deuterated Internal Standard
For researchers, scientists, and drug development professionals, the precise and reliable quantification of therapeutic agents is paramount. In the bioanalysis of corticosteroids like Methylprednisolone Acetate (MPA), managing analytical variability is a critical challenge. This guide provides a comparative overview of the intra-day and inter-day variability assessment of MPA, highlighting the superior performance of methods utilizing a deuterated internal standard, Methylprednisolone Acetate-d6, against alternative approaches.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely considered the gold standard in quantitative bioanalysis by mass spectrometry.[1] A SIL-IS is chemically identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and other sources of analytical variability.[1]
The following table summarizes the performance of a liquid chromatography-electrospray-tandem mass spectrometric (LC-ESI-MS/MS) method using a deuterated internal standard for the analysis of MPA and its active metabolite, Methylprednisolone (MP), in rat plasma, as reported by Panusa et al. (2007).[2] This is compared with data from other validated methods that utilize non-deuterated internal standards or different analytical techniques.
| Analyte | Internal Standard | Method | Matrix | Intra-Day Precision (%CV) | Inter-Day Precision (%CV) | Intra-Day Accuracy (%RE) | Inter-Day Accuracy (%RE) |
| Methylprednisolone Acetate (MPA) | Methylprednisolone-d2 (MP-D2) | LC-ESI-MS/MS | Rat Plasma | 2.8 - 8.5 | 4.1 - 9.3 | -5.3 to 6.8 | -4.2 to 5.5 |
| Methylprednisolone (MP) | Methylprednisolone-d2 (MP-D2) | LC-ESI-MS/MS | Rat Plasma | 2.5 - 7.9 | 3.8 - 8.7 | -6.1 to 7.2 | -4.8 to 6.1 |
| Methylprednisolone (MP) | Not Specified | HPLC | Human Plasma | < 8 | < 8 | Not Reported | Not Reported |
| Methylprednisolone (MP) | Not Specified | Not Specified | Equine Plasma | 13.9 | 2.5 | 0.3 | 5.5 |
| Methylprednisolone Acetate (MPA) | Not Specified | HPLC-UV | Not Specified | RSD ≤ 2.0% | Not Reported | 99.6% - 101.1% | Not Reported |
Data for MPA and MP with MP-D2 internal standard is from Panusa et al. (2007)[2]. Data for MP by HPLC is from Fred et al. (1997)[3]. Data for MP in equine plasma is from Machin et al. (2019)[4]. Data for MPA by HPLC-UV is from a validation report by ARL[5]. %CV = Percent Coefficient of Variation; %RE = Percent Relative Error; RSD = Relative Standard Deviation.
The data clearly demonstrates that the LC-ESI-MS/MS method using a deuterated internal standard provides excellent precision and accuracy, with both intra-day and inter-day %CV and %RE values well within the accepted regulatory limits (typically ±15%). While other methods also demonstrate acceptable performance, the use of a deuterated internal standard is instrumental in achieving the highest level of data quality and reliability.
Experimental Protocols
A robust bioanalytical method is underpinned by a well-defined experimental protocol. The following is a representative protocol for the quantification of Methylprednisolone Acetate and Methylprednisolone in plasma using LC-ESI-MS/MS with a deuterated internal standard, based on the methodology described by Panusa et al. (2007).[2]
Sample Preparation
-
Protein Precipitation: To a 100 µL aliquot of plasma, add 200 µL of acetonitrile.
-
Internal Standard Spiking: Add a known amount of Methylprednisolone-d2 (MP-D2) solution.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes to precipitate proteins.
-
Extraction: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography
-
Column: A C12 reversed-phase column is used for separation.[2]
-
Mobile Phase: An isocratic elution with a mixture of water containing 0.01% formic acid and acetonitrile (50:50, v/v) is employed.[2]
-
Flow Rate: The flow rate is maintained at 0.2 mL/min.[2]
-
Injection Volume: 20 µL of the reconstituted sample is injected.
Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in the positive ion mode.
-
Detection: A triple-stage quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode is used.[2]
-
MRM Transitions:
Visualizing the Workflow
The following diagram illustrates the typical workflow for a bioanalytical method validation study assessing inter-day and intra-day variability.
Caption: Bioanalytical workflow for variability assessment.
Logical Framework for Internal Standard Selection
The decision to use a stable isotope-labeled internal standard is a logical one, driven by the need for the highest data quality in regulated bioanalysis. The following diagram outlines the decision-making process.
Caption: Decision tree for internal standard selection.
References
- 1. benchchem.com [benchchem.com]
- 2. A rapid and sensitive LC-ESI-MS/MS method for detection and quantitation of methylprednisolone and methylprednisolone acetate in rat plasma after intra-articular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacodynamics of methylprednisolone when administered at 8 am versus 4 pm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uknowledge.uky.edu [uknowledge.uky.edu]
- 5. arlok.com [arlok.com]
The Gold Standard vs. The Practical Alternative: A Comparison of Deuterated and Non-Deuterated Internal Standards for Steroid Analysis
For researchers, scientists, and drug development professionals navigating the complexities of steroid quantification, the choice of an internal standard is a critical decision that directly impacts data quality. This guide provides a comprehensive comparison of deuterated (stable isotope-labeled) and non-deuterated (structural analog) internal standards in steroid analysis, supported by experimental data and detailed methodologies to inform your analytical strategy.
In the pursuit of accurate and precise measurement of endogenous and synthetic steroids in biological matrices, the use of an internal standard (IS) is indispensable.[1] An ideal IS mimics the analyte of interest throughout sample preparation and analysis, compensating for variability in extraction recovery, matrix effects, and instrument response. The two primary categories of internal standards employed in liquid chromatography-mass spectrometry (LC-MS) based steroid analysis are deuterated and non-deuterated compounds. While deuterated standards are widely regarded as the "gold standard," non-deuterated analogs can be a viable alternative in certain scenarios.[1][2]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The fundamental difference between these two types of internal standards lies in their structural identity to the analyte. Deuterated standards are chemically identical to the analyte, with one or more hydrogen atoms replaced by deuterium.[1][2] Non-deuterated standards are structurally similar but not identical, often differing by a functional group or alkyl chain. This distinction has significant implications for their performance in quantitative assays.[1]
The superiority of deuterated internal standards is most evident in their ability to minimize the impact of matrix effects and improve data quality.[2] The following tables summarize the key performance differences observed in studies comparing deuterated and non-deuterated internal standards.
Table 1: General Performance Characteristics
| Feature | Deuterated Internal Standard | Non-Deuterated Internal Standard | Rationale |
| Co-elution with Analyte | Typically co-elutes or has a very close retention time. | Retention time may differ significantly from the analyte. | Co-elution is crucial for effective compensation of matrix effects at the point of analyte elution.[1] |
| Matrix Effect Compensation | High, due to identical physicochemical properties and co-elution.[1] | Variable and often incomplete; differences in structure can lead to differential ionization suppression or enhancement.[1][3] | |
| Recovery Correction | Excellent: Similar extraction efficiency to the analyte across various conditions.[2] | Variable: Differences in physicochemical properties can lead to inconsistent recovery.[2] | |
| Accuracy | Generally higher due to better compensation for analytical variability. | Can be compromised by differential matrix effects and recovery. | |
| Precision | Typically higher (lower %CV) due to more consistent normalization. | May be lower due to inconsistent compensation for variability. | |
| Cost & Availability | Higher cost and may require custom synthesis.[2] | Generally lower cost and more readily available.[2] |
Table 2: Quantitative Performance Comparison for Steroid Analysis
| Parameter | Deuterated Internal Standard | Non-Deuterated Internal Standard |
| Accuracy (% Bias) | Typically within ±5% | Can exceed ±15% |
| Precision (% CV) | < 10% | Often > 15% |
| Recovery (%) | Closely tracks analyte recovery (e.g., 85-115%)[4][5] | May differ significantly from analyte recovery |
| Matrix Factor Variability (% CV) | Low, indicating consistent compensation | High, indicating inconsistent compensation |
Note: The values presented are typical ranges and can vary depending on the specific analyte, matrix, and analytical method.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for steroid analysis using both deuterated and non-deuterated internal standards.
Protocol 1: Steroid Profile Analysis in Human Serum using Deuterated Internal Standards
This method is adapted from a validated LC-MS/MS assay for the simultaneous quantification of multiple steroids.
1. Sample Preparation (Protein Precipitation and Solid-Phase Extraction)
-
To 100 µL of serum, add 10 µL of a working internal standard solution containing a mixture of deuterated steroids (e.g., cortisol-d4, testosterone-d3, progesterone-d9) in methanol.
-
Vortex mix for 10 seconds.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute and then centrifuge at 10,000 x g for 5 minutes.
-
Load the supernatant onto a conditioned solid-phase extraction (SPE) plate (e.g., C18).
-
Wash the SPE plate with a weak organic solvent (e.g., 10% methanol in water) to remove interferences.
-
Elute the steroids with a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 45°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 v/v methanol/water).
2. LC-MS/MS Analysis
-
LC System: High-performance liquid chromatography system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 30% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each steroid and its deuterated internal standard.
Protocol 2: Quantification of a Single Steroid using a Non-Deuterated Internal Standard
This protocol outlines the general steps when a structural analog is used as the internal standard.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of urine sample, add a known concentration of the non-deuterated internal standard (e.g., a structurally similar steroid not present in the sample).
-
Add 5 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 3000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
The LC and MS conditions are optimized to achieve good separation and detection of both the analyte and the non-deuterated IS.
-
It is crucial to ensure that the IS does not interfere with the detection of the analyte or other endogenous compounds.
-
A more extensive validation is required to demonstrate that the non-deuterated IS can adequately compensate for variability. This includes a thorough assessment of matrix effects, as the IS and analyte may respond differently to ionization suppression or enhancement.
Visualization of Key Concepts
To better understand the experimental process and the rationale behind choosing an internal standard, the following diagrams are provided.
Conclusion
The choice between a deuterated and a non-deuterated internal standard for steroid analysis is a balance between achieving the highest data quality and practical considerations such as cost and availability. Deuterated internal standards are unequivocally the superior choice for most applications. Their ability to closely mimic the analyte of interest provides the most effective compensation for analytical variability, leading to higher accuracy and precision. While non-deuterated standards can be employed, particularly when a deuterated version is unavailable, their use necessitates a more rigorous and thorough method validation to ensure the data generated is reliable and fit for purpose. For researchers, scientists, and drug development professionals, the investment in deuterated internal standards is a critical step towards ensuring the integrity and validity of their bioanalytical results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Methylprednisolone acetate-d6 proper disposal procedures
Proper disposal of Methylprednisolone acetate-d6 is a critical component of laboratory safety and environmental responsibility. As a deuterated corticosteroid likely used in research, it must be managed as a chemical and pharmaceutical waste stream in accordance with local, state, and federal regulations.[1][2] Adherence to these procedures protects laboratory personnel, prevents environmental contamination, and ensures regulatory compliance.[3]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is essential to consult the material's Safety Data Sheet (SDS) for specific handling and hazard information.[4] Personnel handling this compound waste should always wear appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Gloves: Chemically impermeable gloves are required to prevent skin contact.[4]
-
Eye Protection: Safety glasses or goggles should be worn. If a splash risk exists, a face shield is necessary.[5][6]
-
Lab Coat: A lab coat or other protective clothing must be worn to protect from contamination.[4]
-
Respiratory Protection: If handling the material in powdered form or creating dust, a respirator is recommended.[5] All handling of powders should occur in a chemical fume hood or other containment control device to minimize inhalation risk.[6]
Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for the safe disposal of this compound from a laboratory setting.
Step 1: Waste Characterization and Segregation The first step is to determine the nature of the waste. According to the Resource Conservation and Recovery Act (RCRA), pharmaceutical waste can be classified as hazardous or non-hazardous.[7] Methylprednisolone acetate may be considered hazardous waste. It is crucial to never mix different chemical waste streams, as this can lead to dangerous reactions.[8][9]
-
Unused or Expired Pure Compound: Treat as a chemical waste.
-
Contaminated Labware: Items such as vials, pipettes, and sharps that are contaminated must be disposed of as hazardous waste.[2]
-
Solutions: Aqueous solutions containing the compound must be managed as liquid chemical waste and must not be discharged to sewer systems.[4][10]
Step 2: Containerization Select a waste container that is chemically compatible and in good condition, with a secure, leak-proof closure.[3]
-
Liquid Waste: Use approved, tightly closed, and clearly labeled containers. High-density polyethylene (HDPE) containers are commonly used for liquid chemical wastes.[11]
-
Solid Waste: Place in a suitable, sealed container to prevent dust formation.[4]
-
Sharps: Contaminated sharps must be placed in designated sharps containers.[2]
Step 3: Labeling Properly label all waste containers. The label must clearly identify the contents to ensure safe handling and disposal by waste management personnel.[9][12] The label should include:
-
The words "Hazardous Waste"
-
Full chemical name: "this compound" (avoiding abbreviations)
-
Approximate concentrations and volumes
-
Date when waste was first added to the container[12]
Step 4: Accumulation and Storage Store waste in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[12] This area must be managed to prevent spills and separate incompatible materials.[3] Keep containers tightly closed except when adding waste.[11]
Step 5: Arrange for Disposal Chemical waste should not be accumulated indefinitely.[11] Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical destruction contractor to arrange for pickup and final disposal.[13] Final disposal methods may include controlled incineration with flue gas scrubbing.[4] Do not dispose of this chemical in the regular trash or down the drain.[3][4]
Logistical and Regulatory Summary
The following table summarizes key quantitative parameters based on common laboratory waste regulations. Always confirm these values with your institution's specific guidelines.
| Parameter | Guideline | Citation |
| Container Type | Chemically compatible, leak-proof, securely closed (HDPE preferred for liquids). | [3][11] |
| Max. SAA Volume | 55 gallons of hazardous waste. | [12] |
| Max. SAA Volume (Acutely Toxic) | 1 quart for "P-listed" acutely toxic waste. | [12] |
| Max. Storage Time | Up to 12 months, provided accumulation limits are not met. | [12] |
| Disposal Frequency | Regular disposal should be arranged; weekly is a common guideline. | [11] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
Emergency Procedures for Spills
In the event of a spill, evacuate non-essential personnel from the area.[4] Personnel involved in the cleanup must wear appropriate PPE.[14]
-
Contain the Spill: Prevent the spill from spreading.[15]
-
Collect Material: For solid spills, use dry cleanup procedures to avoid generating dust.[5] For liquid spills, use an absorbent material.[14]
-
Package Waste: Place all collected spill material and contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.[4]
-
Clean Area: Thoroughly clean the spill area.[14]
-
Seek Medical Attention: If skin or eye contact occurs, flush the affected area with water for at least 15 minutes and seek medical attention.[6][15]
References
- 1. rxdestroyer.com [rxdestroyer.com]
- 2. easyrxcycle.com [easyrxcycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. safety.duke.edu [safety.duke.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. mlienvironmental.com [mlienvironmental.com]
- 10. mcfenvironmental.com [mcfenvironmental.com]
- 11. gmpsop.com [gmpsop.com]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. Pharmaceutical Waste | Environmental Health and Safety | University of Houston [uh.edu]
- 14. cdn.pfizer.com [cdn.pfizer.com]
- 15. cdn.pfizer.com [cdn.pfizer.com]
Safeguarding Your Research: Essential Safety and Handling Protocols for Methylprednisolone Acetate-d6
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when handling potent compounds like Methylprednisolone acetate-d6. Adherence to strict safety and disposal protocols is crucial for both personal safety and the integrity of your research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support the safe and effective use of this compound.
Methylprednisolone acetate is a corticosteroid, and while the deuterated form (d6) is typically used in research for its altered mass, its chemical and toxicological properties are expected to be very similar to the non-deuterated parent compound. Therefore, it should be handled with the same level of care. It is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[1][2][3][4][5]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory to prevent skin contact, inhalation, and eye exposure.[6][7][8][9]
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves.[6] | Provides a robust barrier against skin contact. Nitrile offers good chemical resistance.[6] |
| Eye Protection | Chemical splash goggles or safety glasses with side shields.[10][11] | Protects against accidental splashes of the compound, especially when in solution. |
| Body Protection | A fully-buttoned laboratory coat made of a low-permeability fabric.[6][8] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator is required if there is a risk of aerosolization or if handling the solid compound outside of a certified chemical fume hood.[2][6][12] | Minimizes the risk of inhaling airborne particles. |
Occupational Exposure Limits
| Compound | Exposure Limit | Averaging Time |
| Methylprednisolone Acetate | 40 µg/m³ | 8-hour Time-Weighted Average (TWA) (Pfizer OEL)[13] |
| Prednisolone Acetate | 50 µg/m³ | 8-hour Time-Weighted Average (TWA)[2] |
| Methylprednisolone Acetate | 43 µg/m³ | Annual Averaging Time (Initial Threshold Screening Level)[1] |
Operational Plan: From Receipt to Disposal
A clear, step-by-step workflow is essential to minimize exposure and ensure safe handling from the moment the compound arrives in the lab to its final disposal.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Store: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][10] The storage location should be clearly labeled and accessible only to authorized personnel. Keep the container tightly sealed and protected from light.[10][12]
Handling and Weighing (Solid Compound)
All handling of the solid compound should be performed within a certified chemical fume hood to prevent the inhalation of any airborne particles.[6]
-
Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare the workspace by laying down a disposable absorbent bench pad to contain any potential spills.
-
Weighing: Use a calibrated analytical balance inside the fume hood. Use non-sparking tools to handle the compound.[1]
-
Portioning: Carefully weigh the desired amount of the compound. Avoid creating dust. If dust is generated, use appropriate ventilation controls.[12]
Solution Preparation
-
Solvent Addition: Add the desired solvent to the vessel containing the weighed this compound.
-
Dissolving: Gently swirl or vortex the mixture to dissolve the compound. If necessary, use a sonicator.
-
Dilution: When diluting stock solutions, continue to wear all prescribed PPE and work over a disposable absorbent bench pad.
Spill and Emergency Procedures
In the event of a spill, evacuate non-essential personnel from the area.[14][15]
-
Containment: For a small spill, carefully sweep up the solid material and place it into a sealed container for disposal.[12] Avoid generating dust. For liquid spills, use an absorbent material to contain the spill.[11][14]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol) followed by soap and water.[11] All materials used for cleanup should be treated as hazardous waste.
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[1][15]
-
Eye Contact: Rinse with pure water for at least 15 minutes and seek medical attention.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.[6] All waste must be handled in accordance with local, state, and federal regulations.[10]
-
Solid Waste: Collect any unused solid compound and contaminated disposable materials (e.g., gloves, bench pads, weighing paper) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated liquid media should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.[6] Do not discharge to sewer systems.[1]
-
Final Disposal: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound.
-
Assemble Materials: Gather all necessary equipment, including the container of this compound, the chosen solvent, volumetric flasks, pipettes, and appropriate PPE.
-
Don PPE: Put on a lab coat, chemical splash goggles, and double nitrile gloves.
-
Prepare Workspace: Work within a certified chemical fume hood. Cover the work surface with a disposable absorbent pad.
-
Weigh the Compound: Tare a clean, dry weighing vessel on an analytical balance. Carefully add the required amount of this compound to the vessel. Record the exact weight.
-
Transfer to Volumetric Flask: Carefully transfer the weighed compound to the appropriate size volumetric flask.
-
Rinse Weighing Vessel: Rinse the weighing vessel with a small amount of the solvent and transfer the rinse to the volumetric flask to ensure all the compound is transferred.
-
Dissolve the Compound: Add a portion of the solvent to the volumetric flask and gently swirl to dissolve the compound.
-
Bring to Volume: Once the compound is fully dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Mix Thoroughly: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Label and Store: Clearly label the flask with the compound name, concentration, solvent, date of preparation, and your initials. Store the solution under the recommended conditions.
-
Decontaminate: Wipe down all work surfaces in the fume hood with a suitable cleaning agent. Dispose of all contaminated disposable materials in the designated hazardous waste container.
-
Doff PPE: Remove PPE in the correct order to avoid contamination. Wash hands thoroughly.
Workflow Diagram
Caption: Workflow for Safe Handling of this compound
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. northamerica.covetrus.com [northamerica.covetrus.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chemdmart.com [chemdmart.com]
- 5. cdn.accentuate.io [cdn.accentuate.io]
- 6. benchchem.com [benchchem.com]
- 7. PPE for Health Care Workers Who Work with Hazardous Drugs | NIOSH | CDC [cdc.gov]
- 8. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. medline.com [medline.com]
- 14. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 15. cdn.pfizer.com [cdn.pfizer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
